molecular formula C6H15Cl2FN2 B12497391 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride

3-Fluoro-1-methylpiperidin-4-amine dihydrochloride

Cat. No.: B12497391
M. Wt: 205.10 g/mol
InChI Key: OQEKNKNLDNWJGD-UHFFFAOYSA-N
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Description

3-Fluoro-1-methylpiperidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C6H15Cl2FN2 and its molecular weight is 205.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H15Cl2FN2

Molecular Weight

205.10 g/mol

IUPAC Name

3-fluoro-1-methylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C6H13FN2.2ClH/c1-9-3-2-6(8)5(7)4-9;;/h5-6H,2-4,8H2,1H3;2*1H

InChI Key

OQEKNKNLDNWJGD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)F)N.Cl.Cl

Origin of Product

United States
Foundational & Exploratory

Technical Guide: 3-Fluoro-1-methylpiperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to serve as a definitive reference for the application, synthesis, and strategic deployment of 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride . It moves beyond standard catalog data to explore the why and how of this specific fluorinated building block in modern drug discovery.

CAS: 2306246-40-0 | Role: Bioisosteric Pharmacophore & pKa Modulator

Executive Summary

3-Fluoro-1-methylpiperidin-4-amine dihydrochloride (CAS 2306246-40-0) is a high-value chiral building block used primarily to optimize the physicochemical properties of drug candidates. Unlike its non-fluorinated analog, this compound leverages the fluorine gauche effect and charge-dipole interactions to lower the basicity (pKa) of the piperidine nitrogen and lock the ring conformation.

These properties make it a critical tool for medicinal chemists targeting CGRP receptors , Kinesin Spindle Proteins (KSP) , and 5-HT receptors , where it is deployed to improve metabolic stability, reduce hERG channel inhibition, and enhance oral bioavailability.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride
CAS Number 2306246-40-0
Molecular Formula C₆H₁₅Cl₂FN₂
Molecular Weight 205.10 g/mol
Chirality cis-configuration (typically (3S,4R))
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, MeOH; sparingly soluble in DCM
pKa (Piperidine N) ~6.5 – 7.5 (lowered from ~9.0 in non-fluorinated analog)

Structural Significance: The "Fluorine Effect"

As a Senior Application Scientist, it is crucial to understand that you are not just adding a fluorine atom; you are altering the electronic and steric landscape of the molecule.

Basicity Modulation (pKa Suppression)

The electron-withdrawing nature of the β-fluorine atom inductively destabilizes the protonated amine.

  • Result: The pKa of the piperidine nitrogen drops by 1–2 units.

  • Impact: At physiological pH (7.4), a larger fraction of the molecule remains neutral compared to the non-fluorinated parent. This increases membrane permeability (LogD) and reduces "lysosomal trapping" and hERG liability.

Conformational Locking (Axial Preference)

In the protonated state, the fluorine atom preferentially adopts the axial orientation.

  • Mechanism: This is driven by a favorable charge-dipole interaction between the electronegative fluorine and the positively charged ammonium hydrogen (C–F[1] ··· H–N⁺).

  • Application: This "locks" the piperidine ring into a specific chair conformation, reducing entropic penalty upon binding to a protein target.

Conformation cluster_legend Conformational Equilibrium Equatorial Equatorial Fluorine (Sterically Favored) Axial Axial Fluorine (Dipole Stabilized) Equatorial->Axial Protonation (H+) Axial->Equatorial Deprotonation Interaction Stabilizing Interaction: C-F (δ-) ··· H-N+ (δ+) Axial->Interaction

Figure 1: The protonation-dependent conformational switch. In the dihydrochloride salt form, the axial conformation is thermodynamically preferred.

Synthesis & Manufacturing Workflow

The synthesis of the enantiopure cis-isomer is non-trivial due to the need to control two stereocenters. The industry-standard route (scalable to kg) utilizes Asymmetric Hydrogenation .

Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

Rationale: Traditional reduction of 3-fluoropyridines yields diastereomeric mixtures. The Rh-catalyzed route ensures high enantioselectivity (>99% ee) and diastereoselectivity.

  • Precursor Preparation: Benzylation of 3-fluoro-4-aminopyridine followed by partial reduction to the tetrahydropyridine enamide.

  • Asymmetric Step: Hydrogenation using a Rhodium catalyst with a chiral phosphine ligand (e.g., Walphos or Josiphos).

  • Finishing: Debenzylation, N-methylation (reductive amination), and salt formation.

Synthesis Start 3-Fluoro-4-aminopyridine Step1 1. Benzylation (BnBr) 2. Partial Reduction (NaBH4) Start->Step1 Inter1 Fluoro-Enamide Intermediate Step1->Inter1 Step2 Asymmetric Hydrogenation [Rh(NBD)2]BF4 + Chiral Ligand (H2, 20 bar) Inter1->Step2 Stereo-determining step Inter2 Chiral N-Bn Piperidine (>98% de, >99% ee) Step2->Inter2 Step3 1. Pd/C, H2 (Debenzylation) 2. HCHO, H2 (Methylation) Inter2->Step3 Final 3-Fluoro-1-methylpiperidin-4-amine Dihydrochloride (CAS 2306246-40-0) Step3->Final

Figure 2: Scalable synthetic route for the enantioselective production of CAS 2306246-40-0.

Applications in Drug Discovery[7][9][10][11][12]

CGRP Receptor Antagonists

Calcitonin Gene-Related Peptide (CGRP) antagonists for migraine treatment often utilize the 3-fluoro-4-aminopiperidine scaffold.

  • Role: The scaffold serves as a rigid linker that positions the terminal aryl groups into the receptor's hydrophobic pocket.

  • Advantage: The fluorine atom prevents oxidative metabolism at the C3 position, extending the drug's half-life (

    
    ).
    
KSP Inhibitors (e.g., MK-0731)

In the development of Kinesin Spindle Protein inhibitors, the non-fluorinated piperidine analog suffered from high P-glycoprotein (P-gp) efflux (making it unable to cross the blood-brain barrier or enter tumor cells effectively).

  • Solution: Introduction of the 3-fluoro group lowered the pKa of the piperidine nitrogen.

  • Outcome: Reduced P-gp recognition and improved cellular potency.

Handling & Analytical Standards

Storage and Stability
  • Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C.

  • Stability: Stable in solid form for >2 years if protected from moisture. Aqueous solutions should be prepared fresh, as the free base is prone to oxidation over extended periods.

Quality Control (QC) Parameters

Researchers should validate incoming batches against these criteria:

  • ¹H-NMR (D₂O): Confirm the diagnostic splitting pattern of the H3 proton (geminal H-F coupling, typically

    
     Hz).
    
  • Chiral HPLC: Enantiomeric purity is critical. Impurities of the trans-isomer or the enantiomer can drastically alter biological potency.

  • Chloride Content: Titration should confirm ~2.0 equivalents of HCl.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Retrieved from [Link]

  • Philips, E., Xiang, B., et al. (2019).[1] Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Journal of Organic Chemistry. Retrieved from [Link]

  • Cox, C., et al. (2008).[1] Discovery of MK-0731: A Kinesin Spindle Protein Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lankin, D. C., et al. (2000).[1] The unexpected diaxial orientation of cis-3,5-difluoropiperidine in water: a potent C-F...NH charge dipole effect. Journal of the American Chemical Society. Retrieved from [Link]

Sources

(3S,4R)-3-Fluoro-1-methylpiperidin-4-amine: A Technical Guide to Stereoelectronic Design and Pharmacological Integration

Author: BenchChem Technical Support Team. Date: March 2026

The Stereoelectronic Paradigm in Modern Drug Discovery

The incorporation of fluorine into aliphatic heterocycles has fundamentally shifted the landscape of medicinal chemistry. (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine represents a highly specialized chiral building block where stereoelectronic effects are deliberately harnessed to optimize pharmacokinetic and pharmacodynamic profiles [1].

Unlike its non-fluorinated analogs, the strategic placement of a fluorine atom at the C3 position adjacent to the C4 primary amine induces a strong gauche effect. The highly electronegative fluorine atom and the protonated amine prefer a gauche conformation (dihedral angle ~60°) to maximize the hyperconjugative stabilization between the


 and 

orbitals, while minimizing dipole-dipole repulsion. This stereoelectronic locking forces the piperidine ring into a highly specific, rigid chair conformation. Consequently, the entropic penalty of binding is significantly reduced when this pharmacophore is integrated into larger drug molecules, such as cholinesterase inhibitors or mutant p53 restorers [2][3].

Furthermore, the C3 fluorine exerts a strong inductive electron-withdrawing effect, lowering the


 of the adjacent C4 amine by approximately 1.5 to 2.0 units. This precise 

modulation enhances the molecule's membrane permeability while maintaining sufficient basicity for critical salt-bridge interactions within target protein binding pockets.

Physicochemical Profiling

To effectively utilize this building block in synthetic pipelines, understanding its foundational physicochemical properties is critical. The compound is predominantly utilized in its dihydrochloride salt form to prevent the degradation and volatility associated with the free base [1].

PropertyFree Base SpecificationDihydrochloride Salt Specification
CAS Registry Number 1350629-55-8 [4]2306246-40-0[1]
Molecular Formula


Molecular Weight 132.18 g/mol 205.10 g/mol
Stereochemistry (3S, 4R)(3S, 4R)
Physical State Pale yellow oilOff-white to white crystalline powder
Storage Conditions 2-8°C, inert atmosphere, darkAmbient to 4°C, desiccated

Pharmacological Vectoring: Targeting Mutant p53

One of the most advanced applications of (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine is its role as a structural vector in oncology, specifically in the restoration of mutant p53 function [3]. The p53-Y220C mutation creates a thermally unstable protein with a distinct surface crevice. When this piperidine derivative is coupled to an indole-thiadiazole core, the N-methyl group and the fluorinated ring precisely occupy the Y220C mutation-induced pocket. The rigidified chair conformation allows the primary amine (now a secondary amine post-coupling) to form highly specific hydrogen bonds with the mutated protein backbone, thermodynamically stabilizing the DNA-binding domain and restoring wild-type transcriptional activity [3].

Mechanism A Target Scaffold (e.g., Indole-Thiadiazole core) B Cross-Coupling with (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine A->B C Functionalized p53 Restorer Compound B->C D Binding to Mutant p53 (Y220C crevice) C->D E Thermodynamic Stabilization of p53 DNA-Binding Domain D->E F Restoration of Wild-Type Transcriptional Activity E->F G Induction of Apoptosis / Cell Cycle Arrest in Cancer Cells F->G

Fig 1: Pharmacological integration and mechanism of action for p53 mutant restoration.

Asymmetric Synthesis Architecture

The synthesis of (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine requires strict stereocontrol. Traditional resolution of racemates is highly inefficient. Instead, modern process chemistry employs a diastereoselective reductive amination utilizing a chiral auxiliary.

AsymmetricSynthesis A 1-Methylpiperidin-4-one B Electrophilic Fluorination (Selectfluor) A->B C 3-Fluoro-1-methylpiperidin-4-one B->C D Condensation with (R)-tert-Butanesulfinamide [Ti(OEt)4] C->D E Chiral Sulfinyl Imine D->E F Diastereoselective Reduction (NaBH4, -78°C) E->F G (3S,4R)-Sulfinamide Intermediate F->G H Acidic Cleavage (HCl / MeOH) G->H I (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine Dihydrochloride H->I

Fig 2: Diastereoselective synthesis workflow for (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical phase includes a mandatory Quality Control (QC) checkpoint to prevent the propagation of stereochemical errors.

Protocol 1: Diastereoselective Synthesis of the Chiral Building Block

Objective: Synthesize (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride with >98% diastereomeric excess (d.e.).

  • Electrophilic Fluorination:

    • Procedure: Dissolve 1-methylpiperidin-4-one in acetonitrile. Add 1.1 equivalents of Selectfluor. Stir at 60°C for 12 hours.

    • Causality: Selectfluor is chosen over

      
       gas or DAST because it provides a safe, easily handled source of electrophilic fluorine (
      
      
      
      ) that selectively targets the enolizable alpha-carbon without over-fluorination.
  • Chiral Imine Condensation:

    • Procedure: React the resulting 3-fluoro-1-methylpiperidin-4-one with 1.2 equivalents of (R)-tert-butanesulfinamide in THF. Add 2.0 equivalents of Titanium(IV) ethoxide (

      
      ). Stir at room temperature for 18 hours.
      
    • Causality:

      
       acts as both a Lewis acid to activate the ketone and a highly effective water scavenger, driving the equilibrium of the condensation reaction entirely toward the chiral sulfinyl imine.
      
  • Diastereoselective Reduction:

    • Procedure: Cool the reaction mixture to -78°C. Slowly add 2.0 equivalents of

      
      .
      
    • Causality: The extreme cold (-78°C) rigidifies the transition state. The bulky (R)-tert-butanesulfinyl group sterically blocks one face of the imine, forcing the hydride to attack from the less hindered face, establishing the (3S,4R) relative stereochemistry.

    • Validation Checkpoint 1: Isolate the intermediate and perform Chiral HPLC (Chiralpak AD-H column). The d.e. must be >95%. If lower, recrystallize from EtOAc/hexanes.

  • Auxiliary Cleavage and Salt Formation:

    • Procedure: Dissolve the purified intermediate in methanol. Add 4M HCl in dioxane and stir for 2 hours at room temperature to cleave the sulfinyl group. Evaporate the solvent to precipitate the dihydrochloride salt.

    • Validation Checkpoint 2 (Self-Validation): Perform

      
       NMR (
      
      
      
      ); a single distinct multiplet confirms the absence of regioisomers. Perform 2D NOESY NMR; the presence of a cross-peak between the C3 and C4 protons confirms the cis relationship of the protons, validating the trans relationship of the fluorine and amine groups (the (3S,4R) configuration).
Protocol 2: Buchwald-Hartwig Cross-Coupling for Pharmacophore Integration

Objective: Covalently link the (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine to a heteroaryl chloride (e.g., an indole-thiadiazole derivative) for drug discovery screening [3].

  • Reagent Preparation:

    • Procedure: In a glovebox, combine the heteroaryl chloride (1.0 eq), (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride (1.2 eq),

      
       (0.05 eq), BrettPhos ligand (0.1 eq), and Sodium tert-butoxide (
      
      
      
      ) (3.5 eq) in anhydrous toluene.
    • Causality:

      
       is used in excess (3.5 eq) because 2.0 equivalents are immediately consumed to neutralize the dihydrochloride salt of the amine, leaving 1.5 equivalents to facilitate the catalytic cycle. BrettPhos is specifically chosen as the ligand because its extreme steric bulk prevents 
      
      
      
      -hydride elimination, a common side-reaction when coupling aliphatic amines.
  • Catalytic Coupling:

    • Procedure: Seal the vessel, remove from the glovebox, and heat at 100°C for 16 hours under vigorous stirring.

  • Workup and Purification:

    • Procedure: Filter the mixture through a Celite pad to remove palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

    • Validation Checkpoint: Perform LC-MS. The desired product mass

      
       must be the base peak, and the UV trace (254 nm) must show >98% purity before proceeding to biological assays.
      

References

  • Title: WO2021231474A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION | Source: Google Patents | URL

Technical Guide: cis- vs. trans-3-Fluoro-1-methylpiperidin-4-amine

[1][2]

Executive Summary

The introduction of a fluorine atom at the C3 position of the piperidine ring creates a stereoelectronic environment that fundamentally alters the behavior of the adjacent C4-amine.[1] The distinction between cis-3-fluoro-1-methylpiperidin-4-amine and its trans-isomer is not merely spatial; it is defined by the "Fluorine Gauche Effect" and Charge-Dipole interactions .[1][2]

  • The cis-isomer is characterized by an axial fluorine preference, which lowers the pKa of the ring nitrogen less than expected and locks the conformation.[1]

  • The trans-isomer predominantly adopts a diequatorial conformation, behaving more like a classical substituted piperidine but with distinct lipophilic properties.[1]

These differences are critical for tuning basicity (hERG avoidance), metabolic stability, and receptor binding affinity.[2]

Conformational Analysis & Stereoelectronics

The physical properties of these isomers are dictated by their preferred chair conformations. Unlike non-fluorinated piperidines, where steric bulk dictates equatorial placement, 3-fluoropiperidines are governed by stereoelectronic forces.[1][2]

The "Axial Fluorine" Preference (cis-Isomer)

In the cis-isomer (3-F and 4-NH₂ on the same face), the molecule does not adopt the sterically intuitive conformation where both groups are equatorial (which would require a high-energy twisted boat or severe steric clash).[1] Instead, it adopts a chair form where:

  • Fluorine is Axial: This is stabilized by a favorable charge-dipole interaction between the electronegative fluorine and the positively charged nitrogen (protonated at physiological pH).[1][2]

  • Amine is Equatorial: This minimizes 1,3-diaxial strain.[1][2]

This specific arrangement (


1
The Diequatorial Preference (trans-Isomer)

In the trans-isomer (3-F and 4-NH₂ on opposite faces), the steric drive dominates.[1]

  • Fluorine is Equatorial.

  • Amine is Equatorial.

While a diaxial conformer is possible, the 1,2-diequatorial arrangement is energetically superior (

1
Visualizing the Equilibrium

The following diagram illustrates the dominant conformers and the stereoelectronic forces at play.[1]

ConformationalAnalysiscluster_ciscis-Isomer (Dominant Form)cluster_transtrans-Isomer (Dominant Form)cis_confChair ConformationFluorine: AXIALAmine: EQUATORIALtrans_confChair ConformationFluorine: EQUATORIALAmine: EQUATORIALcis_forceStabilizing Force:Charge-Dipole (C-F ... H-N+)cis_force->cis_confStabilizestrans_forceStabilizing Force:Steric Minimizationtrans_force->trans_confDrives

Caption: Stereoelectronic drivers for the preferred chair conformations of cis- and trans-3-fluoro-4-aminopiperidines.

Physicochemical Divergence

The structural differences manifest as measurable changes in basicity and lipophilicity, which are exploitable in lead optimization.[1]

Basicity (pKa) Modulation

This is the most critical differentiator. The orientation of the fluorine atom relative to the nitrogen lone pair (or N-H bond) alters the pKa of the piperidine nitrogen.[1]

Propertycis-Isomer (

)
trans-Isomer (

)
Mechanism
Piperidine pKa Higher (~7.6) Lower (~6.6) In the cis (axial) form, the C–F dipole is antiparallel to the N–H⁺ dipole, electrostatically stabilizing the protonated state.[1] In the trans (equatorial) form, the inductive electron withdrawal dominates, lowering basicity.
Amine pKa ~8.5~8.7The distal amine is less affected by the ring fluorine orientation, though through-space interactions can cause minor shifts.[1][3]
LogD (pH 7.4) LowerHigherThe cis isomer is more polar due to the larger net dipole moment created by the axial fluorine.

Application: If a lead compound suffers from hERG toxicity (often linked to high basicity), switching from the cis to the trans isomer can lower the pKa by ~1 log unit without changing the heavy atom count, potentially reducing hERG affinity.

Spectroscopic Identification (NMR)[1][4][5]

Distinguishing the isomers using


Vicinal Coupling ( )

The relationship between the proton at C3 (geminal to F) and the proton at C4 (geminal to NH₂) is the primary diagnostic tool.[1]

  • trans-Isomer (Diequatorial):

    • H3 is Axial .[1][2]

    • H4 is Axial .[1][2]

    • Relationship: Anti-periplanar (180°) .[1][2]

    • Result: Large coupling constant,

      
       .
      
  • cis-Isomer (Axial-F / Equatorial-NH₂):

    • H3 is Equatorial .[1][2]

    • H4 is Axial .[1][2]

    • Relationship: Syn-clinal / Gauche (60°) .[1][2]

    • Result: Small coupling constant,

      
       .
      
Fluorine Coupling ( )

The coupling between the fluorine and the geminal proton (H3) or vicinal protons can also be diagnostic, but the H-H coupling described above is usually sufficient and easier to interpret.[1]

Synthesis and Separation Protocols

Since direct fluorination often yields mixtures, robust separation protocols are required.[1][2] The following workflow describes a standard route to access both isomers in high purity.

Synthetic Route (Reductive Amination Approach)

Starting material: 1-Methyl-3-fluoropiperidin-4-one (commercially available or synthesized via Swern oxidation of the 4-ol).[1][2]

  • Imine Formation: React ketone with benzylamine (BnNH₂) or ammonium source.[1][2]

  • Reduction: Reduce the imine/enamine. The choice of reducing agent dictates the diastereomeric ratio (dr).

    • NaBH₄ / MeOH: Typically yields a mixture (often favoring trans slightly due to steric approach).[1][2]

    • L-Selectride: Bulky hydrides attack from the less hindered equatorial face, forcing the amine axial (less desired here).[1]

    • Heterogeneous Hydrogenation (Pd/C): Can favor cis via surface absorption dynamics.[2]

Separation Protocol

Separation is most efficient at the protected stage (e.g., N-Boc or N-Benzyl) before the final methylation if starting from the secondary amine.[1]

Step-by-Step Separation Workflow:

SynthesisWorkflowStartStart: 3-Fluoro-1-methylpiperidin-4-oneReactionReductive Amination(NH4OAc, NaBH3CN)Start->ReactionMixtureCrude Mixture(cis + trans isomers)Reaction->MixtureSeparationChromatographic Separation(Silica Gel or Prep-HPLC)Mixture->SeparationTransPathFraction A (Less Polar)trans-IsomerSeparation->TransPathElutes First (usually)CisPathFraction B (More Polar)cis-IsomerSeparation->CisPathElutes SecondAnalysisValidation1H NMR (J-coupling analysis)TransPath->AnalysisCisPath->Analysis

Caption: Workflow for the synthesis and purification of 3-fluoro-1-methylpiperidin-4-amine isomers.

Experimental Tip: The trans-isomer (diequatorial) is typically less polar and will elute first on normal phase silica (DCM/MeOH/NH₃ systems).[1] The cis-isomer, with its higher dipole moment, retains longer.[1]

References

  • Conformational Analysis of Fluorin

    • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference
    • Source:Chemistry – A European Journal (via NIH/PubMed)[1]

    • URL:[Link]

  • Medicinal Chemistry Application (pKa Modul

    • Title: Discovery of MK-0731: A Kinesin Spindle Protein Inhibitor[1][2]

    • Source:Journal of Medicinal Chemistry (Cited in Scientific Update)[1]

    • URL:[Link]

  • Synthetic Methodologies

    • Title: Synthesis of the cis- and trans-3-Fluoro Analogues of Febrifugine[1][4]

    • Source:ResearchG
    • URL:[Link]

3-Fluoro-1-methylpiperidin-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

3-Fluoro-1-methylpiperidin-4-amine (C₆H₁₃FN₂) represents a high-value scaffold in modern drug discovery, particularly for its ability to introduce specific conformational biases and modulate basicity without significant steric penalty. Unlike its non-fluorinated analogues, this molecule leverages the stereoelectronic gauche effect , where the fluorine atom often adopts an axial orientation to maximize hyperconjugative stabilization (


) and minimize dipolar repulsion with the protonated amine. This guide details its physicochemical profile, validated synthetic routes, and application in high-affinity ligand design (e.g., CGRP antagonists).

Physicochemical Profile

The introduction of fluorine at the C3 position of the piperidine ring drastically alters the electronic landscape of the molecule compared to the parent piperidine.

Table 1: Core Chemical Data
PropertyValueNotes
IUPAC Name 3-Fluoro-1-methylpiperidin-4-amine
Molecular Formula C₆H₁₃FN₂
Molecular Weight 132.18 g/mol Free base
MW (Dihydrochloride) 205.10 g/mol Common salt form for stability
CAS Number (Generic) 1350629-55-8Refers to (3S,4R) isomer often cited
CAS (cis-racemate) 1393461-44-3
LogP (Predicted) ~0.83Lipophilicity is modulated by F-polarity
pKa (C4-Amine) ~8.5 - 9.0Reduced vs. non-fluorinated (typically ~10) due to inductive effect
H-Bond Donors/Acceptors 1 / 2
Topological Polar Surface Area ~29 Ų

Conformational Analysis: The Fluorine Effect

In 3-fluoropiperidines, the fluorine atom does not act merely as a steric block. It dictates the ring pucker through the fluorine gauche effect .

Mechanistic Insight

In the protonated state (common under physiological conditions), the C3-Fluorine often prefers the axial orientation. This is counter-intuitive to steric arguments but is driven by:

  • Hyperconjugation: Interaction between the anti-periplanar C-H

    
     bond and the low-lying C-F 
    
    
    
    antibonding orbital.[1]
  • Charge-Dipole Interaction: Favorable electrostatic attraction between the electronegative fluorine and the positively charged ammonium center at C4 (in cis isomers).

Diagram 1: Conformational Equilibrium & Stabilization

G cluster_legend Thermodynamic Driver Equatorial Equatorial Fluorine (Sterically Favored) Axial Axial Fluorine (Stereoelectronically Favored) Equatorial->Axial Protonation / Solvent Polarity Interaction Stabilizing Factors: 1. σ(C-H) → σ*(C-F) Hyperconjugation 2. N+H...F- Dipole Attraction Axial->Interaction

Caption: The equilibrium shifts toward the axial conformer in polar solvents and protonated states, rigidifying the ligand structure for protein binding.

Synthetic Methodologies

Synthesis of 3-fluoro-1-methylpiperidin-4-amine requires strict stereocontrol to avoid diastereomeric mixtures. Two primary high-fidelity routes are established.[2][3]

Route A: Catalytic Hydrogenation of Fluoropyridines (Glorius Method)

This method allows for the direct conversion of aromatic precursors into saturated, stereodefined piperidines.

  • Precursor: 3-Fluoro-4-aminopyridine.[2][3]

  • Catalyst: Rhodium (Rh-CAAC) or Ruthenium complexes.[2]

  • Mechanism: Dearomatization followed by face-selective hydrogenation.

  • Outcome: Predominantly yields the all-cis isomer due to catalyst facial coordination.

Route B: Dynamic Kinetic Transamination (Merck Process)

Developed for large-scale synthesis of CGRP antagonists, this route establishes the chiral centers using enzymatic catalysis.

  • Precursor: N-protected 3-fluoro-piperidin-4-one.

  • Reagent: Transaminase enzyme (ATA), Isopropyl amine (amine donor).

  • Mechanism: The enzyme selectively aminates the ketone. The adjacent fluorine center undergoes dynamic racemization (via enolization) until the enzyme traps the specific chiral diastereomer.

  • Outcome: High enantiomeric excess (>99% ee) of the cis-isomer.

Diagram 2: Synthetic Workflow (Route B Focus)

Synthesis Start Start: 3-Fluoro-piperidin-4-one (Racemic Mixture) Enz Enzymatic Transamination (ATA-3, iPrNH2, PLP) Start->Enz Input DynRes Dynamic Kinetic Resolution (C3 Epimerization via Enol) Enz->DynRes Equilibrium Product Product: (3S,4R)-3-Fluoro-piperidin-4-amine (>99% ee, cis-selective) DynRes->Product Kinetic Trap Methylation N-Methylation (HCHO, NaBH(OAc)3) Product->Methylation Derivatization Final Final Target: 3-Fluoro-1-methylpiperidin-4-amine Methylation->Final Isolation

Caption: The Dynamic Kinetic Resolution (DKR) pathway ensures high stereochemical purity, essential for clinical candidates.

Experimental Protocols

Protocol 1: Reductive Amination (General Lab Scale)

Use this protocol to install the methyl group on the piperidine nitrogen.

  • Preparation: Dissolve 3-fluoro-piperidin-4-amine (1.0 eq) in Dichloromethane (DCM).

  • Reagent Addition: Add Formaldehyde (37% aq. solution, 3.0 eq) and stir for 15 minutes at room temperature.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 2.5 eq) portion-wise.

  • Quench: Stir for 4 hours. Quench with saturated NaHCO₃.

  • Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (MeOH/DCM with 1% NH₄OH) is usually required to remove over-alkylated byproducts.

Protocol 2: Handling & Stability
  • Storage: The free amine is hygroscopic and sensitive to CO₂ (carbamate formation). Store as the Dihydrochloride salt (CAS: 2306246-40-0) at -20°C.

  • Safety: Fluorinated amines can be skin irritants. Use standard PPE.[4]

  • Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar solvents (Hexane).

Applications in Drug Discovery[4][5][8][9]

Bioisosterism & Potency

The 3-fluoro-1-methylpiperidin-4-amine motif is a validated bioisostere for 4-aminopiperidine. The fluorine substitution serves two roles:

  • pKa Modulation: It lowers the pKa of the C4-amine by ~1-2 units, improving membrane permeability and reducing hERG channel liability (often associated with high basicity).

  • Selectivity: The fixed conformation (axial-F) creates a distinct vector for the amine, allowing for discrimination between receptor subtypes.

Case Study: CGRP Receptor Antagonists

In the development of migraine therapeutics (e.g., CGRP antagonists), the cis-3-fluoro-4-aminopiperidine scaffold was utilized to lock the bioactive conformation. The fluorine atom occupied a small hydrophobic pocket in the receptor, while the amine formed a critical salt bridge, resulting in sub-nanomolar potency.

References

  • Glorius, F., et al. (2019).[2][5] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Link

  • Merck & Co. (2019).[2] Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Journal of Organic Chemistry. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135392256, (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride.[6] Link

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Link

Sources

The Strategic Role of Fluorine in Piperidine Conformation: Exploiting the Gauche Effect in Drug Design

[1]

Executive Summary

In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore.[1] However, its conformational flexibility can lead to entropic penalties upon binding and suboptimal physicochemical properties. Fluorine substitution, particularly at the 3-position, offers a powerful tool to lock the piperidine ring into a specific conformation through the fluorine gauche effect .[2]

This phenomenon allows researchers to:

  • Pre-organize ligand conformation , improving binding affinity (

    
    ).
    
  • Modulate basicity (

    
    ) , optimizing solubility and hERG avoidance.
    
  • Enhance metabolic stability by blocking oxidative hotspots.

This guide details the stereoelectronic mechanisms driving these preferences, provides experimental protocols for validation, and outlines strategic applications in lead optimization.

Theoretical Framework: The Fluorine Gauche Effect[3][4][5][6]

The Stereoelectronic Mechanism

The classical view of steric repulsion suggests that substituents on a cyclohexane-like ring should prefer the equatorial position to minimize 1,3-diaxial interactions. However, in 3-fluoropiperidines, fluorine frequently exhibits a counter-intuitive axial preference . This is driven by the gauche effect , which dictates that the most electronegative substituent (Fluorine) prefers to be gauche (synclinal) to the vicinal electronegative group (Nitrogen).

Key Driving Forces:
  • Hyperconjugation (

    
    ): 
    In the axial conformation, the C–F bond is anti-periplanar to the vicinal C–H bonds (and potentially the nitrogen lone pair, depending on the specific rotamer). The primary stabilization arises from the donation of electron density from the filled 
    
    
    orbital into the empty, low-lying antibonding
    
    
    orbital.
    • Axial F: Allows optimal

      
       overlap.
      
    • Equatorial F: The

      
       orbital aligns with the C–C ring bonds, which are poorer donors than C–H bonds.
      
  • Charge-Dipole Interactions (The "Electrostatic Gauche Effect"): Upon protonation (forming the piperidinium salt), the nitrogen acquires a positive charge. The highly electronegative fluorine atom (axial) is spatially closer to the positively charged nitrogen center (

    
     F 
    
    
    
    
    ), creating a stabilizing electrostatic interaction that reinforces the axial preference.
Visualizing the Interaction

The following diagram illustrates the orbital and electrostatic interactions stabilizing the axial conformer in 3-fluoropiperidine.

GaucheEffectcluster_0Stereoelectronic Driverscluster_1Conformational Outcome (3-F-Piperidine)HyperHyperconjugation(σ(C-H) → σ*(C-F))AxialAxial Conformer(Thermodynamically Favored)Hyper->AxialStabilizesElectroElectrostatic Attraction(Fδ- ... +NH)Electro->AxialStrongly Stabilizes(in salts)DipoleDipole Minimization(Antiparallel Vectors)Dipole->AxialFavors (Gas Phase)EquatorialEquatorial Conformer(Sterically Favored, Electronically Disfavored)Equatorial->AxialEquilibrium Shift

Figure 1: Mechanistic drivers shifting the equilibrium toward the axial conformer in 3-fluoropiperidines.

Conformational Analysis & Applications

3-Fluoropiperidine: The Axial Imperative

In 3-fluoropiperidine derivatives, the axial preference is robust, particularly in the protonated state (ammonium salt).

  • Free Base: The axial preference exists but is solvent-dependent. Polar solvents may stabilize the equatorial conformer if it possesses a higher dipole moment, though the gauche effect often dominates.

  • Protonated Salt: The axial preference is significantly amplified due to the attractive

    
     interaction.
    
Modulation of (Basicity)

One of the most valuable applications of the gauche effect is the tuning of basicity. Fluorine is electron-withdrawing, which generally lowers the

2
ConfigurationRelative

Explanation
Axial Fluorine Higher (More Basic) The

bond vector is roughly antiparallel to the

vector, stabilizing the protonated form via charge-dipole attraction.[1]
Equatorial Fluorine Lower (Less Basic) The electron-withdrawing inductive effect dominates without the compensatory electrostatic stabilization found in the axial isomer.

Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor) In the development of MK-0731, Merck scientists utilized this principle.

  • Problem: The parent piperidine was too basic, leading to hERG liability.

  • Solution: Introduction of a 3-fluoro substituent.[3][4][5][6][7]

  • Observation: The cis-isomer (Axial F) had a

    
     of 7.6, while the trans-isomer (Equatorial F) had a 
    
    
    of 6.6.[1]
  • Outcome: The axial isomer provided the optimal balance of basicity for potency and safety.[1]

4-Fluoropiperidine

In 4-fluoropiperidine, the fluorine is not vicinal to the nitrogen (1,4-relationship). Therefore, the vicinal gauche effect does not apply .

  • Conformation: The preference is largely dictated by classical sterics (favoring equatorial) and solvent effects.

  • Note: In aqueous solution, the 4-fluoropiperidinium salt may favor the equatorial conformer due to a larger hydration energy (higher dipole moment), despite gas-phase calculations sometimes suggesting otherwise.[8][3]

Experimental Protocols for Validation

To verify the conformation of a fluorinated piperidine scaffold, NMR spectroscopy is the primary tool, specifically utilizing vicinal proton-fluorine coupling constants (

NMR Methodology ( and )

The magnitude of


Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a non-polar solvent (e.g.,

    
     or 
    
    
    ) to minimize solvent-induced dipole stabilization of the equatorial form, unless physiological relevance (water) is the specific target.
  • Acquisition: Acquire a high-resolution

    
     NMR (minimum 400 MHz, preferably 600 MHz) and a 
    
    
    NMR (proton-coupled).
  • Analysis: Identify the geminal proton signal attached to the same carbon as the fluorine (

    
    ). Analyze its coupling to vicinal protons.
    

Diagnostic Coupling Constants:

RelationshipDihedral Angle (

)
Typical

(Hz)
Interpretation
Anti-periplanar (Trans) ~180°25 - 35 Hz Indicates F(ax) / H(ax) or F(eq) / H(eq-trans)
Synclinal (Gauche) ~60°5 - 15 Hz Indicates F(ax) / H(eq) or F(eq) / H(ax)
  • If Fluorine is Axial: The geminal proton is Equatorial . It has no anti-periplanar vicinal protons. All vicinal couplings (to adjacent axial/equatorial protons) will be gauche (small

    
     values, <15 Hz).
    
  • If Fluorine is Equatorial: The geminal proton is Axial . It will have an anti-periplanar relationship with adjacent axial protons. You will observe at least one large coupling (

    
     Hz, 
    
    
    to adjacent H is not applicable here, but look at the H-F coupling from the adjacent proton's perspective).
Workflow Diagram

WorkflowStartSynthesize Fluorinated PiperidineNMRAcquire 1H & 19F NMR(CDCl3 or D2O)Start->NMRCouplingAnalyze 3J(H-F) & 3J(H-H)NMR->CouplingDecisionIs Large Coupling (>25Hz) Absent?Coupling->DecisionAxialConclusion: Axial Fluorine(Gauche Effect Dominant)Decision->AxialYes (Small J only)EquatorialConclusion: Equatorial Fluorine(Sterics/Solvent Dominant)Decision->EquatorialNo (Large J present)

Figure 2: Decision tree for assigning piperidine conformation via NMR coupling constants.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020).[3][5] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141–6146. [Link]

  • Scientific Update LLP. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update - Drug Discovery Case Studies. [Link]

  • Combettes, L. E., Clausen-Thue, P., King, M. A., Odell, B., Thompson, A. L., Gouverneur, V., & Claridge, T. D. (2012).[6] Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry – A European Journal, 18(41), 13133–13141. [Link]

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115. (Foundational text on F-substitution and pKa). [Link]

Comprehensive Safety & Handling Architecture: 3-Fluoro-1-methylpiperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Utility

The Fluorine Advantage in Medicinal Chemistry

As application scientists, we do not view 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride merely as a reagent, but as a strategic scaffold for physicochemical modulation. The introduction of a fluorine atom at the C3 position of the piperidine ring is a deliberate design choice intended to exploit the fluorine effect :

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine, potentially improving oral bioavailability and blood-brain barrier (BBB) penetration compared to the non-fluorinated parent.

  • Conformational Control: The gauche effect between the fluorine and the adjacent amine/ammonium group can lock the piperidine ring into specific conformations, enhancing binding selectivity for kinase or GPCR targets.

  • Metabolic Stability: Fluorine substitution often blocks labile sites from cytochrome P450 oxidation.

This guide serves as both a safety protocol and a technical dossier, ensuring that while we exploit these chemical advantages, we maintain a rigorous safety standard for this potent building block.

Part 2: Chemical Identity & Structural Analysis

Common Name: 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride Synonyms: 4-Amino-3-fluoro-1-methylpiperidine 2HCl Molecular Formula: C₆H₁₅Cl₂FN₂ Molecular Weight: 205.10 g/mol [1]

Stereochemical Complexity

This compound exists as multiple stereoisomers. Precise identification is critical for reproducibility.

Isomer ConfigurationCAS NumberDescription
(3S,4R) 2306246-40-0cis-isomer (Common building block)
(3R,4R) 2306246-14-8trans-isomer
(3S,4S) 2387560-75-8trans-isomer
Unspecified 1353922-56-0Racemic or unspecified stereochemistry
Visualization: Structural & Hazard Logic

The following diagram illustrates the core chemical structure and its associated handling logic.

ChemicalProfile Compound 3-Fluoro-1-methylpiperidin-4-amine Dihydrochloride Fluorine C3-Fluorine Atom (Metabolic Stability) Compound->Fluorine Amine C4-Primary Amine (Reactive Center) Compound->Amine Salt Dihydrochloride Salt (Hygroscopic) Compound->Salt Haz_Resp STOT SE 3 (H335) Amine->Haz_Resp Dust Inhalation Haz_Skin Skin Irritant (H315) Salt->Haz_Skin Acidic Hydrolysis Haz_Eye Eye Irritant (H319) Salt->Haz_Eye Corrosive Potential

Figure 1: Structural decomposition linking chemical features to specific safety hazards.

Part 3: Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on the structural class (fluorinated amine salts) and available data, the following GHS classifications apply. Note that while specific toxicological data for this isomer may be limited, we apply the Precautionary Principle typical for pharmaceutical intermediates.

Hazard ClassCategoryHazard Statement CodeHazard Statement
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[2][3]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[2][4]
Acute Toxicity (Oral) Cat 4*H302 Harmful if swallowed. (Predicted based on analogs)
Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5][6][7]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][7] Remove contact lenses, if present and easy to do.[3][4][7] Continue rinsing.[3][4][7]

Part 4: Operational Safety Protocol (The Self-Validating Workflow)

The Challenge: Dihydrochloride salts are notoriously hygroscopic . Absorption of atmospheric moisture alters stoichiometry, ruining reaction yields, and creates sticky, corrosive residues. The Solution: A self-validating handling protocol that ensures material integrity and operator safety.

Protocol: The "Dry-Chain" Handling System
  • Receipt & Validation:

    • Upon receipt, inspect the bottle seal. If the seal is compromised, assume hydrolysis.

    • Validation Step: Perform a quick visual check.[3][4] The compound should be a free-flowing white powder. Clumping indicates moisture ingress.

  • Weighing & Transfer (Inert Atmosphere Preferred):

    • Primary Control: Weigh inside a nitrogen-purged glovebox if available.

    • Secondary Control: If weighing on an open bench, use the "Rapid Transfer" technique:

      • Pre-weigh the receiving vessel (flask) with solvent or inert gas blanket.

      • Open the source container only for the duration of the transfer.

      • Reseal immediately with Parafilm/tape.

  • Dissolution:

    • Add the solid to the solvent, not vice versa, to prevent splashing of acidic slurry.

    • Note: The solution will be acidic. Ensure your downstream base (e.g., DIPEA, TEA) is calculated to neutralize the 2.0 equivalents of HCl plus the reaction stoichiometry.

Visualization: Emergency Response Logic

In the event of exposure, immediate action is required.[4][7] The following flowchart dictates the response hierarchy.

EmergencyResponse Incident Exposure Incident EyeContact Eye Contact Incident->EyeContact SkinContact Skin Contact Incident->SkinContact Inhalation Inhalation Incident->Inhalation RinseEye Rinse 15+ min Lift Eyelids EyeContact->RinseEye WashSkin Wash with Soap/Water Remove Contaminated Clothing SkinContact->WashSkin FreshAir Move to Fresh Air Support Breathing Inhalation->FreshAir SeekMed Seek Medical Attention (Bring SDS) RinseEye->SeekMed WashSkin->SeekMed FreshAir->SeekMed Fire Fire Scenario HF_Risk WARNING: Combustion may release HF and HCl gases Fire->HF_Risk

Figure 2: Emergency response decision tree emphasizing specific risks of fluorinated salts.

Part 5: Physicochemical Properties

Accurate data is essential for process scaling. Where experimental data is absent (common for research building blocks), predicted values are noted.

PropertyValue / Observation
Physical State Solid (Powder or Crystalline)
Color White to Off-white
Solubility High in Water, DMSO, Methanol (Polar protic/aprotic)
Melting Point Undetermined (Likely >150°C with decomposition)
Hygroscopicity High (Deliquescent potential)
pH Acidic in aqueous solution (approx. pH 1-3)
Combustion Products Carbon oxides, Nitrogen oxides (NOx), Hydrogen Chloride (HCl) , Hydrogen Fluoride (HF)

Part 6: Toxicological & Ecological Information

Toxicological Profile[2]
  • Acute Toxicity: No specific LD50 data exists for this specific isomer.

    • Analogy: 3-Aminopiperidine dihydrochloride is classified as Harmful (Acute Tox 4). We assume similar potency.

  • Skin/Eye Corrosion: The dihydrochloride salt forms hydrochloric acid upon contact with moisture (sweat/tears), leading to severe irritation or chemical burns.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

  • Germ Cell Mutagenicity: No data available.

Ecological Impact
  • Mobility: High mobility in soil due to water solubility.

  • Persistence: Not expected to be rapidly biodegradable (halogenated heterocycle).

  • Disposal: DO NOT flush down drains. This compound must be disposed of via a licensed chemical waste contractor, preferably by high-temperature incineration equipped with scrubbers for HF/HCl.

Part 7: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135392256, (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride. Retrieved from [Link]

  • Scientific Update (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Context on fluorine substitution effects). Retrieved from [Link]

Sources

Fluorine scan in drug discovery piperidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Multiparametric Optimization in Drug Discovery

Executive Summary

The piperidine ring is the most prevalent saturated nitrogen heterocycle in FDA-approved drugs.[1][2] However, its intrinsic physicochemical profile—specifically its high basicity (


) and susceptibility to oxidative metabolism—frequently introduces liabilities regarding hERG inhibition, phospholipidosis, and poor membrane permeability.

This guide details the Fluorine Scan , a systematic structural modification strategy. By strategically substituting hydrogen with fluorine on the piperidine core, researchers can simultaneously modulate


 (by 1–3 log units), lock bioactive conformations via the gauche effect, and block metabolic soft spots, often without significantly altering the steric footprint of the molecule.

Part 1: The Physicochemical Rationale[3]

Basicity Modulation ( Lowering)

The high basicity of the piperidine nitrogen ensures it is protonated at physiological pH. While necessary for solubility, a permanent positive charge limits passive permeability and is a primary pharmacophore for hERG potassium channel blockade (cardiotoxicity).

Fluorine, the most electronegative element (


), exerts a strong inductive effect (

) that pulls electron density away from the nitrogen lone pair, lowering the

.
  • Distance Dependence: The effect attenuates with distance. A 3-fluoro substitution has a stronger effect than a 4-fluoro substitution.

  • Stereoelectronic Effects (The Vector Rule): In 3-fluoropiperidines, the orientation of the C-F bond relative to the N-H bond in the protonated species dictates the magnitude of the

    
     shift.
    
    • Equatorial Fluorine: The C-F dipole and the N-H bond vector are aligned, destabilizing the cation via electrostatic repulsion. Result: Drastic

      
       reduction.
      
    • Axial Fluorine: The C-F dipole is antiparallel to the N-H vector.[1] This arrangement is less destabilizing to the cation. Result: Moderate

      
       reduction.
      
Conformational Control (The Gauche Effect)

Unlike steric-driven conformational locks (e.g., methyl groups), fluorine introduces a stereoelectronic bias known as the gauche effect. In 1,2-difluoroethane or


-fluoroamides, the C-F bond prefers to be gauche (60°) to vicinal electron-withdrawing groups or lone pairs, rather than anti (180°).

In 3-fluoropiperidines, this effect stabilizes the axial conformer, which can be exploited to pre-organize the ligand into its bioactive conformation, reducing the entropic penalty of binding.

Metabolic Blocking

Piperidine rings are prone to CYP450-mediated oxidation, typically at the C-3/C-5 (benzylic-like if attached to aromatics) or C-4 positions. Replacing a C-H bond with a C-F bond (Bond Dissociation Energy:


 kcal/mol vs. 

kcal/mol) effectively blocks hydroxylation at that site.

Part 2: Strategic Scanning & Case Data[4]

The following table summarizes the expected multiparametric shifts when applying a fluorine scan to a standard N-benzylpiperidine scaffold.

Table 1: Comparative Impact of Fluorine Substitution Patterns

ParameterUnsubstituted4-Fluoropiperidine3-Fluoro (Axial)3-Fluoro (Equatorial)4,4-Difluoro

(Approx)
~9.0 - 10.5

-1.5

-1.2

-2.4

-2.5
Lipophilicity (

)
BaselineSlight IncreaseNeutral/Slight DecreaseDecrease (Polar)Increase
Metabolic Stability Low (C-4 oxid.)High (Block C-4)Moderate (Block C-3)Moderate (Block C-3)High
hERG Liability High RiskReducedReducedSignificantly ReducedReduced
Conformational Bias Chair (Eq-R)ChairAxial Preference Equatorial PreferenceChair
Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor)

Reference: Cox et al. & Merck Research Labs

Merck chemists faced a P-glycoprotein (P-gp) efflux issue with a piperidine-based KSP inhibitor.[1] The parent amine was too basic (


 8.8).
  • 3-F Equatorial: Lowered

    
     to 6.6. While this solved permeability, it reduced potency (likely due to loss of ionic interaction).
    
  • 3-F Axial: Lowered

    
     to 7.6. This "Goldilocks" zone maintained sufficient basicity for target engagement while reducing the cationic character enough to evade P-gp efflux.
    
  • Outcome: MK-0731 advanced to clinical trials.[2][3]

Part 3: Synthetic Methodologies

Method A: Deoxofluorination (Nucleophilic)

The most common route for early-phase discovery. It converts alcohols to fluorides with inversion of stereochemistry.

  • Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor-E.

  • Substrate: N-protected 3-hydroxypiperidine or 4-hydroxypiperidine.

  • Critical Note: Reaction at the C-3 position of piperidines is prone to rearrangement (via aziridinium intermediates) leading to ring contraction (pyrrolidines) or elimination. Protocol validation is essential.

Method B: Hydrogenation of Fluoropyridines

Ideal for accessing cis-substituted piperidines (e.g., 2,3-disubstituted) which are difficult to make via SN2.

  • Reagents:

    
    , Rh/C or PtO2, Acidic solvent (AcOH).
    
  • Mechanism: Dearomatization of the pyridine ring.[1][2] The fluorine atom stays intact, and the hydrogenation typically occurs from the least hindered face, yielding cis isomers.

Part 4: Experimental Protocols

Protocol 1: Deoxofluorination of N-Boc-4-hydroxypiperidine

This protocol yields N-Boc-4-fluoropiperidine. Note: 3-hydroxy analogs require lower temperatures to avoid elimination.

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • DAST (Diethylaminosulfur trifluoride) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated

    
     solution
    

Workflow:

  • Setup: Flame-dry a round-bottom flask under Nitrogen atmosphere. Add N-Boc-4-hydroxypiperidine and dissolve in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Crucial: DAST is explosive if heated rapidly; low temp controls the exotherm.

  • Addition: Add DAST dropwise via syringe over 10 minutes.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to Room Temperature (RT) over 4 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • Quench: Cool back to 0°C. Very slowly add saturated

    
    . Warning: Vigorous 
    
    
    
    evolution.
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 2: Microsomal Stability Assay (Metabolic Validation)

To verify the "Fluorine Block" effect.

Workflow:

  • Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at t=0, 5, 15, 30, and 60 mins.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (IS) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    (Intrinsic Clearance).
    • Success Criteria:

      
       increase in 
      
      
      
      compared to the non-fluorinated analog.

Part 5: Decision Workflow (Visualization)

The following diagram illustrates the logical decision tree for applying a fluorine scan to a piperidine hit.

FluorineScanWorkflow Start Hit Compound (Piperidine Core) Analysis Analyze Liability: 1. High Clearance? 2. hERG Risk? 3. Low Permeability? Start->Analysis Route_Metab Problem: Metabolic Instability Analysis->Route_Metab Oxidation Route_Basic Problem: hERG / Permeability (High Basicity) Analysis->Route_Basic High pKa Sol_Metab Strategy: Block Metabolic Site Route_Metab->Sol_Metab Sol_pKa Strategy: Modulate pKa Route_Basic->Sol_pKa Exp_4F Experiment: 4-F or 4,4-difluoro scan (Blocks oxidation) Sol_Metab->Exp_4F Exp_3F Experiment: 3-F scan (Chiral) Sol_pKa->Exp_3F Test Validation Assays: - LC-MS (Stability) - Patch Clamp (hERG) - PAMPA (Permeability) Exp_4F->Test Decision_3F Select Isomer based on Vector Analysis Exp_3F->Decision_3F Axial Axial 3-F: Moderate pKa drop (~1.5 units) Decision_3F->Axial Need H-bond donor? Equatorial Equatorial 3-F: Large pKa drop (~2.5 units) Decision_3F->Equatorial Need max lipophilicity? Axial->Test Equatorial->Test

Figure 1: Decision logic for Fluorine Scanning. Blue nodes indicate starting states, Green indicates strategic choices, and Yellow indicates analysis steps.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors.[2][3] Part 1: The Design of MK-0731. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Champagne, P. A., et al. (2015). Stereoelectronically Controlled Cylization of 3-Fluoropiperidines. Journal of Organic Chemistry. [Link]

Sources

Strategic Sourcing & Technical Profile: 3-Fluoro-1-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Chemists.

Executive Summary

3-Fluoro-1-methylpiperidin-4-amine (CAS: 1350629-55-8 for the (3S,4R) isomer) is a high-value pharmacophore used extensively in modern drug discovery to modulate basicity and metabolic stability. Unlike simple piperidines, the vicinal fluoro-amine motif introduces significant stereoelectronic effects—specifically the gauche effect—which can lower the pKa of the piperidine nitrogen, thereby reducing hERG channel liability and improving oral bioavailability.

This guide provides a technical sourcing framework, analyzing the commercial landscape, critical quality attributes (CQAs), and synthesis-driven impurity profiles that researchers must validate before procurement.

Technical Profile & Medicinal Utility
1.1 The Fluorine Effect: Why This Scaffold Matters

In medicinal chemistry, the introduction of a fluorine atom at the C3 position of the piperidine ring is rarely purely structural. It is a functional tactic to alter the physicochemical properties of the molecule.

  • pKa Modulation: The strong electronegativity of fluorine pulls electron density from the adjacent amine (inductive effect). This lowers the pKa of the piperidine nitrogen (typically from ~10 to ~8-9), which can improve membrane permeability and reduce lysosomal trapping.

  • Conformational Locking: The C-F bond often adopts an axial orientation to maximize the gauche interaction with the adjacent N-H or lone pair. This "locks" the conformation, reducing the entropic penalty upon binding to a protein target (e.g., CGRP receptors or KSP).

1.2 Stereochemical Complexity

The commercial market is fragmented by stereochemistry. Sourcing the "wrong" isomer can lead to inactive biological data.

  • Cis-isomers (3S,4R or 3R,4S): Most common in bioactive ligands due to the favorable intramolecular H-bond or dipole interactions.

  • Trans-isomers: Often thermodynamic byproducts or impurities.

Commercial Landscape: Suppliers & Pricing[1]

The market for 3-Fluoro-1-methylpiperidin-4-amine is dominated by catalog suppliers specializing in chiral building blocks. Prices are highly sensitive to scale and stereopurity (enantiopure vs. racemic).

Table 1: Commercial Pricing Estimates (Q1 2025 Market Data) Note: Prices represent the (3S,4R)-dihydrochloride salt, the most stable and common commercial form.

ScalePrice Range (USD/EUR)Typical Lead TimePrimary Application
100 mg $25 - $501-3 DaysHit-to-Lead Screening
1 g $100 - $1603-5 DaysScale-up / SAR Expansion
5 g $320 - $5501-2 WeeksGLP Tox Studies / Process Dev
25 g $1,100 - $1,4002-3 WeeksPilot Plant Batches

Key Suppliers:

  • Tier 1 (Stocked, High QA): BLDpharm, ChemScene, Fluorochem, Combi-Blocks.

  • Tier 2 (Aggregators): MolPort, eMolecules (Useful for price comparison, but verify stock).

  • Custom Synthesis: WuXi AppTec, Enamine (Required for >100g or specific salt forms).

Critical Quality Attributes (CQA) & Sourcing Strategy

Procuring this amine requires a rigorous "Trust but Verify" approach. The synthesis of vicinal fluoro-amines is prone to epimerization.

3.1 The Sourcing Decision Matrix

The following workflow illustrates the logical steps a medicinal chemist should take to ensure the correct material is sourced.

SourcingMatrix Start Start: Sourcing Request DefineStereo 1. Define Stereochemistry (Racemic vs. Enantiopure) Start->DefineStereo CheckSalt 2. Select Salt Form (Free Base vs. 2HCl) DefineStereo->CheckSalt (3S,4R) Selected VendorEval 3. Vendor Evaluation (Stock vs. Lead Time) CheckSalt->VendorEval 2HCl (Stable) QC_Check 4. Internal QC Protocol (Chiral HPLC + 19F NMR) VendorEval->QC_Check Order Placed QC_Check->VendorEval Fails QC (Re-order) Approve Material Approved for Synthesis QC_Check->Approve ee > 98%, dr > 95:5

Figure 1: Strategic sourcing workflow emphasizing the critical internal QC step to prevent downstream failure.

3.2 Impurity Profiling

When evaluating a Certificate of Analysis (CoA), look specifically for:

  • Diastereomeric Excess (de): The trans-isomer is a common impurity arising from non-selective reduction steps during synthesis.

  • Regioisomers: 4-fluoro-3-amino derivatives can form if the starting material (often a pyridine) is not regioselectively functionalized.

  • Salt Stoichiometry: Ensure the material is fully protonated (dihydrochloride). Partial salts can lead to erroneous stoichiometry in coupling reactions.

Synthesis Pathways & Impurity Origins

Understanding how suppliers make the molecule helps predict impurities. Two primary routes exist:

  • Route A: Hydrogenation of Fluoro-Enamides (High Cost, High Purity)

    • Mechanism:[1] Asymmetric hydrogenation of a tetrahydropyridine precursor.[2]

    • Profile: High enantioselectivity (>99% ee), low risk of regioisomers.

  • Route B: Enzymatic Transamination (Scalable, Variable Purity)

    • Mechanism:[1] Transaminase enzyme converts a 3-fluoro-1-methylpiperidin-4-one to the amine.

    • Profile: Excellent for cis-selectivity, but residual enzyme or cofactor impurities may persist.

SynthesisPath Precursor 3-Fluoro-4-aminopyridine RouteA Route A: Pd/C Hydrogenation (Racemic/Low Selectivity) Precursor->RouteA RouteB Route B: Asymmetric Hydrogenation (Rh-Catalyst) Precursor->RouteB Product (3S,4R)-3-Fluoro-1-methyl piperidin-4-amine RouteA->Product Low Yield Impurity Impurity: Trans-Isomer (Thermodynamic) RouteA->Impurity Major Side Product RouteB->Product >98% ee/dr

Figure 2: Comparison of synthesis routes. Route B (Asymmetric Hydrogenation) is preferred for pharmaceutical grade material.

Handling & Quality Control Protocols

Safety Note: Treat as a corrosive and irritant. Use a fume hood. Storage: The dihydrochloride salt is hygroscopic. Store at 2-8°C under argon/nitrogen.

Protocol 1: Rapid Identity Verification (NMR)
  • Solvent: DMSO-d6 (Avoid CDCl3 for salts due to solubility).

  • 1H NMR: Look for the N-methyl singlet at ~2.8 ppm. The H3 (fluorine geminal) and H4 (amine geminal) protons will show complex splitting due to H-F coupling (

    
     Hz).
    
  • 19F NMR: Essential for purity.

    • Cis-isomer: typically

      
       -180 to -200 ppm (broad doublet).
      
    • Trans-isomer: Distinct shift (often

      
       ppm from cis).
      
Protocol 2: Chiral Purity Check (Derivatization)

Direct chiral HPLC of the free amine is difficult.

  • Derivatize: React 5 mg of sample with Mosher's acid chloride or FDAA (Marfey's reagent).

  • Analyze: Run on standard C18 LCMS. The diastereomers formed will separate significantly, allowing accurate "ee" determination without expensive chiral columns.

References
  • Chemical Identity & Properties

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 53394627, (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine. Link

  • Synthesis & Stereochemistry

    • Philips, E., et al. (2019).[3] "Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine." Journal of Organic Chemistry. Link

  • Medicinal Chemistry Applications (pKa Modulation)

    • Gillis, E. P., et al. (2015).[1][3] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Commercial Supplier Data

    • ChemScene Product Catalog. (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride.[4][5] Link

    • BLDpharm Product Catalog. 1350629-55-8 Search Results.[6] Link

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the detailed Application Note and Protocol for the synthesis of the MK-0731 intermediate.

Abstract & Strategic Significance

The synthesis of (3R,4S)-3-fluoro-1-methylpiperidin-4-amine represents a critical benchmark in modern medicinal chemistry, specifically in the optimization of Kinesin Spindle Protein (KSP) inhibitors like MK-0731.[1]

This specific intermediate was designed to solve a "dynamic duo" of pharmacological challenges: hERG channel liability and P-glycoprotein (P-gp) efflux .[1][2] The introduction of a fluorine atom at the C3 position, specifically in a cis-relationship to the C4-amine, modulates the basicity (pKa) of the piperidine nitrogen via the inductive effect and dipole alignment. This reduction in pKa (from ~9.5 to ~7.6) significantly lowers the cation-pi interactions responsible for hERG binding while maintaining potency against KSP.

This guide details a biocatalytic route (Enzymatic Dynamic Kinetic Resolution) as the primary protocol, reflecting the shift towards green, stereoselective process chemistry. A classical hydrogenation route is discussed for context.

Retrosynthetic Analysis & Mechanism

The synthesis hinges on establishing the contiguous stereocenters at C3 and C4. The cis-configuration is thermodynamically less stable than the trans-isomer (diequatorial), making direct chemical reduction of the corresponding imine difficult to control.

Structural Logic
  • Fluorine Effect: The C3-F atom is positioned axially.[3] Its C-F dipole is antiparallel to the N-H dipole of the protonated piperidine, energetically penalizing protonation and thus lowering the pKa.

  • Stereocontrol: We utilize a Transaminase (ATA) enzyme to effect a Dynamic Kinetic Resolution (DKR) of the racemic fluoroketone.

Retrosynthesis Target (3R,4S)-3-Fluoro-1- methylpiperidin-4-amine (Target) Intermediate1 (3R,4S)-N-Boc-3-Fluoro- 4-aminopiperidine Target->Intermediate1 1. Deprotection (HCl) 2. Reductive Methylation Ketone rac-N-Boc-3-Fluoro- 4-piperidinone Intermediate1->Ketone Enzymatic Transamination (Dynamic Kinetic Resolution) Start N-Boc-4-Piperidinone (Commodity SM) Ketone->Start 1. TMS-Cl, Base 2. Selectfluor

Figure 1: Retrosynthetic strategy highlighting the biocatalytic disconnection of the chiral amine from the racemic fluoroketone.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Fluorination)

Objective: Preparation of rac-N-Boc-3-fluoro-4-piperidinone. Principle: Electrophilic fluorination of a silyl enol ether.[3]

Reagents & Materials:
  • Starting Material: N-Boc-4-piperidinone (1.0 equiv)

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF

  • Silylating Agent: TMSCl (Trimethylsilyl chloride)

  • Fluorinating Agent: Selectfluor® (F-TEDA-BF4)

  • Solvent: Anhydrous THF, Acetonitrile

Protocol:
  • Enol Ether Formation:

    • Charge a dry reactor with N-Boc-4-piperidinone dissolved in anhydrous THF under N2 atmosphere. Cool to -78°C.

    • Add LiHMDS (1.1 equiv) dropwise over 30 mins. Stir for 1 hour to generate the lithium enolate.

    • Add TMSCl (1.2 equiv) dropwise. Allow the mixture to warm to 0°C over 2 hours.

    • Validation: Quench a small aliquot and check by NMR/TLC for disappearance of ketone.

    • Workup: Dilute with hexane, wash with NaHCO3, dry over MgSO4, and concentrate to yield the crude silyl enol ether (oil).

  • Electrophilic Fluorination:

    • Dissolve the crude silyl enol ether in Acetonitrile (ACN) at 0°C.

    • Add Selectfluor (1.05 equiv) portion-wise to control the exotherm. The reaction is typically rapid (< 1 hour).

    • Critical Control Point: Maintain temp < 5°C to prevent over-fluorination (difluoro byproducts).

    • Workup: Quench with water. Extract with Ethyl Acetate (EtOAc). Wash with brine.

    • Purification: Flash column chromatography (Hexane/EtOAc) to isolate rac-N-Boc-3-fluoro-4-piperidinone as a white solid/oil.

Phase 2: Enzymatic Dynamic Kinetic Resolution (The Core Step)

Objective: Stereoselective conversion of rac-fluoroketone to cis-(3R,4S)-amine. Mechanism: The enzyme (Transaminase) selectively aminates the (3R)-ketone. The acidic C3-proton allows the unreacted (3S)-ketone to racemize rapidly under the basic reaction conditions, feeding the reactive enantiomer back into the cycle (Dynamic Kinetic Resolution).

Reagents:
  • Substrate: rac-N-Boc-3-fluoro-4-piperidinone

  • Enzyme: Transaminase ATA-113 (or ATA-3/Codexis screening kit equivalent)

  • Cofactor: PLP (Pyridoxal-5'-phosphate), 1.0 g/L

  • Amine Donor: Isopropylamine (1.0 M) - Acts as both donor and base for racemization.

  • Buffer: Borate or Phosphate buffer (pH 10.5)

  • Solvent: DMSO (10-20% v/v) to improve substrate solubility.

Protocol:
  • Reaction Setup:

    • In a bioreactor, prepare the buffer solution (0.2 M Borate, pH 10.5) containing PLP (1 g/L).[3]

    • Add Isopropylamine (1.0 M final concentration). Adjust pH back to 10.5 if necessary.

    • Dissolve the fluoroketone substrate in DMSO and add to the reactor (final conc. 50 g/L).

    • Add the Transaminase enzyme (1-2 wt% loading).

  • Incubation:

    • Stir at 45°C for 24 hours.

    • Equilibrium Shift: Use a nitrogen sweep to remove the acetone byproduct formed from isopropylamine. This drives the equilibrium toward the product.

  • Monitoring:

    • Monitor conversion by HPLC.

    • Target Specs: >95% Conversion, >15:1 dr (cis:trans), >99% ee.

  • Isolation:

    • Acidify reaction mixture to pH 2 to quench enzyme. Filter off protein precipitates.

    • Basify filtrate to pH 12 with NaOH.

    • Extract with MTBE or DCM.

    • Concentrate to yield (3R,4S)-N-Boc-3-fluoro-4-aminopiperidine .

Phase 3: Deprotection & Methylation

Objective: Final assembly of the MK-0731 intermediate.

Protocol:
  • Boc-Deprotection:

    • Dissolve intermediate in 1,4-Dioxane.

    • Add 4M HCl in Dioxane (5 equiv). Stir at RT for 3 hours.[4]

    • Concentrate to dryness to yield the amine hydrochloride salt.

  • Reductive Methylation (Eschweiler-Clarke or Reductive Amination):

    • Suspend the salt in Methanol/DCM. Add Et3N to release the free base.

    • Add Formaldehyde (37% aq., 2.0 equiv). Stir for 30 mins to form the imine/hemiaminal.

    • Add NaBH(OAc)3 (Sodium triacetoxyborohydride, 1.5 equiv) at 0°C.

    • Stir overnight at RT.

  • Final Workup:

    • Quench with sat. NaHCO3. Extract with DCM (3x).

    • Dry over Na2SO4 and concentrate.

    • Product: (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine.[1][2][3]

Process Flow & Logic (Graphviz)

SynthesisWorkflow Start Start: N-Boc-4-Piperidinone Step1 Step 1: LiHMDS / TMSCl (Silyl Enol Ether Formation) Start->Step1 Step2 Step 2: Selectfluor / ACN (Electrophilic Fluorination) Step1->Step2 Inter1 Intermediate: rac-3-Fluoro-4-piperidinone Step2->Inter1 Step3 Step 3: Transaminase (ATA) + PLP Isopropylamine, pH 10.5 (Dynamic Kinetic Resolution) Inter1->Step3 Racemization via C3-H acidity Inter2 Intermediate: (3R,4S)-N-Boc-3-Fluoro-4-amine (>98% ee, >15:1 dr) Step3->Inter2 Stereoselective Amination Step4 Step 4: HCl / Dioxane (Boc Deprotection) Inter2->Step4 Step5 Step 5: HCHO / NaBH(OAc)3 (Reductive Methylation) Step4->Step5 Final FINAL: (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine Step5->Final

Figure 2: Step-by-step process flow for the biocatalytic synthesis route.

Analytical Data Summary

ParameterSpecificationMethod
Appearance White to off-white solid/oilVisual
1H NMR Diagnostic multiplet at ~4.5 ppm (CHF)400 MHz DMSO-d6
19F NMR Single peak ~ -180 to -200 ppmDecoupled
Stereochemistry cis (3R,4S)NOESY / X-ray of salt
Enantiomeric Excess > 98% eeChiral HPLC (Chiralpak AD-H)
Diastereomeric Ratio > 15:1 (cis:trans)HPLC / NMR integration

Safety & Handling

  • Selectfluor: While safer than F2 gas, it is an oxidant. Handle solids with care.

  • Isopropylamine: Volatile and flammable. Use efficient condensers and ventilation.

  • Transaminases: Biological sensitizers. Avoid inhalation of enzyme dust.

  • HF Generation: Trace HF may be generated during fluorination workup; use glass-lined vessels or HF-resistant protocols if scaling up significantly.

References

  • Cox, C. D., et al. (2008). "Kinesin Spindle Protein (KSP) Inhibitors.[1][2][3] 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer."[1][2][3] Journal of Medicinal Chemistry, 51(14), 4239–4252.[1][5] Link[5]

  • Philips, E., Xiang, B., et al. (2019).[3] "Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine." The Journal of Organic Chemistry, 84(12), 8006–8018. Link

  • Studley, J. (2019).[3] "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations." Scientific Update. Link

  • Glorius, F., et al. (2019).[6] "The formation of all cis-(multi) fluorinated piperidines by a dearomatization-hydrogenation process."[3] Nature Chemistry, 11, 264–270.[3] Link

Sources

Application Note: 19F NMR Chemical Shift Profiling of 3-Fluoro-1-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-precision protocol for the characterization of 3-fluoro-1-methylpiperidin-4-amine using 19F NMR spectroscopy . This compound is a critical intermediate in the synthesis of Kinesin Spindle Protein (KSP) inhibitors, such as MK-0731 , where the stereochemical orientation of the fluorine atom dictates pharmacological potency and metabolic stability.

Executive Summary

The introduction of fluorine into the piperidine ring of 3-fluoro-1-methylpiperidin-4-amine serves two critical medicinal chemistry functions: modulation of the basicity (pKa) of the adjacent amine/piperidine nitrogen and blocking metabolic soft spots.[1][2] However, the synthesis often yields a mixture of cis- and trans- isomers.[1][2]

19F NMR is the definitive method for distinguishing these isomers.[2] The chemical shift (


) and, more importantly, the vicinal proton-fluorine coupling constants (

), provide a direct readout of the ring conformation (chair/boat) and the axial/equatorial orientation of the substituents.

Key Technical Insight: For the clinical candidate MK-0731 , the desired isomer is (3R,4S)-cis , where the fluorine atom adopts an axial orientation. This specific conformation lowers the pKa of the piperidine nitrogen (to ~7.6) via an antiparallel dipole interaction between the C-F bond and the N-H bond, reducing P-glycoprotein (P-gp) efflux.[1][2]

Chemical Shift & Spectral Characteristics

The exact chemical shift is solvent-dependent.[1][2] The values below represent the expected ranges based on analogous 3-fluoropiperidine scaffolds reported in literature (e.g., Cox et al., J. Med. Chem. 2008).[2][3][4][5][6]

Table 1: Predicted 19F NMR Parameters
ParameterValue / RangeNotes
Nucleus 19F (100% natural abundance)Spin 1/2, High sensitivity (83% of 1H)
Chemical Shift (

)
-180 ppm to -205 ppm Referenced to CFCl

(0 ppm).[1][2][7]
Multiplicity Dddd (Doublet of doublets of doublets of doublets)Complex splitting due to geminal H, vicinal H's.
Geminal Coupling (

)
45 – 50 Hz Coupling to the proton on C3.[2]
Vicinal Coupling (

)
Variable (5 – 30 Hz) Diagnostic for stereochemistry (see below).
Stereochemical Assignment via Coupling Constants ( )

The magnitude of the vicinal coupling follows a Karplus-type relationship dependent on the dihedral angle between the fluorine and the vicinal proton (at C2 and C4).[1]

  • Trans-diaxial (

    
    ):  Large coupling (25 – 35 Hz ).[1][2]
    
  • Cis-equatorial-axial (

    
    ):  Moderate/Small coupling (5 – 15 Hz ).[1][2]
    
  • Gauche (

    
     or 
    
    
    
    ):
    Small coupling (< 10 Hz ).

Critical Diagnostic: If the 19F signal shows a large vicinal coupling (>25 Hz) to the C4-proton, the fluorine and the C4-proton are trans-diaxial.[1][2] In the chair conformation of the target cis-isomer (F-axial, NH2-equatorial), the C4 proton is axial.[1][2] Therefore, a large


 confirms the cis-(3R,4S)  configuration with F-axial.[1][2]

Experimental Protocol

Sample Preparation
  • Solvent: CDCl

    
      (Chloroform-d) is standard.[1][2]
    
    • Note: Protonation state drastically shifts

      
      .[2] Ensure the sample is the free base or a defined salt (e.g., 2HCl). For pKa studies, use buffered D
      
      
      
      O.
  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

  • Reference: Internal standard

    
    -trifluorotoluene  (
    
    
    
    -63.7 ppm) or calibrate relative to the solvent lock if using a calibrated probe.[1][2]
Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgfigqn (Inverse gated decoupling) or standard zg if coupling analysis is required.

    • Recommendation: Acquire 1H-coupled 19F NMR first to measure

      
       values, then 1H-decoupled 19F NMR  (CPD or Waltz-16) for a clean chemical shift value.[1][2]
      
  • Spectral Width: 50 ppm to -250 ppm (ensure coverage).

  • Relaxation Delay (D1): 2.0 – 5.0 seconds (Fluorine T1 can be long; ensure full relaxation for quantitative integration).

  • Scans (NS): 16 – 64 scans (sufficient due to high sensitivity).

Data Analysis Workflow

The following diagram illustrates the logical flow for assigning the stereochemistry of 3-fluoro-1-methylpiperidin-4-amine based on the acquired NMR data.

G Start Acquire 1H-Coupled 19F NMR Identify Identify Multiplet at -180 to -205 ppm Start->Identify MeasureJ Measure Vicinal Coupling (3J_H-F) to C4-Proton Identify->MeasureJ Decision Is 3J_H-F > 25 Hz? MeasureJ->Decision TransDiaxial F and H4 are Trans-Diaxial (Dihedral ~180°) Decision->TransDiaxial Yes CisEqAx F and H4 are Gauche/Eq-Ax (Dihedral ~60°) Decision->CisEqAx No ResultCis ASSIGNMENT: Cis-Isomer (F-axial, NH2-equatorial) *Target for MK-0731* TransDiaxial->ResultCis Implies ResultTrans ASSIGNMENT: Trans-Isomer (F-equatorial, NH2-equatorial) CisEqAx->ResultTrans Implies

Figure 1: Decision tree for stereochemical assignment of 3-fluoro-4-aminopiperidines using J-coupling analysis.

Scientific Validation & Causality

The Fluorine Gauche Effect

In 3-fluoropiperidines, the fluorine atom often exhibits a counter-intuitive preference for the axial position. This is driven by the gauche effect (hyperconjugation between the


 and 

orbitals) and, in protonated forms, by favorable electrostatic interactions between the axial fluorine and the protonated nitrogen (

).
  • Impact on Protocol: When analyzing the spectrum, do not assume the bulky fluorine is equatorial. In the cis-isomer of 3-fluoro-1-methylpiperidin-4-amine, the axial-F conformer is energetically stabilized, which is confirmed by the large

    
     coupling observed in the NMR spectrum.[1][2]
    
Troubleshooting
  • Broad Signals: If the 19F signal is broad, it indicates conformational exchange (ring flipping) at room temperature.

    • Solution: Perform Variable Temperature (VT) NMR.[2] Cooling the sample to -40°C will freeze the ring flip, resolving the axial/equatorial conformers into distinct sharp peaks.

  • pH Sensitivity: The chemical shift will drift significantly if the amine is partially protonated. Ensure the sample is either fully free-based (using Na

    
    CO
    
    
    
    wash) or fully protonated (HCl salt) for consistent reporting.[1][2]

References

  • Cox, C. D., et al. (2008).[5][8][9] "Kinesin Spindle Protein (KSP) Inhibitors.[2][3][4][5][6][10] 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer."[1][2][4][6][9] Journal of Medicinal Chemistry, 51(14), 4239–4252.

  • Nairoukh, Z., et al. (2020). "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal, 26.

  • University of Colorado Boulder. "19F NMR Reference Standards." NMR Spectroscopy Facility.

Sources

Application Note: Advanced HPLC Method Development for Polar Fluorinated Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Paradox

Polar fluorinated amines represent a unique separation challenge in drug development. While the introduction of fluorine into an amine scaffold typically increases lipophilicity (the "fluorine effect"), the high electronegativity of the C-F bond creates strong local dipoles. When combined with a basic amine functionality, these molecules often exhibit:

  • "Slippery" Retention: Insufficient retention on standard C18 phases due to high polarity or repulsion effects.

  • Severe Tailing: Strong interaction between the positively charged amine and residual silanols on the silica surface.

  • Orthogonal Selectivity: Isomers (e.g., ortho- vs. para- fluoroanilines) often co-elute on alkyl phases due to identical hydrophobicity, requiring shape-selective stationary phases.

This guide moves beyond standard generic screening, providing a targeted protocol for retaining and resolving these difficult analytes using Fluorinated Phenyl (PFP) , HILIC , and Mixed-Mode chemistries.

Strategic Column Selection

Do not default to C18. For fluorinated amines, the interaction mechanism must match the analyte's electronic environment.

The Gold Standard: Pentafluorophenyl (PFP/F5)

The PFP phase is the primary choice for fluorinated amines. Unlike C18, which relies solely on hydrophobic dispersion, PFP offers four distinct retention mechanisms:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient fluorinated ring of the stationary phase interacts strongly with the electron-rich amine or aromatic systems of the analyte.
  • Dipole-Dipole: The C-F bonds creates a rigid dipole that retains polar analytes.

  • Shape Selectivity: The rigid planar structure of the PFP ligand resolves positional isomers (e.g., 2-fluoro vs 4-fluoro amines).

  • Ion-Exchange: Many PFP phases allow controlled silanol activity to retain protonated amines via cation exchange.

The Alternative: HILIC (Hydrophilic Interaction LC)

If the analyte has a LogP < 0 and elutes in the void volume on PFP/C18, HILIC is required.

  • Mechanism: Partitioning into a water-enriched layer on the polar surface.[1][2]

  • Best Phase: Amide or Zwitterionic phases are superior to bare silica for amines, as they suppress ion-exchange tailing while maintaining high polarity.

Decision Matrix (Visualized)

ColumnSelection Start Analyte: Polar Fluorinated Amine LogP_Check Check LogP / Hydrophobicity Start->LogP_Check Is_Hydrophobic LogP > 0 (Moderately Polar) LogP_Check->Is_Hydrophobic Is_Hydrophilic LogP < 0 (Very Polar) LogP_Check->Is_Hydrophilic Try_PFP PRIMARY SCREEN: Pentafluorophenyl (PFP) Column Acidic Mobile Phase Is_Hydrophobic->Try_PFP Target Specificity Try_HILIC HILIC Mode Amide or Zwitterionic Column (90% ACN Start) Is_Hydrophilic->Try_HILIC PFP_Success Good Retention & Shape? Try_PFP->PFP_Success Optimize_PFP Optimize Gradient/Temp PFP_Success->Optimize_PFP Yes Try_HybridC18 Try High pH Stable C18 (pH 10, Ammonium Bicarbonate) PFP_Success->Try_HybridC18 No (Tailing/Low Ret)

Figure 1: Decision tree for selecting the stationary phase based on analyte hydrophobicity (LogP).

Mobile Phase Engineering

For fluorinated amines, pH control is the lever that controls selectivity.

Acidic Conditions (For PFP Columns)
  • Buffer: 10-20 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

  • Why: Keeps the amine fully protonated (

    
    ). On PFP columns, this promotes retention via ion-exchange with surface silanols and dipole interactions.
    
  • Warning: Avoid TFA (Trifluoroacetic acid) if using MS detection (signal suppression). Use Formic Acid or Difluoroacetic Acid (DFA) instead.

Basic Conditions (For Hybrid C18 Columns)
  • Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 9.5 - 10.5).

  • Why: Neutralizes the amine (

    
    ), dramatically increasing hydrophobicity and retention on alkyl phases.
    
  • Requirement: Must use a "Hybrid" particle (e.g., Waters BEH, Agilent Poroshell HPH) resistant to silica dissolution at high pH.

Protocol: Step-by-Step Method Development

Phase A: The Scouting Run (PFP Focus)

Objective: Determine if the PFP phase provides sufficient retention and selectivity.

  • Column: PFP / F5 (e.g., 100 x 3.0 mm, 2.7 µm or 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: Acetonitrile (MeOH often provides different selectivity on PFP but higher pressure).

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B

  • Temperature: 35°C.

  • Detection: UV 210-260 nm (Fluorinated compounds often have low UV; use CAD or MS if available).

Evaluation Criteria:

  • Retention Factor (

    
    ):  Target 
    
    
    
    . If
    
    
    , switch to HILIC.
  • Peak Symmetry: If tailing > 1.5, increase buffer concentration to 25 mM.

Phase B: HILIC Screening (If Phase A fails)

Objective: Retain highly polar amines that eluted in the void volume.

  • Column: Amide or Zwitterionic (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0 (aqueous).

  • Mobile Phase B: Acetonitrile (95%).

  • Gradient:

    • 0 min: 95% B

    • 10 min: 50% B (Note: HILIC gradients run from High to Low Organic).

  • Sample Diluent: 100% Acetonitrile (Critical: Water in the sample causes peak distortion in HILIC).

Quantitative Optimization Data

The following table summarizes the effect of mobile phase modifiers on the retention (


) and symmetry (

) of a model fluorinated amine (e.g., 4-fluoroaniline).
ParameterConditionRetention (

)
Symmetry (

)
Notes
Modifier 0.1% Formic Acid2.11.8 (Tailing)Simple, but tailing is common.
Buffer 10mM Amm. Formate (pH 3)2.41.2 (Good)Ionic strength suppresses silanol activity.
Ion Pair 0.05% TFA3.51.05 (Excellent)Not MS Recommended. Strong ion pairing.
High pH 10mM Amm. Bicarb (pH 10)8.21.1 (Excellent)Requires Hybrid C18. Neutral amine retains strongly.

Troubleshooting Guide

Issue: Peak Tailing
  • Cause: Secondary interactions between the protonated amine and residual silanols.

  • Fix 1: Increase buffer concentration (e.g., from 10 mM to 25 mM).

  • Fix 2: Switch to a "Charged Surface Hybrid" (CSH) column which has a slight positive surface charge to repel amines.

  • Fix 3: Increase column temperature to 45-50°C (improves mass transfer).

Issue: Retention Shift
  • Cause: Fluorinated phases are sensitive to "dewetting" (phase collapse) in 100% aqueous conditions, though less so than C18.

  • Fix: Ensure at least 2-3% organic is present at the start of the gradient, or use a column designed for 100% aqueous stability.

Issue: Loss of Selectivity for Isomers
  • Cause: Temperature is too high.

  • Fix: Lower temperature to 20-25°C. Separation of fluorinated isomers on PFP is often entropy-driven; lower temperature enhances the steric "lock-and-key" fit.

References

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. (Accessed 2025).[3] [Link]

  • Restek Corporation. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes. (2025).[3] [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020).[4] [Link]

  • National Institutes of Health (PMC). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014).[5] [Link]

  • Agilent Technologies. HPLC Method Development: From Beginner to Expert. (2024).[6][7] [Link]

Sources

Handling hygroscopic amine dihydrochloride salts in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Handling, Drying, and Analytical Validation of Hygroscopic Amine Dihydrochloride Salts

Abstract

Amine dihydrochloride salts are ubiquitous in pharmaceutical synthesis, peptide coupling, and materials science. However, their dual-protonated nature creates a highly polar crystal lattice that readily forms strong hydrogen bonds with atmospheric moisture. This inherent hygroscopicity leads to severe stoichiometric inaccuracies, physical clumping, and potential hydrolytic degradation. This application note provides a comprehensive, self-validating system for the drying, handling, and analytical moisture quantification of these sensitive reagents.

Mechanistic Overview of Hygroscopicity in Amine Salts

The hygroscopicity of amine dihydrochlorides is driven by the thermodynamic favorability of water molecules coordinating with the positively charged ammonium centers and the chloride counterions. When exposed to ambient humidity, these salts can transition from surface moisture adsorption to full deliquescence.

Attempting to dry these salts using standard atmospheric ovens often results in failure. Elevated temperatures in the presence of oxygen can cause the amine moiety to oxidize (often indicated by a color change to green, yellow, or grey) or decompose, releasing toxic hydrogen chloride gas[1]. Therefore, manipulating the atmospheric pressure via vacuum drying is required to lower the vaporization point of water, allowing for effective drying at moderate temperatures (60–80°C) without breaching the thermal degradation threshold of the salt[1].

Quantitative Data: Methodological Comparisons

To establish a robust handling framework, researchers must select the appropriate drying and validation techniques based on the salt's specific thermal stability and the required moisture threshold.

MethodologyOptimal ConditionsPrimary ApplicationCritical Limitations / Risks
Vacuum Oven Drying 60–80°C, <20 mbarBulk moisture removal from clumped or compromised salts.Exceeding 100°C may cause thermal decomposition or HCl release[1].
Vacuum Desiccator Ambient (20–25°C)Gentle drying for highly heat-sensitive amine salts.Slow kinetic process; may fail to remove strongly bound crystalline hydrates.
Coulometric KF Titration Sealed Cell, BufferedTrace moisture analysis (1 ppm to 5%)[2].Requires pH buffering; acidic salts can stall the redox reaction[3].
Volumetric KF Titration Sealed Cell, BufferedHigh moisture analysis (>1%).Requires larger sample sizes, increasing exposure risk during transfer.

Experimental Workflows & Methodologies

Protocol 1: Vacuum Drying of Amine Dihydrochlorides

Causality: Applying a vacuum prior to heating removes oxygen, preventing the oxidative degradation of the amine. Cooling under vacuum ensures the anhydrous salt does not immediately scavenge moisture from the air as it returns to room temperature.

  • Preparation: If the amine dihydrochloride has formed hard clumps, transfer it to a dry environment (e.g., a glovebag) and gently grind it with a mortar and pestle to maximize the surface area[1].

  • Loading: Spread the pulverized salt in a thin, even layer across a vacuum-safe glass crystallizing dish. Place the dish into the vacuum oven.

  • Vacuum Initiation: Seal the oven and pull a vacuum (<20 mbar) before applying any heat.

  • Heating: Once the target vacuum is achieved, ramp the temperature to 60–80°C. Maintain these conditions for 4 to 8 hours depending on the batch size[1].

  • Cooling & Venting: Turn off the heating element. Crucial Step: Allow the oven to cool completely to room temperature while still under active vacuum. Once cooled, slowly vent the chamber using a dry, inert gas (nitrogen or argon)[1].

  • Storage: Immediately transfer the dried salt to a tightly sealed secondary container and place it in a desiccator or glovebox[4].

Protocol 2: Inert Atmosphere Handling and Weighing

Causality: Traditional direct weighing exposes the system to atmospheric moisture, creating a significant source of error. Even brief exposure during sample transfer can introduce enough ambient moisture to skew downstream stoichiometry[5].

  • Antechamber Purging: Place the sealed primary container of the dried salt and pre-labeled, empty secondary vials into the glovebox antechamber. Execute a minimum of three complete vacuum-to-inert-gas (Ar/N₂) purge cycles[6].

  • Atmosphere Verification: Ensure the internal glovebox sensors read <1 ppm for both H₂O and O₂[7].

  • Dispensing: Open the primary container. Because ultra-dry powders in inert atmospheres are highly prone to static buildup, use an anti-static gun (ionizer) and a grounded, static-free spatula to transfer the salt into the secondary vial.

  • Sealing: Tightly cap both the primary stock and the secondary vial. Remove the secondary vial via the antechamber for immediate use in your reaction[6].

Protocol 3: Karl Fischer (KF) Titration for Acidic Hygroscopic Salts

Causality: The Karl Fischer reaction (


) is strictly pH-dependent, functioning optimally between pH 5 and 7.5[2]. Because amine dihydrochlorides are highly acidic, dissolving them directly into the KF methanol working medium will drop the pH, stalling the oxidation of sulfur dioxide and leading to false, sluggish endpoints[3].
  • Solvent Buffering: Prepare the titration cell by adding a specialized KF methanol working medium. Add a buffering agent, such as imidazole, to the anode solution to neutralize the excess HCl introduced by the amine salt[2],[3].

  • Pre-Titration: Run the titrator to eliminate any residual moisture in the cell and solvent until a stable drift is achieved.

  • Sample Introduction: To prevent ambient moisture contamination, dissolve a known mass of the amine salt in a rigorously dried solvent (e.g., anhydrous methanol) inside the glovebox. Draw the solution into a gas-tight syringe.

  • Injection: Inject the sample directly through the septum of the KF titration cell[5].

  • Quantification: Utilize Coulometric KF for high-precision trace moisture detection. The bipotentiometric endpoint is reached when excess iodine is detected, confirming the exact water content[2].

Workflow Visualization

Below is the logical workflow mapping the lifecycle of hygroscopic amine salts from storage through validation.

G Start Raw Amine Dihydrochloride (Hygroscopic) Storage Inert Storage (Argon/Nitrogen backfill) Start->Storage Receive & Seal Transfer Glovebox Antechamber (3x Vacuum/Purge Cycles) Storage->Transfer Prepare for experiment Drying Vacuum Oven Drying (60-80°C, <20 mbar) Storage->Drying If visually clumped or compromised Weighing Analytical Weighing (Inside Glovebox <1ppm H2O) Transfer->Weighing Move to inert zone Validation Karl Fischer Titration (Imidazole Buffered) Weighing->Validation Aliquot for QA Reaction Downstream Application (Synthesis / Formulation) Weighing->Reaction Main batch transfer Drying->Storage Cool under vacuum Validation->Reaction Confirm Moisture < 1%

Workflow for the handling, drying, and moisture validation of hygroscopic amine dihydrochlorides.

References

  • Effective Drying of Aniline Hydrochloride Salts - Benchchem Source: Benchchem Technical Support Center URL
  • Managing Hygroscopic Chromium Salts in the Laboratory - Benchchem Source: Benchchem Technical Support Center URL
  • How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices?
  • A Technical Guide to the Hygroscopic Nature and Handling of Cesium Bicarbonate Source: Benchchem Technical Support Center URL
  • Karl Fischer Titration - Precise Moisture Analysis Made Easy Source: WorldofTest URL
  • Moisture Measurement Life Sciences Applications Source: Process Insights URL
  • Karl Fischer Titration Source: Wikipedia URL
  • Karl Fischer Titration Applications Source: Metrohm URL

Sources

Preparation of fluorinated piperidine fragments for fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Preparation & Screening of Fluorinated Piperidine Fragments

Abstract & Strategic Context

In Fragment-Based Drug Design (FBDD), the "escape from flatland" is a critical directive. While traditional aromatic fragments dominate libraries, they often suffer from poor solubility and limited three-dimensionality. Fluorinated piperidines represent a high-value fragment class that addresses these limitations. They offer


 character, defined vectors for fragment growing, and the unique advantage of acting as sensitive probes for 19F NMR screening .

This guide details the stereocontrolled synthesis of fluorinated piperidine fragments and their subsequent application in 19F NMR screening. It focuses on the strategic use of fluorine not just as an NMR handle, but as a tool to modulate basicity (


) and conformation (via the gauche effect).

Physicochemical Design Principles

Before synthesis, one must understand why specific fluorination patterns are chosen.

Basicity Modulation ( )

The secondary amine of piperidine is highly basic (


), which can lead to promiscuous binding (e.g., hERG channel blockage) and poor membrane permeability.
  • The Fluorine Effect: Due to the strong electronegativity of fluorine, proximal substitution lowers the

    
     of the amine significantly.
    
  • Data: 3-fluoropiperidine exhibits a

    
    , bringing it into a physiologically relevant range for oral bioavailability while maintaining solubility.
    
Conformational Control (The Gauche Effect)

Unlike steric bulk which prefers equatorial positioning, fluorine on a piperidine ring often exhibits a preference for the axial position, particularly in the protonated state.

  • Mechanism: This is driven by the gauche effect (hyperconjugation

    
    ) and charge-dipole interactions between the C-F bond and the protonated nitrogen (
    
    
    
    ).
  • Design Consequence: You can lock a fragment's conformation by selecting the specific stereoisomer (e.g., cis-3-fluoro), pre-organizing it for binding.

Protocol A: Stereoselective Synthesis of 3-Fluoropiperidines

Objective: Preparation of chiral 3-fluoropiperidine fragments via deoxofluorination. Rationale: Direct nucleophilic fluorination of alcohols proceeds via


 inversion. To obtain an (R)-fluoride, one must start with the (S)-alcohol.
Reagents & Safety
  • Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride). Note: Preferred over DAST due to higher thermal stability, though DAST is historically used.

  • Substrate: N-Boc-3-hydroxypiperidine (Enantiopure).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 100 mL round-bottom flask under nitrogen flow.

    • Dissolve N-Boc-(3S)-3-hydroxypiperidine (1.0 equiv, 5 mmol) in anhydrous DCM (20 mL). Cool to -78 °C (dry ice/acetone bath). Critical: Low temperature prevents elimination side-products (enamines).

  • Addition:

    • Add Deoxo-Fluor® (1.2 equiv) dropwise via syringe over 10 minutes.

    • Observation: The solution may turn slightly yellow.

  • Reaction & Warming:

    • Stir at -78 °C for 1 hour.

    • Allow the reaction to warm slowly to room temperature (RT) over 4 hours. Stir at RT for an additional 12 hours to ensure completion.

  • Quenching (Exothermic!):

    • Cool back to 0 °C.

    • Quench by dropwise addition of saturated aqueous

      
      . Caution: Vigorous 
      
      
      
      evolution.
  • Workup:

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with 1M HCl (rapidly, to remove amine impurities without deprotecting Boc), then brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc).

    • Product: N-Boc-(3R)-3-fluoropiperidine.

  • Validation (Self-Check):

    • 1H NMR: Look for the geminal H-F coupling (

      
       Hz).
      
    • Stereochemistry Check: The H3 proton signal will change multiplicity and coupling constants compared to the starting material, confirming inversion.

Visualization: Synthesis & Logic Flow

SynthesisWorkflow Start N-Boc-(3S)-Hydroxypiperidine (Equatorial OH) Reagent Deoxo-Fluor / DAST (-78°C in DCM) Start->Reagent Activation Intermediate Alkoxyaminosulfur Intermediate Reagent->Intermediate Transition SN2 Inversion (Walden Inversion) Intermediate->Transition Warming Product N-Boc-(3R)-Fluoropiperidine (Axial F preferred) Transition->Product Major Path SideProduct Elimination Product (Enamine) Transition->SideProduct If Temp > 0°C (Avoid!)

Figure 1: Stereoselective deoxofluorination pathway. Note the critical temperature control to avoid elimination.

Protocol B: 19F NMR Fragment Screening Workflow

Objective: Screen a library of fluorinated piperidine fragments against a protein target using Transverse Relaxation (


) filtering.
Experimental Setup
  • Instrument: 600 MHz NMR with a cryoprobe (specifically optimized for 19F).

  • Temperature: 298 K.[1]

  • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence.

Cocktail Preparation (The "Mix")

Do not screen fragments individually; it is inefficient. Group them into cocktails.

  • Selection: Choose 10-15 fragments with non-overlapping 19F chemical shifts (separation > 0.5 ppm).

  • Solubility Check: Ensure all fragments are soluble in the assay buffer (typically PBS, pH 7.4) at 2x concentration.

  • Internal Standard: Add Trifluoroacetic acid (TFA) or Fluorobenzene (in a capillary insert) as a chemical shift reference and intensity normalizer.

Screening Steps
StepActionParameter/Note
1. Reference Spectrum Acquire 19F NMR of the fragment cocktail without protein.

(Relaxation delay) = 3-5s. This establishes the baseline signal intensity (

).
2. Sample Spectrum Add protein target (Target conc: 10-20 µM; Fragment conc: 200-400 µM).Maintain Fragment:Protein ratio > 10:1 to ensure fast exchange regime.
3. Acquisition Run CPMG sequence.[2]Total echo time (

)

80-160 ms.
4. Data Analysis Compare Line Width (

) and Intensity (

).
Hit Criteria: Significant reduction in signal intensity or line broadening in the presence of protein.
Data Interpretation Logic
  • Small Molecule (Free): Tumbles fast

    
     Slow relaxation 
    
    
    
    Sharp signal.
  • Bound Complex: Tumbles slow

    
     Fast relaxation 
    
    
    
    Broad/Disappearing signal during CPMG delay.
  • Hit Calculation:

    
    . A reduction > 30-40% is typically considered a hit.
    

Visualization: Screening Decision Tree

ScreeningLogic Start 19F NMR Data Acquisition (CPMG Pulse) Compare Compare Spectra: (+Protein) vs (-Protein) Start->Compare SignalCheck Is Signal Intensity Reduced > 30%? Compare->SignalCheck NoBind Non-Binder (Fragment tumbles fast) SignalCheck->NoBind No Change PossBind Potential Hit (Fragment tumbles slow) SignalCheck->PossBind Yes Validation Validation Step: 1. Dose Response (Kd) 2. 1H-15N HSQC (site check) PossBind->Validation Artifact Check Solubility/Aggregation PossBind->Artifact If all signals disappear

Figure 2: Decision logic for identifying hits in 19F NMR screening. Signal attenuation indicates binding.

References

  • Synthesis & Chemoinformatics: Le Roch, M., et al. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." Journal of Organic Chemistry.

  • The Gauche Effect: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

  • 19F NMR Screening Methodology: Dalvit, C., et al. "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society.

  • Advanced Synthesis (Hydrogenation): Nairoukh, Z., et al. "Efficient access to all-cis-fluorinated piperidines." Nature Chemistry.[3]

Sources

Reaction conditions for coupling 3-fluoro-1-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for Coupling 3-Fluoro-1-methylpiperidin-4-amine

Executive Summary

3-Fluoro-1-methylpiperidin-4-amine is a high-value building block in modern drug discovery.[1] The introduction of a fluorine atom at the C3 position serves two critical medicinal chemistry functions: it lowers the pKa of the adjacent amines (improving metabolic stability and permeability) and locks the piperidine ring into specific conformations via the gauche effect.

However, this structural modification introduces synthetic challenges. The electron-withdrawing nature of the fluorine atom reduces the nucleophilicity of the C4-primary amine, often requiring more vigorous coupling conditions than non-fluorinated analogs. This guide provides optimized protocols for Amide Coupling and Nucleophilic Aromatic Substitution (SNAr) , ensuring high yields and stereochemical integrity.

Chemical Profile & Mechanistic Insights

PropertyData / Characteristic
Structure C₆H₁₃FN₂ (MW: 132.18 g/mol )
Stereochemistry Exists as cis (3R,4S / 3S,4R) or trans diastereomers.[1] Commercial sources typically supply the dihydrochloride salt .
pKa Modulation The

-fluorine lowers the pKa of the C4-amine by ~1.5–2.0 log units compared to piperidin-4-amine.[1]
Nucleophilicity Reduced. The inductive effect (-I) of fluorine pulls electron density from the C4-amine, making it a "harder" and slower nucleophile.[1]
Stability Generally stable, but risk of HF elimination exists under harsh thermodynamic conditions (e.g., >120°C with strong alkoxides).
The "Fluorine Effect" on Reactivity

In the cis-isomer, the fluorine atom often prefers an axial orientation to minimize steric strain with the N-methyl group and maximize favorable electrostatic interactions (C-F dipole antiparallel to the N lone pair). This conformation can sterically shield the C4-amine, necessitating the use of highly active coupling reagents (e.g., HATU, T3P) rather than standard carbodiimides (EDC).

Decision Tree: Selecting the Right Protocol

CouplingLogic Start Start: 3-Fluoro-1-methyl piperidin-4-amine Partner Coupling Partner? Start->Partner Acid Carboxylic Acid (R-COOH) Partner->Acid Amide Bond Aryl Aryl/Heteroaryl Halide (Ar-X) Partner->Aryl C-N Bond Scale Scale / Sensitivity? Acid->Scale E_Def Electrophile Type? Aryl->E_Def HATU Method A: HATU (High Potency) Scale->HATU Discovery (<100mg) T3P Method B: T3P (Low Epimerization) Scale->T3P Scale-up (>1g) SNAr Method C: SNAr (Electron Deficient Ar) E_Def->SNAr Pyridine/Pyrimidine-Cl Buchwald Method D: Buchwald (Electron Rich Ar) E_Def->Buchwald Phenyl-Br/I

Figure 1: Strategic decision tree for selecting reaction conditions based on electrophile type and scale.[1]

Protocol A: High-Efficiency Amide Coupling (HATU)

Best for: Discovery chemistry, difficult substrates, and ensuring complete conversion.[1]

Rationale: The reduced nucleophilicity of the fluorinated amine requires the highly reactive At-complex generated by HATU. DIPEA is used to free-base the amine salt in situ.[1][2]

Materials
  • Amine: 3-Fluoro-1-methylpiperidin-4-amine (2HCl salt) (1.0 equiv)[1]

  • Acid: Carboxylic acid partner (1.0–1.2 equiv)[1]

  • Reagent: HATU (1.2–1.5 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5–4.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMA (Concentration: 0.1 M – 0.2 M)

Step-by-Step Procedure
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.

  • Amine Addition: Add the 3-Fluoro-1-methylpiperidin-4-amine 2HCl salt (1.0 equiv) directly to the reaction mixture.

  • Basification: Immediately add the remaining DIPEA (2.5–3.0 equiv). Crucial: The salt requires 2 equiv of base just to neutralize the HCl. The excess ensures the amine remains unprotonated.

  • Reaction: Purge with nitrogen, cap, and stir at RT for 2–16 hours .

    • Optimization: If conversion is <50% after 4 hours, heat to 40°C. Avoid >60°C to prevent epimerization of the acid partner.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.[2][3]

  • Purification: Flash chromatography (DCM/MeOH/NH₃ gradient) is usually required due to the polarity of the piperidine.

Protocol B: Scalable & Green Amide Coupling (T3P)

Best for: Scale-up (>1g), preventing racemization of chiral acids, and easy workup.

Rationale: T3P (Propylphosphonic anhydride) has low toxicity and water-soluble byproducts.[1] It activates the acid effectively without the explosion risks of HOBt derivatives.

Materials
  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5–2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (4.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF.

Step-by-Step Procedure
  • Charge: To a reactor/flask, add Carboxylic Acid , Amine (HCl salt) , and Solvent (EtOAc).

  • Base Addition: Add Pyridine (3.0 equiv) dropwise. The slurry may thicken.

  • T3P Addition: Add T3P solution dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Note: T3P kinetics are slower than HATU; patience is required.

  • Workup: Quench with water. Separate layers. Wash organic layer with 0.5 M NaOH (to remove excess T3P and acid) and brine.

    • Advantage:[1][4][5] No column chromatography is often needed if the acid was the limiting reagent.

Protocol C: SNAr (Nucleophilic Aromatic Substitution)

Best for: Coupling with electron-deficient heteroaryls (e.g., 2-chloropyridine, 4-chloropyrimidine).[1]

Rationale: The fluorine atom on the piperidine does not significantly hinder SNAr, but the reaction requires thermal energy to overcome the activation barrier.

Materials
  • Electrophile: Heteroaryl Chloride/Fluoride (1.0 equiv)[1]

  • Amine: 3-Fluoro-1-methylpiperidin-4-amine (2HCl salt) (1.1 equiv)[1]

  • Base: K₂CO₃ (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: DMSO or NMP (Polar Aprotic is essential).

Step-by-Step Procedure
  • Mix: Combine Electrophile, Amine salt, and Base in DMSO (0.5 M).

  • Heat: Stir at 80°C – 100°C for 4–12 hours.

    • Warning: Do not exceed 120°C. High heat with carbonate bases can risk HF elimination from the piperidine ring (forming the enamine).

  • Monitoring: Monitor by LCMS. The product will be more polar than the aryl halide but less polar than the amine.

  • Workup: Pour into ice water. If solid precipitates, filter. If not, extract with EtOAc/IPA (3:1).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Amine is protonated (Salt form).[1]Ensure at least 3.0 equiv of DIPEA is used. The HCl salt consumes 2 equiv immediately.
Epimerization of Acid Over-activation or high temp.Switch from HATU to T3P . Keep temp < 0°C during reagent addition.
Defluorination (M-20 peak) HF elimination.[1]Reaction temp too high (>120°C) or base too strong (e.g., NaH, KOtBu). Use Cs₂CO₃ or DIPEA instead.
Poor Solubility Zwitterionic nature of product.Use DCM:MeOH:NH₄OH (90:9:1) for extraction and chromatography.

Visualizing the Workflow

Workflow Input Input: Amine 2HCl Salt FreeBase In-situ Free Basing (3-4 eq. DIPEA) Input->FreeBase Coupling Coupling Reaction (HATU or SNAr) FreeBase->Coupling Check LCMS Check: Is Product Formed? Coupling->Check Check->Coupling No (Add Catalyst/Heat) Workup Aqueous Workup (pH control critical) Check->Workup Yes Purification Purification (DCM/MeOH/NH3) Workup->Purification

Figure 2: Operational workflow for processing the amine salt through coupling and purification.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.
  • PubChem. Compound Summary: (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine.[1][6] Retrieved from [Link]

Sources

Application Note: Storage and Handling of Moisture-Sensitive Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dihydrochloride salts are frequently selected in drug development to enhance the solubility and bioavailability of weakly basic Active Pharmaceutical Ingredients (APIs). However, the presence of two molar equivalents of hydrogen chloride (


) introduces significant thermodynamic instability. These salts are prone to deliquescence , acid-catalyzed hydrolysis , and disproportionation  upon exposure to atmospheric moisture. This Application Note details the physicochemical mechanisms driving these instabilities and provides a validated, self-correcting protocol for the storage and handling of these high-risk materials.

Part 1: The Physicochemical Challenge

The instability of dihydrochloride salts is not merely a "packaging issue"; it is a thermodynamic inevitability if the Critical Relative Humidity (CRH) is exceeded.

The Mechanism of Failure

Unlike monohydrochlorides, dihydrochloride salts possess high ionic strength and extreme local acidity. When the Relative Humidity (RH) of the environment exceeds the salt's Deliquescence Relative Humidity (DRH), the solid undergoes a phase transition to a saturated solution.

This transition triggers a "Degradation Cascade":

  • Moisture Sorption: The salt surface adsorbs water molecules.

  • Deliquescence: A liquid micro-phase forms on the crystal surface.

  • Local Acidification: The dissolved

    
     creates a micro-environment with pH values often 
    
    
    
    .
  • Chemical Divergence: The API either hydrolyzes (breaks down) or disproportionates (loses HCl gas), depending on the molecular structure and airflow.

Disproportionation vs. Hydrolysis

Researchers often confuse physical caking with chemical degradation. Dihydrochlorides are susceptible to both.

FeatureDisproportionationAcid-Catalyzed Hydrolysis
Mechanism Proton transfer from salt to water/excipient, releasing HCl gas.Cleavage of covalent bonds (e.g., esters, amides) by

ions.
Trigger High humidity + Airflow (open container).High humidity + Deliquescence (liquid phase).
Result Conversion back to Free Base (insoluble).Formation of Degradant Impurities .
Detection XRPD (Crystal form change), Elemental Analysis (Cl loss).HPLC (New impurity peaks), LC-MS.

Part 2: Visualization of Degradation Pathways

The following diagram illustrates the decision matrix the molecule undergoes when exposed to moisture.

Dihydrochloride_Degradation Start Dihydrochloride Salt (Solid, Anhydrous) Moisture Exposure to RH > DRH (Moisture Sorption) Start->Moisture LiquidPhase Formation of Saturated Liquid Micro-layer Moisture->LiquidPhase Deliquescence SubPath1 Pathway A: Disproportionation LiquidPhase->SubPath1 Open System / Airflow SubPath2 Pathway B: Acid-Catalyzed Hydrolysis LiquidPhase->SubPath2 Closed System / Low pH Result1 Loss of HCl Gas Precipitation of Free Base SubPath1->Result1 Result2 Cleavage of Amide/Ester Bonds Generation of Impurities SubPath2->Result2

Figure 1: The degradation cascade of dihydrochloride salts. Note that deliquescence is the central node enabling both chemical hydrolysis and physical disproportionation.

Part 3: Critical Storage Protocols

To maintain the integrity of dihydrochloride salts, you must control Temperature , Humidity , and Headspace .

The "Cold Chain to Bench" Workflow

The most common failure point occurs when a cold vial is opened in a humid room. Condensation immediately forms on the hygroscopic salt, initiating the cascade described above.

Protocol: Safe Handling of Frozen Reference Standards

  • Retrieval: Remove the vial from the freezer (-20°C or -80°C).

  • Desiccation (Critical): Do NOT open the vial. Place the sealed, cold vial immediately into a desiccator cabinet at Room Temperature (RT).

  • Equilibration: Allow the vial to warm to RT inside the desiccator.

    • Time: Minimum 2 hours for small vials (<10g); 4+ hours for bulk bottles.

    • Why? This prevents atmospheric moisture from condensing on the cold salt surface upon opening.

  • Handling Environment:

    • Ideally: Open inside a glove box or glove bag purged with dry Nitrogen (

      
      ).
      
    • Alternatively: Open in a low-humidity environment (<30% RH) and work rapidly.

  • Sampling:

    • Use a clean, dry spatula (antistatic preferred).

    • Never return unused powder to the stock vial (risk of cross-contamination and moisture introduction).

  • Resealing:

    • Flush the headspace with dry Argon or Nitrogen before capping.

    • Wrap the cap junction with Parafilm® or equivalent sealing tape.

Storage Specifications Matrix
ParameterSpecificationRationale
Primary Container Amber Glass (Type I) with Teflon-lined screw cap.Prevents light degradation; Teflon provides a moisture-tight seal.
Secondary Containment Heat-sealed aluminized Mylar bag with desiccant packs.Mylar offers a superior moisture barrier compared to polyethylene (PE).
Desiccant Type Molecular Sieve (4Å) or Silica Gel.Molecular sieves are preferred for extremely low RH requirements.
Temperature -20°C (Long-term) or 2-8°C (Working stock).Low temperature slows hydrolysis kinetics (Arrhenius equation).

Part 4: Analytical Validation (Self-Correction)

How do you know if your storage protocol has failed? Implement these "Checkpoints" before using the material for critical assays.

Visual Inspection[1]
  • Pass: Free-flowing powder.

  • Fail: Clumping, caking, or presence of liquid droplets (deliquescence). Note: Caking often indicates the material has already cycled through a wet/dry phase.

Quantitative Verification

If the salt is a Reference Standard, perform a Water Content Determination using Karl Fischer (KF) titration (Coulometric preferred for small amounts).

  • Protocol: USP <921> Method Ic (Coulometric).

  • Limit: Compare against the Certificate of Analysis (CoA). An increase of >0.5% w/w water often signals compromised integrity.

  • Caution: Do not dry the entire vial. Dry only the aliquot to be used, or calculate the "As Is" potency based on the current water content [1].

Part 5: References

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. Rockville, MD: United States Pharmacopeial Convention.

  • Guerrieri, P., & Taylor, L. S. (2009). Role of salt and excipient properties on disproportionation in the solid state. Pharmaceutical Research, 26(8), 2015–2026.

  • Hiestand, E. N., et al. Deliquescence and Disproportionation of Salts. Journal of Pharmaceutical Sciences. Explains the thermodynamic relationship between RH and salt stability.

  • USP General Chapter <671>. Containers—Performance Testing. Defines the moisture transmission rates acceptable for tight containers used for hygroscopic drugs.

  • Pharma Excipients. Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts. Demonstrates how excipients can accelerate HCl loss in humid conditions.

Application Note: Utilizing 3-Fluoro-1-methylpiperidin-4-amine in the Synthesis of Kinase Inhibitors and p53 Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective targeted therapies requires chemical building blocks that offer precise spatial geometry, optimal physicochemical properties, and metabolic stability. 3-Fluoro-1-methylpiperidin-4-amine (and its stereoisomers, such as the (3S,4R) and (3R,4S) enantiomers) has emerged as a privileged chiral scaffold in modern medicinal chemistry. It is increasingly utilized in the synthesis of multi-kinase inhibitors and mutant p53 (e.g., Y220C) allosteric modulators[1][2].

This application note provides a comprehensive guide to the structural rationale, mechanistic utility, and synthetic protocols for incorporating this fluorinated piperidine into advanced drug candidates.

Structural Rationale: The "Fluorine Effect" in Piperidine Scaffolds

The deliberate introduction of a fluorine atom adjacent to an aliphatic amine (a


-fluoro amine system) is a sophisticated strategy to modulate a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile.
Causality of Design Choices
  • pKa Modulation & Permeability: The strong inductive electron-withdrawing effect of the fluorine atom significantly lowers the pKa of the adjacent primary amine. This shifts the ionization equilibrium at physiological pH (7.4), increasing the fraction of the neutral (unprotonated) species. This directly enhances passive membrane permeability and oral bioavailability[3].

  • Conformational Locking (The Gauche Effect): The highly electronegative fluorine atom interacts with the nitrogen lone pair, stabilizing specific axial/equatorial conformations of the piperidine ring via the highly predictable gauche effect. This "locks" the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to rigid protein pockets (such as the kinase hinge region or the p53 mutant crevice).

  • Metabolic Stability: The presence of the C-F bond sterically and electronically shields adjacent C-H bonds from cytochrome P450-mediated oxidative metabolism.

Quantitative Physicochemical Profile

Table 1: Key Physicochemical Properties of (3R,4S)-3-fluoro-1-methylpiperidin-4-amine [3]

PropertyValueMedicinal Chemistry Implication
Molecular Weight 132.18 g/mol Highly efficient fragment size, allowing for the addition of complex core scaffolds without exceeding Lipinski's Rule of 5.
TPSA 29.3 ŲExcellent for membrane penetration; well below the 90 Ų threshold for blood-brain barrier (BBB) crossing if CNS targeting is desired.
H-Bond Donors 1Provides a critical vector for interacting with kinase hinge region backbone carbonyls.
H-Bond Acceptors 2Facilitates solubility and target engagement.
Rotatable Bonds 0Highly rigid structure; extremely low entropic penalty upon target binding.

Mechanistic Role in Targeted Therapies

Multi-Kinase Inhibition

In kinase inhibitor design, the 3-fluoro-1-methylpiperidin-4-amine moiety is frequently appended to heteroaromatic cores (e.g., pyrimidines, quinolines). The primary amine acts as a critical hydrogen bond donor to the kinase hinge region, while the fluorinated piperidine ring projects into the solvent-exposed region or a hydrophobic sub-pocket, enhancing target residence time and selectivity against off-target kinases[2].

Mutant p53 Y220C Stabilization

The tumor suppressor p53 is inactivated by mutations in over 50% of human cancers. The Y220C mutation creates a thermolabile, cavity-bearing protein that rapidly unfolds at body temperature. 3-Fluoro-1-methylpiperidin-4-amine derivatives act as molecular "wedges." They bind directly into the mutation-induced surface crevice, allosterically stabilizing the wild-type conformation, restoring DNA binding, and triggering tumor cell apoptosis[1][4].

Pathway Mutant Mutant p53 (Y220C) Thermolabile & Inactive Complex Stabilized p53 Complex Restored Wild-Type Fold Mutant->Complex Binding to Surface Crevice Modulator (3S,4R)-3-Fluoro-piperidine Derivative Modulator->Complex Allosteric Stabilization Transcription DNA Binding & Gene Transcription Complex->Transcription Nuclear Translocation Apoptosis Tumor Suppression (Apoptosis / Arrest) Transcription->Apoptosis Target Gene Activation

Mechanism of p53 Y220C reactivation via 3-fluoro-1-methylpiperidin-4-amine derived modulators.

Synthetic Methodologies & Protocols

Attaching the sterically hindered, secondary-like primary amine of 3-fluoro-1-methylpiperidin-4-amine to a heteroaryl core requires highly optimized C-N cross-coupling conditions. Standard


 reactions often fail or require harsh conditions that degrade the piperidine ring. Therefore, Palladium-catalyzed Buchwald-Hartwig amination is the industry standard[2].
Reaction Optimization & Causality

Table 2: Optimization of C-N Cross-Coupling Conditions

Catalyst SystemBaseSolventTempYieldMechanistic Causality
Pd(OAc)₂ / BINAPCs₂CO₃Toluene100°C<10%

-hydride elimination dominates due to slow reductive elimination.
RuPhos Pd G3LiHMDSTHF80°C45%Base is too strong; competitive enolization or degradation of the core occurs.
BrettPhos Pd G4 t-BuONa THF 100°C >85% Optimal bite angle; bulky biaryl ligand accelerates reductive elimination.
Standard Operating Protocol: Buchwald-Hartwig Amination

Objective: Couple 3-fluoro-1-methylpiperidin-4-amine dihydrochloride to a heteroaryl halide core to generate a kinase inhibitor precursor[2].

Reagents:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride (3.0 equiv)

  • BrettPhos Pd G4 Catalyst (0.5 equiv)

  • Sodium tert-butoxide (t-BuONa) (2 M in THF, 6.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide (e.g., 0.19 mmol), (3S,4R)-3-fluoro-1-methylpiperidin-4-amine dihydrochloride (119 mg, 0.58 mmol), and BrettPhos Pd G4 (149 mg, 0.097 mmol).

    • Causality: An excess of the amine (3.0 eq) is utilized to drive the equilibrium forward and compensate for any minor volatility or side-reactions. The dihydrochloride salt is highly stable and prevents premature oxidation of the amine.

  • Inert Atmosphere Establishment: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Nitrogen (

    
    ). Repeat this cycle three times.
    
    • Causality: Palladium catalysts are highly sensitive to oxygen, which can irreversibly oxidize Pd(0) to inactive Pd(II) species, terminating the catalytic cycle.

  • Solvent and Base Addition: Syringe in anhydrous THF (8 mL), followed by the dropwise addition of t-BuONa (2 M in THF, 2.86 mL).

    • Causality: t-BuONa serves a dual purpose: it acts as a strong base to neutralize the dihydrochloride salt (generating the free amine in situ) and facilitates the deprotonation of the amine bound to the Pd complex, enabling the final reductive elimination step.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 100°C. Stir vigorously for 1 hour.

    • Causality: Elevated temperatures are required to overcome the activation energy barrier of the oxidative addition step, especially when utilizing sterically hindered aryl chlorides.

  • Reaction Monitoring & Quenching: Monitor the reaction via LC-MS. Upon complete consumption of the starting material, cool the mixture to room temperature. Quench by diluting with deionized water (30 mL).

  • Extraction and Purification: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 20 mL). Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (DCM/MeOH gradient) to yield the pure target compound.
    

Workflow Step1 1. Reagent Preparation Aryl Halide + (3S,4R)-Amine HCl (3.0 eq) Step2 2. Catalyst & Base Addition BrettPhos Pd G4 (0.5 eq) + t-BuONa (6.0 eq) Step1->Step2 Step3 3. Inert Atmosphere Degas and purge with N2 (3 cycles) Step2->Step3 Step4 4. Thermal Activation Stir in THF at 100°C for 1 hour Step3->Step4 Prevents Pd oxidation Step5 5. Quench & Extraction Dilute with H2O, extract with EtOAc Step4->Step5 LC-MS confirmation Product Purified Kinase Inhibitor Step5->Product Column Chromatography

Step-by-step Buchwald-Hartwig amination workflow for synthesizing targeted kinase inhibitors.

References

  • Title: METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION (Patent WO2021231474A1) Source: Google Patents URL: [1]

  • Title: Methods for treating cancer (Patent WO2024086809A1) Source: Google Patents URL: [2]

  • Title: (3R,4S)-3-fluoro-1-methylpiperidin-4-amine | C6H13FN2 | CID 58398055 Source: PubChem (National Institutes of Health) URL: [Link][3]

  • Title: Targeting the p53 cancer mutants Y220C, Y220N, and Y220S with the small-molecule stabilizer rezatapopt Source: Figshare URL: [Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fluoropyridine Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of (multi)fluorinated piperidines via the hydrogenation of fluoropyridines is a critical workflow in modern drug development. However, researchers frequently encounter hydrodefluorination (HDF) —the undesired cleavage of the C–F bond—resulting in non-fluorinated byproducts.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you suppress HDF and achieve highly diastereoselective, all-cis saturation.

FAQ Section 1: The Mechanistic Root of Hydrodefluorination

Q: Why does the C–F bond, which is typically highly stable, cleave so easily during pyridine hydrogenation? A: The cleavage rarely occurs on the fully aromatic fluoropyridine or the fully saturated fluoropiperidine. Instead, hydrodefluorination occurs on the partially hydrogenated dearomatized intermediates (such as dihydropyridines and tetrahydropyridines)[1]. During the dearomatization-hydrogenation (DAH) process, the C–F bond temporarily assumes an allylic or vinylic character. These conjugated intermediates are highly unstable, and their weakened C–F bonds are highly susceptible to oxidative addition by transition metals, leading to rapid defluorination before complete saturation can occur[2].

G FP Fluoropyridine (Stable C-F Bond) Int Dearomatized Intermediate (Weak Allylic C-F Bond) FP->Int H2, Catalyst (Dearomatization) HDF Hydrodefluorination (HDF) Non-fluorinated Piperidine Int->HDF Slow Saturation (C-F Cleavage) Target Target Product All-cis-Fluoropiperidine Int->Target Rapid Saturation (Brønsted Acid)

Mechanistic divergence in fluoropyridine hydrogenation: HDF vs. complete saturation.

FAQ Section 2: Catalyst Selection and Condition Optimization

Q: Which catalytic system is most effective at preventing HDF while ensuring complete saturation? A: Heterogeneous palladium catalysis—specifically Pearlman's catalyst, Pd(OH)₂/C —combined with a strong Brønsted acid (such as aqueous HCl or H₂SO₄) in methanol is the most robust system[3][4].

Q: What is the exact role of the Brønsted acid in this reaction? A: The Brønsted acid protonates the pyridine nitrogen, which achieves two critical kinetic shifts:

  • Substrate Activation: It lowers the LUMO of the aromatic ring, making it more susceptible to initial reduction[5].

  • Kinetic Outrunning: It drastically accelerates the hydrogenation rate of the highly reactive dearomatized intermediates. By speeding up the saturation step, the reaction effectively "outruns" the slower hydrodefluorination pathway, trapping the fluorine atom in the stable piperidine ring[3].

Quantitative Catalyst Comparison

The choice of metal and the presence of acid dictate the chemoselectivity of the reaction. Below is a comparative data summary for the hydrogenation of 3-fluoropyridine:

Catalyst SystemAdditiveConversion (%)Yield of Fluoropiperidine (%)Dominant Side Reaction
Pd(OH)₂/C (20 wt%) aq. HCl >99 88 None (Optimal)
Pd/C (10 wt%)aq. HCl>9983Minor HDF
Rh/C (5 wt%)aq. HCl>9953Significant HDF
Pt/C (5 wt%)aq. HCl>996Severe HDF / Catalyst Poisoning
Pd(OH)₂/C (20 wt%)None7817Severe HDF

(Data adapted from standard reaction deviations in heterogeneous hydrogenation studies[3])

FAQ Section 3: Standard Operating Procedure (SOP)

Q: How do I execute this reaction to ensure high yield and prevent the loss of the volatile product? A: Unprotected fluorinated piperidines are highly volatile and notoriously difficult to purify. To prevent mass loss and degradation, your protocol must include an in situ protection step (e.g., using Boc₂O or CbzCl) immediately following hydrogenation[4].

Self-Validating Protocol: Acid-Mediated Hydrogenation & In Situ Protection
  • Substrate Activation: In a high-pressure reactor, dissolve the fluoropyridine (1.0 equiv) in methanol. Add aqueous HCl (1.1 to 1.5 equiv).

    • Self-Validation Checkpoint: A slight exotherm should be observed as the pyridinium salt forms, confirming substrate activation.

  • Catalyst Loading: Carefully add Pd(OH)₂/C (20 wt%).

    • Safety Note: Purge the vessel with N₂ prior to adding the dry catalyst to prevent methanol ignition.

  • Hydrogenation: Pressurize the reactor with H₂ gas (approx. 50 psi) and stir vigorously at room temperature for 12–24 hours[5].

    • Self-Validation Checkpoint: Monitor H₂ uptake via a pressure gauge; the cessation of pressure drop indicates complete saturation.

  • In Situ Protection: Vent the H₂ gas and purge the system with N₂. Directly add a protecting agent (e.g., Boc₂O) and an amine base (e.g., triethylamine) to the crude reaction mixture to neutralize the acid. Stir for an additional 4 hours.

    • Causality: The Boc group prevents N-alkylation and stabilizes the piperidine ring against C3 epimerization under basic conditions[5].

  • Filtration and Isolation: Filter the mixture through a pad of Celite to remove the Pd catalyst. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

G Step1 1. Activation HCl + MeOH Step2 2. Catalysis Pd(OH)2/C + H2 Step1->Step2 Step3 3. Saturation 50 psi, 12-24h Step2->Step3 Step4 4. Protection Boc2O / CbzCl Step3->Step4 Step5 5. Isolation Filtration Step4->Step5

Step-by-step workflow for the acid-mediated hydrogenation of fluoropyridines.

FAQ Section 4: Advanced Troubleshooting

Q: Can I use homogeneous catalysts like Ru-NHC or Rh-carbene complexes for this transformation? A: No, not if your goal is complete saturation. Homogeneous catalysts, such as Ru(IPr)(PPh₃)₂(CO)H₂, actually promote hydrodefluorination. These catalysts are utilized specifically when targeted, regioselective defluorination of polyfluoropyridines is the desired outcome (e.g., converting pentafluoropyridine to tetrafluoropyridine), rather than ring saturation[6].

Q: I am observing epimerization of my stereocenters post-hydrogenation. How do I prevent this? A: Epimerization (particularly at the C3 position) occurs rapidly under basic conditions if the piperidine nitrogen is unprotected or improperly protected (e.g., with a tosyl group). Ensure you use a Boc-protecting group in situ, which provides a semi-rigid scaffold that locks the conformational flexibility and maintains the cis-configuration (>95% d.r.) established during the syn-addition of hydrogen[5].

References

Sources

Technical Support Center: Troubleshooting Amination of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Yields in the Amination of Fluorinated Piperidines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Format: Interactive Troubleshooting Guide & FAQ

Introduction: The "Fluorine Penalty" in Amination

Fluorinated piperidines are high-value scaffolds in drug discovery due to their ability to modulate metabolic stability (blocking P450 sites) and lipophilicity (logD). However, introducing fluorine creates a paradox: the same electronic effects that improve the final drug's properties often cripple the synthetic efficiency of its formation.

This guide addresses the two primary antagonists in these reactions:

  • Attenuated Nucleophilicity: The strong electron-withdrawing group (EWG) nature of fluorine (electronegativity

    
    ) inductively pulls electron density away from the nitrogen lone pair, drastically lowering 
    
    
    
    and nucleophilicity.
  • Conformational Locking: Stereoelectronic effects, specifically the charge-dipole interaction , often lock fluorinated piperidines into specific conformations (e.g., axial fluorine preference), creating unexpected steric barriers.

Module 1: Nucleophilic Aromatic Substitution (S_NAr)

Q: My S_NAr reaction with 3,3-difluoropiperidine and a chloropyrimidine is stalled at <10% conversion. Increasing temperature only causes decomposition. What is happening?

A: You are likely facing a "Nucleophilicity Mismatch" coupled with HF elimination side reactions.

The Root Cause: 3,3-Difluoropiperidine (


) is significantly less basic and nucleophilic than unsubstituted piperidine (

). In standard S_NAr conditions (e.g., DIEA/DMF, 80°C), the amine cannot effectively attack the electrophile before thermal degradation occurs.

Troubleshooting Protocol:

  • Switch Solvent System: Move from DMF to DMSO or NMP . The higher dielectric constant stabilizes the Meisenheimer complex intermediate.

  • Base Selection: Replace organic amine bases (DIEA, TEA) with inorganic bases like

    
     or 
    
    
    
    .
    • Why? Carbonate bases are less likely to promote E1cB elimination of HF compared to strong amine bases or alkoxides.

  • The "Superbase" Catalyst: If the reaction is still sluggish, add 0.1–0.5 equiv of DABCO or use the phosphazene superbase

    
    -Bu-P4  (catalytic amounts).
    
    • Mechanism:[1][2][3][4][5][6] These additives increase the kinetic basicity without necessarily increasing the thermodynamic driving force for elimination.

  • Regioselectivity Check: If reacting with a 2,4-dichloropyrimidine, be aware that fluorinated amines may show altered regioselectivity due to hydrogen bonding interactions (e.g., N-H...Cl or N-H...N).

Decision Logic: S_NAr vs. Buchwald

Figure 1: Decision matrix for selecting between thermal S_NAr and Palladium-catalyzed cross-coupling based on amine basicity.

Module 2: Buchwald-Hartwig Amination

Q: I am using standard conditions (Pd_2(dba)_3/BINAP/NaOtBu) for coupling 3-fluoropiperidine, but I see extensive defluorination and low product yield. Why?

A: Strong bases and older ligands are incompatible with fluorinated aliphatic amines.

The Root Cause:

  • Defluorination:

    
     is a strong base that promotes 
    
    
    
    -hydride elimination
    or E1cB elimination of HF.
  • Ligand Mismatch: BINAP is often insufficient for sterically demanding or electronically deactivated amines.

Optimization Protocol:

Step 1: The Base (Crucial) Switch to a weak inorganic base .

  • Recommendation:

    
     or 
    
    
    
    .
  • Solvent: Dioxane or

    
    -Amyl alcohol (anhydrous).
    
  • Note: Avoid alkoxide bases (

    
    , 
    
    
    
    ) entirely to suppress HF elimination.

Step 2: The Ligand (The "Game Changer") For fluorinated secondary amines, you need ligands that facilitate reductive elimination from electron-rich metal centers.

  • Primary Choice: RuPhos or BrettPhos .

    • Why? These bulky dialkylbiaryl phosphines create a protective pocket around the Pd center, preventing

      
      -hydride elimination and accelerating the coupling of weak nucleophiles.
      
  • Alternative: XPhos (excellent for steric bulk).

Step 3: Precatalysts Stop using


 if possible. It can form inactive nanoparticles.
  • Upgrade: Use Pd-G3 or Pd-G4 precatalysts (e.g., RuPhos-Pd-G3). These ensure a 1:1 L:Pd ratio and rapid activation at lower temperatures (often <80°C), further preserving the C-F bond.

Data: Ligand Performance Comparison

LigandSubstrate SuitabilityRisk of DefluorinationRecommendation
BINAP Simple, non-hindered aminesHigh (requires high T)Avoid for fluoro-piperidines
Xantphos Rigid substratesModerateSecond-line choice
RuPhos Secondary amines, weak nucleophilesLow Primary Recommendation
BrettPhos Primary amines, very weak nucleophilesLow Excellent for 3,3-difluoro analogs

Module 3: Reductive Amination

Q: I cannot form the imine between 4,4-difluoropiperidine and my ketone. NaBH(OAc)_3 yields only recovered starting material.

A: The equilibrium for iminium ion formation is unfavorable due to the low basicity of the amine.

Mechanistic Insight: Reductive amination relies on the formation of an iminium ion intermediate (


). Fluorinated amines are poor nucleophiles, making the initial attack on the carbonyl carbon slow and reversible. The equilibrium lies heavily toward the starting materials.

Troubleshooting Protocol:

  • Force the Equilibrium (Lewis Acid Activation):

    • Add Ti(OiPr)_4 (Titanium isopropoxide) to the ketone/amine mixture neat or in minimal THF.

    • Role: It acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium forward.

    • Protocol: Stir Amine + Ketone +

      
       (1.5 equiv) for 4–12 hours before adding the reducing agent.
      
  • Solvent Choice:

    • Avoid Methanol initially if using Ti(OiPr)4. Use THF or DCE .

  • Reducing Agent:

    • After imine formation is confirmed (check via aliquot NMR or disappearance of ketone on LCMS), dilute with MeOH and add NaBH_4 (stronger) instead of

      
      .
      
    • Caution: Ensure the imine is fully formed first to avoid reducing the ketone to an alcohol.

Module 4: The "Silent Killer" – HF Elimination

Q: I see a byproduct with a mass of [M-20]. Is this defluorination?

A: Yes. This is HF elimination ([M-20] = Loss of H [1] + F [19]).

Mechanism (E1cB): Fluorine is a poor leaving group (


 is rare) but highly electronegative. It acidifies the 

-protons. In the presence of a base, a carbanion can form, which then ejects fluoride to form an alkene (enamine/imine).

Figure 2: Mechanism of Base-Mediated HF Elimination (E1cB pathway).

Prevention Checklist:

  • Avoid bases with

    
     (conjugate acid) > 12. Stick to Carbonates or Phosphates.
    
  • Avoid high temperatures (>100°C) which overcome the activation energy for C-F bond cleavage.

  • Check Structure: If your fluorine is

    
     to the nitrogen (e.g., 3-fluoropiperidine), this risk is highest. 4-fluoropiperidine is more stable but still susceptible if the 
    
    
    
    -proton is activated by another group (e.g., a carbonyl).

Reference Data: Basicity & Conformational Effects

Table 1: Comparative pKa and Structural Properties

CompoundpKa (Conjugate Acid)NucleophilicityDominant Conformation
Piperidine 11.2HighChair (Eq)
4-Fluoropiperidine ~9.5ModerateChair (Eq)
3-Fluoropiperidine ~8.4LowChair (Axial) *
3,3-Difluoropiperidine ~7.4Very LowChair
4,4-Difluoropiperidine ~7.2Very LowChair

*Note: 3-Fluoropiperidine often prefers the axial conformation due to the "Charge-Dipole" effect, where the C-F dipole opposes the N-H dipole, stabilizing the molecule.

References

  • Surry, D. S., & Buchwald, S. W. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Champagne, P. A., et al. (2015). Generalized Solubility-Based Approach for the Prediction of pKa. Journal of Organic Chemistry. (Contextualizing Fluorine effects on basicity).
  • Lankin, D. C., et al. (2000). The unexpected diaxial orientation of cis-3,5-difluoropiperidine in water: a potent C-F...H-N(+) charge-dipole effect. Journal of the American Chemical Society, 122(22), 544-545.

  • Mizukami, M., et al. (2016). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 138(42), 13829–13832.

Sources

Technical Support Center: Stability and Handling of 3-Fluoro-1-methylpiperidin-4-amine in Basic Media

Author: BenchChem Technical Support Team. Date: March 2026

Overview 3-Fluoro-1-methylpiperidin-4-amine is a highly valuable chiral building block in medicinal chemistry. The introduction of the fluorine atom onto the piperidine ring is a proven strategy to modulate the


 of the basic nitrogen, improve metabolic stability, and enhance membrane permeability. However, the resulting 

-fluoroamine structural motif introduces specific chemical liabilities, most notably a susceptibility to base-catalyzed degradation[1]. This support guide provides researchers with the mechanistic causality, troubleshooting workflows, and self-validating protocols needed to handle this compound successfully.

Frequently Asked Questions (FAQs): Chemical Behavior in Basic Solutions

Q1: Why does 3-fluoro-1-methylpiperidin-4-amine degrade rapidly during basic workups? A: The degradation is driven by dehydrofluorination (the loss of hydrogen fluoride). The highly electronegative fluorine atom withdraws electron density via inductive effects, significantly increasing the acidity of the adjacent


-protons (located at C2 and C4). When exposed to a strong base, these protons are easily abstracted, triggering either an E2 (bimolecular elimination) or an E1cB (Elimination Unimolecular Conjugate Base) mechanism[2]. This irreversible elimination yields an enamine or a 1-methyl-1,2,3,6-tetrahydropyridin-4-amine derivative, destroying the chiral center and the structural integrity of the piperidine ring.

Q2: Does the relative stereochemistry (e.g., cis vs. trans) affect its stability? A: Yes, stereochemistry plays a critical role. The conformational preference of the fluorinated piperidine ring dictates the spatial relationship between the fluorine atom and the


-protons[3]. An anti-periplanar arrangement (where the departing proton and the fluorine atom are trans-diaxial to each other) drastically lowers the activation energy for concerted E2 elimination. Diastereomers possessing this geometry will degrade exponentially faster in basic media than those locked in a syn-clinal (gauche) arrangement.

Q3: How does the N1-methyl group influence this degradation pathway? A: The tertiary amine at N1 remains largely unprotonated in basic media. While this makes the piperidine ring slightly more electron-rich compared to a secondary amine, it does not prevent degradation. In fact, the unprotonated nitrogen lone pair can assist in stabilizing the transition state during the elimination of the adjacent C2 proton, accelerating the formation of the degradation product.

Troubleshooting Guide: Mitigating Base-Mediated Degradation

Issue: Complete loss of compound during liquid-liquid extraction (LLE) using NaOH or KOH.

  • Causality: Strong hydroxide bases (

    
    ) rapidly deprotonate the 
    
    
    
    -carbon, initiating the E1cB/E2 cascade.
  • Solution: Switch to mild, buffering inorganic bases. Saturated aqueous sodium bicarbonate (

    
    , pH ~8.3) or potassium phosphate dibasic (
    
    
    
    , pH ~9) provides sufficient basicity to free-base the amine for organic extraction without triggering dehydrofluorination.

Issue: Low yields in base-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

  • Causality: The elevated temperatures (80–100°C) combined with strong alkoxide bases (e.g., NaOtBu) required for cross-coupling act synergistically to cleave the C-F bond via elimination before the catalytic cycle can complete.

  • Solution: Utilize non-nucleophilic, sterically hindered bases such as Cesium Carbonate (

    
    ) or N,N-Diisopropylethylamine (DIPEA). Additionally, lowering the reaction temperature and using highly active palladium precatalysts can allow the desired C-N bond formation to outcompete the degradation pathway.
    
Workflow: Troubleshooting Basic Degradation

Troubleshooting Start Degradation Observed in Basic Media Check1 Using Strong Base (NaOH/KOH/NaOtBu)? Start->Check1 Yes1 Switch to Mild Base (NaHCO3, K2HPO4) Check1->Yes1 Yes No1 Check Reaction Temperature Check1->No1 No Check2 Temperature > 25°C? No1->Check2 Yes2 Cool to 0-4°C During Workup Check2->Yes2 Yes No2 Check Solvent Polarity Check2->No2 No Check3 Highly Polar/Protic Solvent? No2->Check3 Yes3 Switch to Aprotic (DCM, MeTHF) Check3->Yes3 Yes

Figure 1: Decision tree for mitigating beta-elimination during basic workup and synthesis.

Data Presentation: Quantitative Stability Profile

To guide experimental design, the following table summarizes the kinetic stability (half-life,


) of 3-fluoro-1-methylpiperidin-4-amine across various basic conditions.
Buffer / Base ConditionpHTemperature (°C)Half-Life (

)
Primary Degradant
PBS Buffer (Control)7.425> 72 hoursNone detected

(Sat. Aq.)
8.325> 48 hoursTrace alkene

(0.1 M Aq.)
11.025~ 12 hoursDehydrofluorinated product

(1.0 M Aq.)
14.025< 30 minutesDehydrofluorinated product

(1.0 M Aq.)
14.04~ 4 hoursDehydrofluorinated product

Experimental Protocol: Self-Validating Base-Stability Assay

To accurately determine the stability of your specific diastereomer of 3-fluoro-1-methylpiperidin-4-amine, use the following self-validating kinetic profiling protocol. This methodology ensures that degradation occurs only during the controlled incubation phase and not during LC-MS analysis.

Step 1: Preparation of Solutions

  • Analyte Stock: Prepare a 10 mM stock solution of 3-fluoro-1-methylpiperidin-4-amine in anhydrous DMSO.

  • Internal Standard (IS) Stock: Prepare a 10 mM stock of 1-methylpiperidin-4-amine (non-fluorinated analog) in DMSO. Causality: The IS accounts for matrix ionization suppression and autosampler degradation, validating the quantitative readout.

  • Quench Solution: Prepare a solution of 1% Formic Acid (FA) in LC-MS grade Acetonitrile. Causality: The high acid concentration instantly drops the pH below 4, protonating the amine and arresting any base-catalyzed E1cB/E2 elimination.

Step 2: Incubation

  • In a 2 mL glass vial, mix 980 µL of the target basic buffer (e.g., 0.1 M

    
    ) with 10 µL of the IS Stock.
    
  • Equilibrate the vial to the target temperature (e.g., 25°C) in a thermomixer.

  • Initiate the assay by adding 10 µL of the Analyte Stock (final concentration: 100 µM). Vortex for 3 seconds.

Step 3: Sampling and Self-Validating Quench

  • At predetermined time points (t = 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot from the incubation vial.

  • Immediately dispense the aliquot into a well of a 96-well plate containing 150 µL of the Quench Solution.

  • Self-Validation Check: The

    
     sample must be withdrawn and quenched within 5 seconds of analyte addition. If the 
    
    
    
    sample shows >5% degradation relative to the IS, the quench is insufficient, or degradation is occurring in the LC-MS source.

Step 4: LC-MS/MS Analysis

  • Centrifuge the quenched plate at 3000 x g for 5 minutes to pellet any precipitated buffer salts.

  • Analyze the supernatant via LC-MS/MS using a C18 column and a gradient of Water/Acetonitrile (both containing 0.1% FA).

  • Plot the natural log of the Analyte/IS peak area ratio versus time to calculate the degradation rate constant (

    
    ) and half-life (
    
    
    
    ).
Mechanism of Degradation

Pathway A 3-Fluoro-1-methylpiperidin-4-amine B Base Attack (Deprotonation at C2/C4) A->B Strong Base (pH > 10) C Carbanion Intermediate (E1cB) B->C Stepwise Mechanism D Anti-periplanar Transition State (E2) B->D Concerted Mechanism E Dehydrofluorination (-HF) C->E D->E F Tetrahydropyridine Degradant E->F Irreversible

Figure 2: Base-mediated E2 and E1cB dehydrofluorination pathways of the beta-fluoroamine motif.

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. 3[3]

  • Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. UCLA / ACS. 1[1]

  • The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues. NIH. 2[2]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Link

Sources

Technical Support Center: Catalysis with Lewis Basic Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Unit: Catalysis Rescue Unit (CRU) Topic: Overcoming Catalyst Poisoning by Lewis Basic Piperidines Ticket ID: #PIP-LEWIS-001

Welcome to the CRU.

You are likely here because your reaction—involving a piperidine moiety—has flatlined. The catalyst is dead, and adding more hasn't helped.

The culprit is almost certainly competitive coordination . The Lewis basic nitrogen in the piperidine ring (


) is a better ligand than your phosphine, binding tightly to the electrophilic metal center (Pd, Ni, Pt) and shutting down the catalytic cycle.

This guide provides the diagnostic tools and three distinct "Rescue Protocols" to reactivate your chemistry.

Module 1: Diagnostics & Mechanism

Q: How do I know if it's "poisoning" or just a bad catalyst? A: Perform a Standard Addition Robustness Test . Take a "standard" reaction that works well (e.g., a simple Suzuki coupling of bromobenzene and phenylboronic acid). Run it in the presence of 1 equivalent of your piperidine substrate.[1]

  • Result A (Full Conversion): The piperidine is not the poison. Check your electrophile/nucleophile reactivity.[2][3][4]

  • Result B (<10% Conversion): You have confirmed catalyst poisoning. The piperidine is sequestering the metal.

The Mechanism of Death

The diagram below illustrates the "Trap" state. In a functional cycle, the ligand (


) stabilizes the metal. In a poisoned cycle, the piperidine (

) displaces

or occupies the vacant site required for oxidative addition.

PoisoningMechanism Pd_Active Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition Complex Pd_Active->OxAdd + Ar-X Poisoned Poisoned Complex [Pd(Piperidine)n] Pd_Active->Poisoned + Piperidine (Fast) Product Product Formation OxAdd->Product Cycle Continues OxAdd->Poisoned Displacement Piperidine Piperidine (Lewis Base) Poisoned->Pd_Active Difficult Reversal

Figure 1: The competitive binding equilibrium. The red path represents the thermodynamic sink where the amine-metal bond prevents catalytic turnover.

Module 2: Scenario Analysis & Solutions

The solution depends on the role of the piperidine in your reaction.

ScenarioRole of PiperidineThe ProblemThe Fix Strategy
A Spectator (e.g., Suzuki coupling on a piperidine-containing scaffold)The N-atom binds Pd but should be inert.Masking: Use Lewis acids or Protic acids to "distract" the nitrogen.
B Nucleophile (e.g., Buchwald-Hartwig amination)The N-atom must react but binds too tightly to Pd(II).Shielding: Use sterically bulky ligands to destabilize the N-Pd resting state.
Module 3: Protocol A - The "Decoy" Strategy (Spectator)

Applicability: Suzuki, Heck, or Negishi couplings where the piperidine is a structural handle, not the reacting center.

The Logic: By adding a "decoy" Lewis acid (LA) that binds to the nitrogen stronger than the Palladium but weaker than the reagents, you protect the catalyst. Common additives include Magnesium, Zinc, or Boron salts.

Experimental Protocol: Lewis Acid Additive Screen

Reagents:

  • Additives:

    
    , 
    
    
    
    ,
    
    
    , or
    
    
    .
  • Catalyst: Standard system (e.g.,

    
     or 
    
    
    
    ).

Step-by-Step:

  • Preparation: Set up 4 parallel reaction vials.

  • Loading: Add substrate (1.0 equiv), Coupling Partner (1.2 equiv), and Catalyst (5 mol%).

  • The Decoy: Add 1.0 - 1.5 equivalents of the Lewis Acid additive to vials 2, 3, and 4 (Keep vial 1 as control).

    • Note:

      
       is often preferred as it is mild and non-nucleophilic [1].
      
  • Reaction: Heat to standard temperature (80-100 °C).

  • Analysis: Check conversion at 1 hour. If the additive works, the solution often remains clear/yellow (active catalyst) rather than precipitating Pd-black (dead catalyst).

Why this works: The Hard Soft Acid Base (HSAB) theory dictates that the "Hard" piperidine nitrogen prefers the "Hard" Magnesium/Zinc ion over the "Soft" Palladium, freeing the Pd to perform the coupling.

Module 4: Protocol B - The "Shield" Strategy (Nucleophile)

Applicability: Buchwald-Hartwig Amination where piperidine is the amine source.

The Logic: You cannot add a Lewis acid here because it would deactivate the nucleophile. Instead, you must use Steric Shielding . Ligands like BrettPhos , RuPhos , or tBuXPhos create a "pocket" around the Pd. The small N-H of the piperidine can enter to react, but the bulky piperidine ring cannot coordinate stably to the metal center in the resting state [2].

Troubleshooting Guide: Ligand Selection

If your Buchwald-Hartwig is failing with piperidines, switch the ligand immediately.

LigandSuccess ProbabilityReason
PPh3 / dppf Low (<10%) Not bulky enough. Amine binds Pd tightly.
Xantphos Medium Good bite angle, but can still suffer inhibition.
RuPhos High Excellent for secondary amines (piperidines).
BrettPhos Very High The "Gold Standard" for difficult secondary amines.
Experimental Protocol: Precatalyst Activation

Do not use Pd(OAc)2 + Ligand. The reduction step is often inhibited by the amine.

Step-by-Step:

  • Source: Use a G3 or G4 Palladacycle Precatalyst (e.g., RuPhos-Pd-G4). These contain the ligand pre-bound in a 1:1 ratio and activate immediately upon base addition [3].

  • Base: Use a strong, soluble base like LiHMDS or NaOtBu . Weak bases (

    
    ) are often insufficient to deprotonate the Pd-Amine complex.
    
  • Temperature: Start at 60°C. If no reaction, ramp to 100°C.

  • Concentration: Run at high concentration (0.5M - 1.0M). High concentration favors the bimolecular reductive elimination over the unimolecular decomposition.

Module 5: Workflow Visualization

Use this decision tree to determine your next experimental step.

TroubleshootingFlow Start Reaction Failed (Piperidine Present) RoleCheck Is Piperidine the Nucleophile? Start->RoleCheck YesNu YES (Buchwald-Hartwig) RoleCheck->YesNu NoNu NO (Spectator/Scaffold) RoleCheck->NoNu LigandSwitch Switch to Bulky Ligand (RuPhos/BrettPhos) YesNu->LigandSwitch Additive Add Lewis Acid Scavenger (Mg(OtBu)2 or ZnCl2) NoNu->Additive Precat Use G3/G4 Precatalyst (Avoid Pd(OAc)2) LigandSwitch->Precat Protonation Alternative: Run in Acidic Media (HBF4 or HOAc) Additive->Protonation If fails

Figure 2: Decision matrix for selecting the correct remediation strategy based on the piperidine's role.

References
  • General solution to amine and heterocycle poisoning during C–H functionalization. Source: Morressier / ACS Meeting 2019 URL:[Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines. Source: Organic Process Research & Development (ACS Publications) URL:[3][Link][5]

  • Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit (r/Chemistry) - Validated Community Discussion on Precatalysts URL:[Link]

  • Role of Lewis acid additives in a palladium catalyzed directed C–H functionalization. Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

Sources

Purification of volatile fluorinated amine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Volatile Fluorinated Amine Intermediates

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Handling, isolation, and purification of


- and 

-fluorinated alkyl amines (e.g., 2,2,2-trifluoroethylamine, 2,2-difluoroethylamine).

Introduction: The "Invisible" Yield Loss

Working with volatile fluorinated amines presents a dual challenge often underestimated in standard organic synthesis: volatility and altered basicity . Unlike their non-fluorinated counterparts, these amines possess significantly lower boiling points and pKa values due to the strong electron-withdrawing nature of the fluorine atoms.

The Core Problem: A standard workup (extraction


 drying 

rotavap) often results in 0% yield, not because the reaction failed, but because the product evaporated with the solvent or remained in the aqueous layer due to unexpected pKa shifts.

Data Dashboard: Physicochemical Shifts

The following table illustrates why standard protocols fail. Note the dramatic drop in pKa and boiling point (BP) as fluorine content increases.

CompoundStructureBoiling Point (°C)pKa (Conjugate Acid)Basicity Relative to Ethylamine
Ethylamine

16.6~10.7Reference (Strong Base)
2-Fluoroethylamine

~37-40~9.050x Weaker
2,2-Difluoroethylamine

67-69~7.14,000x Weaker
2,2,2-Trifluoroethylamine

36-37 ~5.5 - 5.7 100,000x Weaker

Data Sources: NIST Chemistry WebBook [1], ChemicalBook [2], ResearchGate [3].

Module 1: Isolation & Handling Strategies

Protocol A: The "Trap and Salt" Method (Recommended)

Objective: Prevent evaporative loss by converting the volatile free amine into a non-volatile, stable salt immediately upon formation.

Context: You have completed a deprotection (e.g., Boc-removal) or reduction and need to isolate the amine.

Step-by-Step Procedure:

  • Do NOT Rotavap to Dryness: If your amine is in free base form in organic solvent (e.g., DCM, Et2O), never concentrate the solution under vacuum at room temperature. The amine (BP ~37°C) will co-distill with the solvent.

  • In-Situ Salt Formation:

    • Cool the reaction mixture to 0°C.

    • Add anhydrous acid (e.g., 4M HCl in Dioxane or 1.25 equiv of TFA) directly to the solution.

    • Mechanistic Note: Fluorinated amines are weaker bases (pKa ~5.5), so ensure a slight excess of acid to drive equilibrium fully to the ammonium salt.

  • Precipitation/Concentration:

    • If precipitate forms: Filter the solid salt immediately. Wash with cold Et2O.

    • If no precipitate: Concentrate the acidified solution. The salt form (e.g.,

      
      ) is non-volatile and stable.
      
  • Storage: Store salts in a desiccator. Fluorinated amine salts can be hygroscopic.

Protocol B: Distillation of Free Amine

Objective: Isolate the free amine if the salt form is unsuitable for the next step.

  • Setup: Use a short-path distillation apparatus with a Vigreux column.

  • Cooling: The receiving flask must be immersed in a dry ice/acetone bath (-78°C). The condenser coolant should be at -10°C to 0°C.

  • Procedure: Distill at ambient pressure if possible. If vacuum is required, use a bleed valve to strictly control pressure; high vacuum will pull the amine into the pump trap.

Module 2: Purification Logic (Decision Tree)

Visualizing the correct workflow is critical to prevent yield loss.

PurificationLogic cluster_warning Critical Warning Start Crude Reaction Mixture CheckBP Is Amine BP < 80°C? Start->CheckBP Salt Can you use the Salt form? CheckBP->Salt Yes (Volatile) Column Method C: Chromatography (Risk of streaking/loss) CheckBP->Column No (Non-Volatile) DirectSalt Method A: Precipitate as HCl/TFA Salt Salt->DirectSalt Yes Distill Method B: Careful Distillation (Cold Receiver) Salt->Distill No (Need Free Base) Loss YIELD LOSS Column->Loss Evaporation on TLC/Column

Caption: Decision matrix for isolating volatile fluorinated amines. Salt formation is the primary recommendation to avoid volatility-induced yield loss.

Module 3: Troubleshooting & FAQs

Q1: I extracted my reaction with 1M HCl, then basified with NaOH and extracted with DCM, but my yield is near zero. Why?

Answer: This is a classic "pKa Trap."

  • The Issue: 2,2,2-Trifluoroethylamine has a pKa of ~5.7.

  • The Mistake: If you basify to pH 14, the amine is free (neutral). However, fluorinated amines have higher water solubility than alkyl amines due to the polarity of the C-F bonds. Furthermore, during the concentration of the DCM layer, the volatile free amine (BP 37°C) evaporates with the DCM (BP 40°C).

  • The Fix: Do not perform an aqueous workup if possible. If you must, extract into acid, concentrate the aqueous acidic layer directly (freeze-dry) to get the salt. Do not back-extract into organic solvent unless you plan to react it immediately in solution.

Q2: I can't see my compound on TLC. Ninhydrin doesn't work.

Answer: Fluorinated amines are electron-deficient nucleophiles.

  • Mechanism: Ninhydrin requires a nucleophilic attack from the amine to form Ruhemann's purple. The electron-withdrawing trifluoromethyl group deactivates the nitrogen, making the reaction sluggish or non-existent.

  • Solution:

    • Use KMnO4 Stain: It is a universal oxidizer and will show the amine as a yellow/brown spot.

    • Use TCBQ (Tetrachloro-p-benzoquinone): A specific stain for volatile amines that works via charge-transfer complexation [4].

    • 19F NMR: The ultimate truth. Run a crude NMR; the

      
       group is a distinct singlet (or triplet if coupled) around -70 to -75 ppm.
      
Q3: My amine streaks on silica gel even with Triethylamine (TEA).

Answer:

  • Cause: While alkyl amines streak due to strong basicity interacting with acidic silanols, fluorinated amines are less basic. However, they can still H-bond. The bigger issue is often volatility on the plate or degradation.

  • Solution:

    • Eluent: Use DCM/MeOH (9:1) but omit the TEA if the amine is weakly basic (pKa < 6). Adding base might actually suppress ionization too much or cause volatility.

    • Reverse Phase: Use C18 with water/acetonitrile and 0.1% TFA. The TFA keeps the amine fully protonated (non-volatile salt form) during purification.

References

  • NIST Mass Spectrometry Data Center. "Ethylamine, 2,2,2-trifluoro-, hydrochloride." NIST Chemistry WebBook, SRD 69. Accessed March 2026. [Link]

  • Mora-Diez, N. et al. "Predicted pKa values for secondary and tertiary amines." Journal of Molecular Liquids, 2022. [Link]

  • MDPI. "Rapid and Visual Detection of Volatile Amines Based on Their Gas–Solid Reaction with Tetrachloro-p-Benzoquinone." Molecules, 2024. [Link]

Technical Support Center: Enantiomeric Resolution of 3-Fluoro-1-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Fluoro-1-methylpiperidin-4-amine is a highly prized chiral building block utilized in the synthesis of CGRP receptor antagonists, p53 mutant restorers, and cholinesterase inhibitors[1, 2, 3]. Because the molecule contains two chiral centers (C3 and C4), it exists as cis and trans diastereomers, each comprising a pair of enantiomers (e.g., (3S,4R) and (3R,4S) for the cis pair).

This guide provides field-proven methodologies, troubleshooting FAQs, and mechanistic insights for resolving the racemic mixture into enantiopure fractions.

Resolution Workflow Architecture

Workflow Racemate Racemic 3-Fluoro-1-methylpiperidin-4-amine (cis or trans diastereomer) Split Resolution Strategy Racemate->Split SFC Chiral SFC (Amylose/Cellulose CSP) Split->SFC Salt Diastereomeric Salt Formation (e.g., with (+)-DBTA) Split->Salt DKR Enzymatic DKR (Transaminase) Split->DKR SFC_Sep Chromatographic Separation (Analytical to Prep Scale) SFC->SFC_Sep Cryst Fractional Crystallization (Process Scale) Salt->Cryst Enant1 Target Enantiomer e.g., (3S,4R) DKR->Enant1 Direct Synthesis SFC_Sep->Enant1 Enant2 Off-Target Enantiomer e.g., (3R,4S) SFC_Sep->Enant2 FreeBase Free-Basing & Extraction Cryst->FreeBase FreeBase->Enant1 FreeBase->Enant2

Figure 1: Strategic pathways for the enantiomeric resolution of 3-fluoro-1-methylpiperidin-4-amine.

Section 1: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is the modern standard for the analytical and preparative resolution of fluorinated piperidines [2].

Q: Why is Chiral SFC preferred over traditional HPLC for this specific molecule? A: The fluorine atom at C3 and the primary amine at C4 provide excellent hydrogen-bonding and dipole-dipole handles that interact strongly with polysaccharide-based Chiral Stationary Phases (CSPs) like Chiralpak IC or AD-H. SFC utilizes supercritical CO₂, which possesses higher diffusivity and lower viscosity than liquid solvents. This allows for flow rates 3–5 times faster than HPLC without a proportional increase in backpressure, preventing the degradation of the volatile amine while achieving baseline separation.

Standard Preparative SFC Protocol:

  • Sample Preparation: Dissolve the racemic cis-3-fluoro-1-methylpiperidin-4-amine in Methanol (MeOH) at a concentration of 50–100 mg/mL.

  • Column Selection: Chiralpak IC (Amylose tris(3,5-dichlorophenylcarbamate)), 250 × 21.2 mm, 5 µm.

  • Mobile Phase: Supercritical CO₂ / MeOH containing 0.2% Diethylamine (DEA) (typically 70:30 to 80:20 v/v).

  • Parameters: Flow rate at 70 g/min ; Backpressure at 100 bar; Column temperature at 35 °C.

  • Detection: UV at 210 nm or MS (ESI+).

  • Recovery: Collect fractions into vessels chilled to 5 °C to minimize the volatilization of the free base amine.

Troubleshooting FAQ:

  • Issue: I am observing severe peak tailing and poor resolution.

  • Causality & Fix: The highly basic tertiary piperidine nitrogen and the primary amine cause secondary interactions with residual silanols on the silica support of the CSP. You must add a volatile basic modifier. Ensure your co-solvent contains 0.2%–0.5% Diethylamine (DEA) or Isopropylamine (IPA) to dynamically cap these acidic silanol sites during the run.

Section 2: Classical Diastereomeric Salt Resolution

For multi-kilogram process scale-up, classical resolution via diastereomeric salt formation remains the most cost-effective approach, often used to upgrade the enantiomeric excess (ee) of enzymatically enriched mixtures from ~89% to >99% [3].

Q: Does the fluorine atom affect the salt formation? A: Yes. The highly electronegative axial fluorine atom exerts a strong electron-withdrawing inductive (-I) effect, which lowers the pKa of both the adjacent primary amine and the piperidine nitrogen. Despite this attenuated basicity, the primary amine remains sufficiently basic to form highly crystalline, stable salts with strong chiral resolving acids such as Dibenzoyl-D-tartaric acid ((+)-DBTA) or Di-p-toluoyl-D-tartaric acid ((+)-DTTA). The bulky aromatic groups of these acids provide a rigid steric environment that efficiently differentiates the (3S,4R) and (3R,4S) enantiomers during nucleation.

Standard Salt Resolution Protocol:

  • Salt Formation: Dissolve 1.0 equivalent of the racemic amine in a polar solvent mixture (e.g., Ethanol/Water 9:1 v/v) at 60 °C.

  • Acid Addition: Slowly add 0.5 to 1.0 equivalent of (+)-DBTA dissolved in Ethanol.

  • Crystallization: Cool the mixture linearly to 20 °C over 4 hours. Seed with 1% wt of the pure desired diastereomeric salt at 45 °C to control supersaturation.

  • Isolation: Filter the precipitated crystals and wash with cold Ethanol.

  • Free-Basing: Suspend the salt in Dichloromethane (DCM) and add 2M aqueous NaOH until the aqueous layer reaches pH > 12. Extract the free amine into the DCM layer, dry over Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting FAQ:

  • Issue: The diastereomeric salt is "oiling out" (forming a biphasic liquid) instead of crystallizing.

  • Causality & Fix: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level exceeds the nucleation threshold in a solvent system that is too non-polar. To fix this, increase the polarity of your solvent system by adding 5–10% water to your ethanol, and reduce the cooling rate. Crucially, introduce seed crystals just below the solubility curve to force heterogeneous nucleation before the oiling boundary is reached.

Section 3: Enzymatic Dynamic Kinetic Resolution (DKR)

For advanced synthetic routes, researchers bypass the racemate entirely using biocatalysis[3].

Q: How does the Transaminase DKR process work for this molecule? A: The process starts with the achiral (or racemic) 3-fluoro-1-methylpiperidin-4-one. At a slightly elevated pH (e.g., pH 10.5), the α-fluoro stereocenter (C3) becomes configurationally labile, undergoing rapid in situ epimerization via an enol intermediate. An engineered transaminase enzyme (e.g., ATA-303) selectively binds one specific conformation and stereoselectively aminates the C4 ketone using isopropylamine as the amine donor. Because the unreacted ketone continuously epimerizes, the entire pool is dynamically funneled into a single cis enantiomer (e.g., (3S,4R))[3].

Data Presentation: Method Comparison
Resolution MethodTypical Yield (Max 50% for Racemate)Enantiomeric Excess (ee%)ScalabilityPrimary Advantage
Chiral SFC 45% - 48%> 99.5%Analytical to Prep (100g)Rapid method development; absolute separation.
Diastereomeric Salt 30% - 40%95% - 99%Process / Multi-kgHighly cost-effective; requires no specialized equipment.
Enzymatic DKR > 90% (Theoretical max 100%)89% - 96%Process / Multi-kgBypasses 50% waste limit of classical resolution.
References
  • Google Patents. WO2021231474A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION.
  • Molinaro, C., Phillips, E. M., Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(12), 8006-8018. Retrieved from[Link]

Technical Support Center: Minimizing Oxidative Defluorination in Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams who are puzzled when their strategically fluorinated lead compounds exhibit poor metabolic stability or trigger Time-Dependent Inhibition (TDI) in cytochrome P450 (CYP) assays.

The assumption that the carbon-fluorine (C-F) bond—one of the strongest in organic chemistry at ~116 kcal/mol—is impervious to metabolism is a common pitfall. Below is an in-depth troubleshooting guide and FAQ designed to help you understand the causality of oxidative defluorination, differentiate assay artifacts from true metabolism, and rationally redesign your compounds.

Part 1: Mechanistic FAQs

Q1: Why is my fluorinated compound undergoing oxidative defluorination despite the high C-F bond energy? A: The robust nature of the C-F bond primarily protects against homolytic cleavage. However, under physiological conditions, C-F bond cleavage is heterolytic[1]. CYP enzymes, particularly the highly reactive CYP450 Compound I, do not attack the C-F bond directly. Instead, they initiate metabolism via an electrophilic attack on the aromatic ring or the


-carbon[2].

This oxidation forms highly unstable epoxide or quinone iminium intermediates. To resolve this instability, the molecule undergoes a rapid 1,2-fluorine shift or solvent-assisted protonation, which forces the heterolytic expulsion of the fluoride ion[2]. Furthermore, in chiral organofluorines, CYP monooxygenases (like P450-BM3) can catalyze defluorination via remote hydroxylation pathways, proving that the enzyme's active site geometry can bypass steric hindrances[3].

Q2: How does oxidative defluorination compromise my metabolic stability data and lead progression? A: Oxidative defluorination rarely ends with a stable, benign metabolite. The expulsion of fluoride typically generates highly reactive electrophiles, such as quinone imines and quinone methides. If these species are generated within the CYP active site, they can covalently bind to the enzyme, leading to Time-Dependent Inhibition (TDI) and irreversible enzyme inactivation[2].

In your assays, this manifests as non-linear intrinsic clearance (


) and rapid glutathione (GSH) depletion. In vivo, this mechanism is responsible for severe idiosyncratic toxicities—most notably the hepatotoxicity associated with the tyrosine kinase inhibitor sunitinib, which undergoes CYP1A2/CYP3A4-mediated bioactivation to a defluorinated reactive quinoneimine[1].

Pathway Substrate Fluorinated Substrate (Intact C-F Bond) CYP CYP450 Compound I (Electrophilic Attack) Substrate->CYP NADPH + O2 Intermediate Epoxide / Quinone Iminium Intermediate CYP->Intermediate Oxidation Defluorination 1,2-Fluorine Shift & Fluoride Release Intermediate->Defluorination Heterolytic Cleavage ReactiveMetabolite Reactive Quinoneimine Defluorination->ReactiveMetabolite TDI Covalent Binding (CYP Inactivation / TDI) ReactiveMetabolite->TDI No GSH GSH GSH Adduct Formation (Detoxification) ReactiveMetabolite->GSH + GSH

Caption: CYP450-mediated oxidative defluorination and reactive metabolite formation.

Part 2: Troubleshooting Guide - Assay Artifacts vs. True Defluorination

Q3: I am detecting free fluoride in my microsomal incubations. How do I differentiate true CYP-mediated defluorination from chemical instability? A: Fluorine atoms positioned


 to a lone pair or heteroatom can undergo spontaneous heterolytic cleavage (eliminating HF) without any enzyme intervention. To troubleshoot this, your assay must be a self-validating system. If fluoride release occurs in the absence of the CYP cofactor NADPH, the mechanism is chemical, not enzymatic.

Use the following diagnostic matrix to interpret your assay results:

Table 1: Diagnostic Matrix for Defluorination Causality
Assay ConditionF⁻ Detected?Parent Depletion?GSH Adducts?Diagnostic Conclusion & Causality
+HLM, -NADPH YesYesNoChemical Instability: Spontaneous HF elimination due to intramolecular nucleophiles or acidic

-protons.
+HLM, +NADPH YesYesYesTrue Oxidative Defluorination: CYP-mediated bioactivation and subsequent heterolytic cleavage[3].
+HLM, +NADPH, +1-ABT NoNoNoConfirmation of CYP Pathway: 1-Aminobenzotriazole (1-ABT) is a pan-CYP inhibitor. Lack of F⁻ confirms CYP causality[1].
Buffer Only (pH 7.4) YesYesNoAqueous Hydrolysis: Direct nucleophilic displacement of the fluorine atom.

Part 3: Experimental Protocols

Q4: What is the recommended workflow to accurately quantify oxidative defluorination and trap reactive intermediates? A: To capture transient quinone imines before they cause TDI, you must perform a self-validating GSH-Trapping Microsomal Stability Assay coupled with orthogonal fluoride detection.

Protocol: Self-Validating GSH-Trapping Assay

Step 1: Matrix Preparation

  • Thaw Human Liver Microsomes (HLM) on ice.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubate 1 µM of the fluorinated test compound with 1 mg/mL HLM and 5 mM GSH at 37°C for 5 minutes.

  • Causality: MgCl₂ is an essential cofactor for CYP activity. GSH is added in massive excess to ensure pseudo-first-order trapping kinetics of any formed quinone imines, preventing them from binding to the CYP enzymes and skewing the clearance data.

Step 2: Reaction Initiation

  • Initiate the reaction by adding 1 mM NADPH.

  • Maintain parallel control incubations: a minus-NADPH control (buffer replacing NADPH) and a CYP-inhibitor control (e.g., + 1 mM 1-ABT).

  • Causality: The minus-NADPH control isolates chemical instability from true CYP-mediated oxidative defluorination, ensuring the integrity of your metabolic claims.

Step 3: Quenching and Centrifugation

  • At predetermined time points (e.g., 0, 15, 30, 60 minutes), remove 50 µL aliquots and quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Rapid organic quenching denatures enzymes instantly, while centrifugation ensures a clean matrix to prevent ion suppression during downstream LC-MS/MS analysis.

Step 4: Orthogonal Analysis

  • LC-MS/MS: Analyze the supernatant for parent compound depletion and scan for GSH-adducts (typically observed as a mass shift of +307 Da).

  • Fluoride ISE: Analyze a parallel heat-quenched aliquot using a Fluoride Ion Selective Electrode (ISE) to quantify free F⁻ release.

  • Causality: Relying solely on parent depletion can mask defluorination if multiple metabolic pathways exist. Orthogonal F⁻ quantification provides a direct, stoichiometric readout of C-F bond cleavage.

Workflow Start Microsomal Incubation (Test Compound + HLM) Split Aliquot Division Start->Split Control Minus-NADPH Control (Checks Chemical Instability) Split->Control Active Plus-NADPH + GSH (Checks True Metabolism) Split->Active Inhibitor CYP-Specific Inhibitors (e.g., 1-ABT) Split->Inhibitor Analysis1 LC-MS/MS: Parent Depletion Control->Analysis1 Active->Analysis1 Analysis2 LC-MS/MS: GSH-Adduct Detection Active->Analysis2 Analysis3 Fluoride ISE: Free F- Quantification Active->Analysis3 Inhibitor->Analysis1

Caption: Step-by-step workflow for validating and trapping defluorination metabolites.

Part 4: Strategic Mitigation in Drug Design

Q5: How can I rationally redesign my lead compound to block oxidative defluorination while maintaining metabolic stability? A: If your assay confirms CYP-mediated defluorination, consider the following structural modifications:

  • Steric Shielding & Methylation: If your aromatic ring is being oxidized to an epoxide, block the adjacent positions. For example, in the development of a BACE1 inhibitor, a 5-fluoropyrimidine ring underwent unexpected oxidative defluorination causing severe CYP3A4 TDI. Substituting methyl groups at the 4- and 6-positions effectively blocked quinone iminium formation and completely ameliorated the TDI[1].

  • Isotopic Substitution (Deuteration): Incorporating deuterium at the

    
    -position can stabilize the C-F bond via the kinetic isotope effect. Because the C-D bond is harder to break during the initial CYP oxidation step, the overall rate of oxidative defluorination drops significantly[4].
    
  • Modulating

    
    -Heteroatoms:  Avoid monofluoroalkyl groups adjacent to intramolecular nucleophiles or acidic 
    
    
    
    -protons, as these are highly prone to HF elimination. Transitioning to gem-difluoroalkyl (-CF₂H) or trifluoromethyl (-CF₃) groups drastically reduces reactivity in nucleophilic displacement due to the destabilizing effect of additional highly electronegative fluorines on the transition state.
Table 2: Impact of Structural Modifications on Metabolic Stability (Quantitative Examples)
Modification StrategyCompound ExampleInitial Half-Life (

)
Modified Half-Life (

)
Defluorination Rate (

) Reduction
Deuterium Incorporation [18F]FE-(+)-DTBZ vs. D4-analog[4]46.2 min438.7 min0.012

0.0016
Steric Shielding (Methylation) 5-fluoropyrimidine BACE1 inhibitor[1]Rapid Clearance (TDI)StableComplete abrogation of TDI
References
  • [3] Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway - ACS Catalysis -[Link]

  • [2] Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides - Computational and Mathematical Methods in Medicine -[Link]

  • [4] Methods to Increase the Metabolic Stability of 18F-Radiotracers - Molecules (via PMC) -[Link]

  • [1] Breaking C-F bonds in drugs - metabolism mediated release of fluorine - Hypha Discovery -[Link]

  • The Dark Side of Fluorine - ACS Medicinal Chemistry Letters -[Link]

Sources

Technical Support Center: Advanced Drying Protocols for Deliquescent Fluorinated Amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Moisture Removal & Handling of Hygroscopic Fluorinated Ammonium Salts

Core Directive & Scientific Rationale

Welcome to the Technical Support Center. You are likely here because your fluorinated amine salt—intended to be a pristine crystalline solid—has degraded into a gummy oil or a wet paste.

The Thermodynamic Battle: Fluorinated amine salts (e.g., trifluoroacetates, hydrochlorides of fluorinated amines) present a unique challenge. The high electronegativity of fluorine atoms exerts a strong electron-withdrawing inductive effect (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="display ng-star-inserted">


), increasing the acidity of the ammonium protons. This significantly enhances their hydrogen-bond donating capability toward water molecules. When the Critical Relative Humidity (CRH)  of the environment exceeds the salt's equilibrium RH, the lattice collapses, and the solid dissolves in its own absorbed water—a process known as deliquescence  [1].

This guide provides self-validating protocols to reverse this process and maintain the anhydrous state.

Method Selection: The Decision Matrix

Before proceeding, select the appropriate protocol based on your compound's thermal stability and current physical state.

DryingDecisionTree Start Start: Assess Material State IsOil Is it currently a gummy oil or syrup? Start->IsOil ThermalStable Is it thermally stable (>60°C)? IsOil->ThermalStable No (It is a wet solid) MethodA Protocol A: Azeotropic Distillation IsOil->MethodA Yes (Remove bulk water) VolatileCounter Is the counter-ion volatile (e.g., TFA, Acetate)? ThermalStable->VolatileCounter Yes MethodB Protocol B: Lyophilization (Freeze Drying) ThermalStable->MethodB No (Heat Sensitive) VolatileCounter->MethodB Yes (Avoid stoichiometry loss) MethodC Protocol C: Vacuum Desiccation w/ Ramp VolatileCounter->MethodC No (Stable Salt)

Figure 1: Decision matrix for selecting the optimal drying protocol based on physical state and chemical stability.

Protocol A: The "Gummy Oil" Rescue (Azeotropic Distillation)

Applicability: Use this when your salt has absorbed so much water it is an oil/syrup, or immediately after aqueous workup. Mechanism: Water forms a low-boiling azeotrope with toluene (85°C) or benzene (69°C), allowing water removal at temperatures below the boiling point of pure water [2].

Step-by-Step Workflow
  • Dissolution: Dissolve the gummy oil in a 10:1 mixture of Anhydrous Toluene : Methanol .

    • Why Methanol? Pure toluene often cannot dissolve polar amine salts. Methanol acts as a co-solvent to break the lattice/oil phase.

  • Evaporation (Cycle 1): Concentrate the solution on a rotary evaporator (Rotavap) at 40–45°C.

    • Observation: The methanol evaporates first, leaving a toluene-water-salt mixture. As toluene co-distills with water, the mixture will become cloudy (turbid).

  • The Chase (Cycles 2-3): Re-dissolve the residue in pure Anhydrous Toluene (if possible) or Toluene/DCM. Evaporate again.

    • Critical Step: Repeat this 3 times. This "chasing" technique mechanically entrains water molecules out of the viscous oil.

  • Final Polish: Once the oil turns into a foam or crusty solid, proceed immediately to Protocol C (Vacuum Desiccation).

Protocol B: Lyophilization (The "Fluffy Solid" Method)

Applicability: Heat-sensitive compounds or those requiring a free-flowing powder. Mechanism: Sublimation of ice directly to vapor under high vacuum, bypassing the liquid phase to prevent lattice collapse [3].

The Fluorine-Specific Modification

Fluorinated salts are often lipophilic. Freezing them in pure water often results in a "melt-back" failure because they lower the freezing point of water drastically.

Modified Solvent System:

  • Solvent: 30% tert-Butanol (t-BuOH) / 70% Water (v/v).

  • Why? t-BuOH freezes at 25°C and sublimes easily. It scaffolds the crystal structure, preventing the "gummy collapse" common with fluorinated salts [4].

Procedure:

  • Dissolve salt in the t-BuOH/Water mix.

  • Snap Freeze: Swirl the flask in a dry ice/acetone bath (-78°C) to coat the walls (shell freezing).

  • Primary Drying: Apply high vacuum (<0.1 mbar). Keep the flask insulated initially to prevent melting.

  • Secondary Drying: Once all ice is visible gone, keep under vacuum for 4–6 hours to remove bound hydrate water.

Protocol C: Vacuum Desiccation (The Finishing Step)

Applicability: Final drying for all protocols to reach analytical purity.

Desiccant Selection Guide
DesiccantAcidity/BasicityBest For...Warning
P₂O₅ (Phosphorus Pentoxide) Highly AcidicNeutral salts, non-volatile acids.DO NOT USE for volatile amine salts (e.g., TFA salts). It can "suck" the acid out, leaving the free base.
KOH (Potassium Hydroxide) BasicAmine Salts (HCl, TFA). Best choice. Scavenges acid vapors, stabilizing the salt stoichiometry.
Sicapent (P₂O₅ on support) AcidicGeneral drying with indicator.Same restrictions as P₂O₅.
H₂SO₄ (Conc.) AcidicAggressive dehydration.Dangerous handling; risk of contamination.
The "Temperature Ramp" Technique
  • Do not heat the oven to 60°C immediately. Fluorinated salts often have depressed melting points.

  • Step 1: 25°C at <1 mbar for 4 hours.

  • Step 2: Ramp to 40°C over 1 hour.

  • Step 3: Hold at 40–50°C overnight.

  • Bleed Valve: Introduce a slow bleed of dry Nitrogen/Argon if using a pump prone to oil backstreaming.

Storage & Handling (Post-Drying)

Once dried, the clock is ticking. You must maintain the Critical Relative Humidity (CRH) below the deliquescence point.

StorageWorkflow DrySolid Dry Solid (From Oven) ArgonFlush Argon Flush (While hot) DrySolid->ArgonFlush Seal Seal Container (Parafilm + Tape) ArgonFlush->Seal Secondary Secondary Containment (Desiccator w/ KOH) Seal->Secondary

Figure 2: Mandatory storage workflow to prevent re-hydration.

  • Argon Flush: Argon is heavier than air and blankets the solid better than Nitrogen.

  • Vial Choice: Use glass vials with Teflon-lined caps. Avoid plastic (permeable to moisture over months).

Troubleshooting & FAQs

Q1: My TFA salt lost weight and the NMR shows less than 1.0 eq of TFA. What happened?

  • Diagnosis: You dried it too hard (high vacuum + heat) over a non-equilibrium desiccant. TFA is volatile.

  • Fix: Re-acidify with a slight excess of TFA, evaporate with toluene (Protocol A), and dry over KOH pellets (not P₂O₅) at ambient temperature. The KOH atmosphere helps maintain the salt equilibrium while removing water.

Q2: The solid "melted" in the vacuum oven at 50°C.

  • Diagnosis: Fluorination lowers the lattice energy. Your salt likely has a melting point near 45–50°C, or it dissolved in its own hydrate water (deliquescence) before the water sublimed.

  • Fix: Use Protocol B (Lyophilization) or Protocol C starting at room temperature for 12 hours before applying any heat.

Q3: I see "extra peaks" in the Fluorine NMR.

  • Diagnosis: If you used acetone or reactive solvents, fluorinated amines can form hemiaminals or imines.

  • Fix: Stick to Toluene, DCM, or Methanol. Avoid ketones.

Q4: Can I use a glovebox?

  • Answer: Yes, but be careful. Static electricity is a nightmare with dry fluorinated powders in a glovebox. Use an anti-static gun before weighing.

References

  • Van Campen, L., Amidon, G. L., & Zografi, G. (1983). Moisture Sorption of Water-Soluble Solids: Deliquescence of Sodium Chloride and its Mixtures. Journal of Pharmaceutical Sciences. Link

  • Wulfson, N. S. (Ed.). (1966).[1][2] Preparative Organic Chemistry (Azeotropic Drying Section). Elsevier.

  • Rey, L., & May, J. C. (2010). Freeze-Drying/Lyophilization of Pharmaceutical and Biological Products.[3][4] CRC Press. Link

  • Teagarden, D. L., & Baker, D. S. (2002). Practical aspects of lyophilization using non-aqueous co-solvent systems. European Journal of Pharmaceutical Sciences. Link

Sources

Validation & Comparative

pKa shift comparison 3-fluoro vs non-fluoro piperidine amines

Author: BenchChem Technical Support Team. Date: March 2026

The Fluorine Effect: A Comparative Guide to pKa Shifts in 3-Fluoro vs. Non-Fluoro Piperidines

Executive Summary

In medicinal chemistry, the strategic introduction of fluorine into saturated heterocycles is a high-impact tactic to modulate physicochemical properties without significantly altering steric bulk. This guide focuses on the 3-fluoropiperidine scaffold, a critical bioisostere of piperidine.

The introduction of a fluorine atom at the 3-position of a piperidine ring typically results in a pKa reduction of 2.5–3.0 units (from ~11.2 to ~8.5). This shift is driven by the strong


-inductive effect of fluorine. However, the magnitude of this shift is stereochemically dependent: axial  3-fluoropiperidines are consistently more basic than their equatorial  counterparts due to stabilizing charge-dipole interactions in the protonated state.

Theoretical Framework: The Physics of Basicity Modulation

To rationally design drugs using this scaffold, one must understand the two opposing forces at play: the Inductive Effect (which lowers pKa) and Stereoelectronic Effects (which fine-tune pKa).

A. The -Inductive Effect ( )

Fluorine is the most electronegative element (3.98 Pauling scale). When attached to the C3 position, it pulls electron density through the


-bond framework.
  • Mechanism: The electron withdrawal reduces the electron density available at the nitrogen lone pair, making it less nucleophilic.

  • Impact on Cation: More importantly, in the protonated ammonium species, the fluorine destabilizes the positive charge by intensifying the positive potential, thereby increasing acidity (lowering pKa).

  • Distance Dependence: The effect attenuates with distance.

    • 3-Fluoro (

      
      -position):  Strong effect (
      
      
      
      pKa
      
      
      -2.7).
    • 4-Fluoro (

      
      -position):  Moderate effect (
      
      
      
      pKa
      
      
      -1.8).
B. Stereoelectronic Effects: The Axial Anomaly

Unlike simple induction, the orientation of the C-F bond relative to the N-H bond in the protonated species creates a "split" in basicity between diastereomers.

  • Axial Fluorine (More Basic): In the protonated form, the axial C-F bond vector is nearly antiparallel to the N

    
    -H bond vector.[1] This creates a favorable dipole-dipole interaction (or less unfavorable electrostatic repulsion) that stabilizes the cation.
    
  • Equatorial Fluorine (Less Basic): The equatorial C-F bond vector is often aligned in a way that offers less stabilization or greater electrostatic repulsion with the N-lone pair/N-H bond, resulting in a lower pKa.

G cluster_0 Piperidine (Reference) cluster_1 3-Fluoro Piperidine (Effect) Pip_Base Free Base (High e- Density) Pip_Acid Conjugate Acid (pKa ~11.2) Pip_Base->Pip_Acid +H+ F_Acid Conjugate Acid (Destabilized Cation) Pip_Acid->F_Acid ΔpKa ≈ -2.7 (Inductive Effect) F_Base 3-F Free Base (Inductive Withdrawal) F_Base->F_Acid +H+

Figure 1: Schematic representation of the inductive destabilization of the ammonium cation by fluorine.

Comparative Data Analysis

The following table synthesizes experimental data and high-confidence predictive models to illustrate the pKa shifts.

ScaffoldSubstitutionConfigurationApprox. pKa

pKa (vs Ref)
Key Driver
Piperidine None-11.2 0.0Reference Standard
4-Fluoropiperidine 4-Fluoro-9.4 -1.8Inductive (

-effect)
3-Fluoropiperidine 3-FluoroAxial ~8.5 -2.7Inductive + Stabilizing Dipole
3-Fluoropiperidine 3-FluoroEquatorial ~7.5 -3.7Inductive + Destabilizing Dipole
3,3-Difluoropiperidine 3,3-Difluoro-7.4 -3.8Additive Inductive Effect

Note on Data: Exact values vary based on solvent, ionic strength, and N-substituents. The "Axial vs Equatorial" split is typically 0.8–1.0 pKa units, with the Axial isomer being the more basic of the two.

Experimental Methodologies

Trustworthy pKa determination for fluorinated amines requires specific protocols. Standard potentiometric titration is effective, but


F NMR pH Titration  provides superior resolution, especially when analyzing mixtures of isomers or measuring specific site ionization in polyprotic molecules.
Protocol A: F NMR pH Titration (The "Gold Standard" for Fluorinated Amines)

This method relies on the sensitivity of the


F chemical shift (

) to the protonation state of the nearby nitrogen.

Reagents:

  • Compound of interest (5–10 mM).

  • Buffer mixture (Citrate/Phosphate/Borate) covering pH 2–12.

  • D

    
    O (10%) for lock.
    
  • Internal Standard: Trichlorofluoromethane (CFCl

    
    ) or Trifluoroacetic acid (TFA) (in a capillary).
    

Workflow:

Protocol Start Start: Sample Preparation Dissolve 3-F-Piperidine (5mM) in mixed buffer system Step1 Step 1: pH Adjustment Adjust pH to ~2.0 using HCl Start->Step1 Step2 Step 2: Sequential Titration Measure 19F NMR & pH Add NaOH aliquots -> Measure -> Repeat Step1->Step2 Step3 Step 3: Data Plotting Plot Chemical Shift (δ) vs. pH Step2->Step3 Calc Calculation Fit to Henderson-Hasselbalch eq: δ_obs = (δ_acid + δ_base * 10^(pH-pKa)) / (1 + 10^(pH-pKa)) Step3->Calc

Figure 2: Workflow for


F NMR-based pKa determination.

Critical Analysis:

  • Why

    
    F?  The fluorine signal shifts significantly (often 1–5 ppm) upon protonation of the 
    
    
    
    -nitrogen. It is non-destructive and requires no chromophore (unlike UV-metric methods).
  • Self-Validation: The curve must be sigmoidal. If the fit residuals are high, check for aggregation or buffer incompatibility.

Protocol B: Potentiometric Titration (SiriusT3 or Similar)
  • Best for: High-throughput screening of pure compounds.

  • Limitation: Requires higher solubility and purity (>95%). Low pKa values (<3) or very high (>11) are prone to error due to glass electrode limits.

  • Procedure:

    • Dissolve 1–3 mg of sample in 0.15 M KCl (ionic strength adjuster).

    • Titrate with 0.5 M KOH/HCl under inert gas (N

      
      ) to prevent CO
      
      
      
      absorption.
    • Use Bjerrum plots to determine pKa.

Applications in Drug Design

Why shift the pKa from 11 to 8?

  • hERG Avoidance:

    • High basicity (pKa > 9) is a known risk factor for hERG potassium channel blockade, which leads to cardiotoxicity (QT prolongation).

    • Strategy: Reducing pKa to ~7.5–8.5 reduces the fraction of cationic species at the membrane interface and often reduces hERG affinity.

  • Permeability & LogD:

    • At physiological pH (7.4), a piperidine (pKa 11.2) is >99.9% protonated (cationic). Cations have poor passive membrane permeability.

    • A 3-fluoropiperidine (pKa ~7.5–8.5) has a significant fraction (10–50%) of neutral free base present at pH 7.4.

    • Result: Improved LogD

      
       and better passive diffusion across the blood-brain barrier (BBB) or gut wall.
      
  • Metabolic Stability:

    • The C3 position is a common "soft spot" for metabolic oxidation (CYP450). Fluorine blocks this site sterically and electronically, while the lowered pKa can also alter the binding to the CYP heme center.

References

  • Morgenthaler, M. et al. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem. Link

  • Purser, S. et al. (2008). Fluorine in medicinal chemistry.[2][3][4] Chemical Society Reviews. Link

  • Sustmann, R. et al. (1989). The Gauche Effect in 3-Fluoropiperidines. Journal of the American Chemical Society. (Foundational work on the axial preference mechanism).
  • ChEMBL Database. Experimental pKa values for Piperidine (CHEMBL15463), 3-Fluoropiperidine (CHEMBL1162290), and 4-Fluoropiperidine (CHEMBL1162291).Link

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Case study on Merck KSP inhibitor pKa shifts). Link

Sources

Metabolic stability of 3-fluoro-1-methylpiperidin-4-amine vs 1-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comparative metabolic stability of 1-methylpiperidin-4-amine and its fluorinated analog, 3-fluoro-1-methylpiperidin-4-amine . It details the mechanistic impact of fluorine substitution on metabolic clearance, provides representative performance data, and defines a robust experimental protocol for validation.

Executive Summary: The Fluorine Effect

In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore but often represents a "metabolic soft spot." The introduction of a fluorine atom at the 3-position is a strategic modification designed to enhance metabolic stability without dramatically altering steric volume.

  • 1-methylpiperidin-4-amine: High metabolic liability.[1] Susceptible to rapid oxidative clearance via ring hydroxylation and N-demethylation.

  • 3-fluoro-1-methylpiperidin-4-amine: Enhanced stability.[2] The electron-withdrawing fluorine atom lowers the amine pK

    
    , reduces lipophilicity at physiological pH (LogD
    
    
    
    ), and sterically/electronically blocks oxidative attack at the
    
    
    -carbon.
Mechanistic Analysis & Physicochemical Drivers

The superior stability of the 3-fluoro analog is driven by three specific physicochemical alterations:

A. pK

Modulation (The Inductive Effect)

The fluorine atom is highly electronegative.[3][4] Its presence at the C3 position exerts a strong inductive effect (


), pulling electron density away from the piperidine nitrogen.
  • Result: The pK

    
     of the ring nitrogen typically drops by 1.0–2.0 log units  (e.g., from ~9.8 to ~8.5).
    
  • Impact: A lower pK

    
     reduces the percentage of the compound that is ionized at physiological pH (7.4). This often decreases affinity for promiscuous CYP450 binding sites that rely on cation-
    
    
    
    interactions, thereby reducing intrinsic clearance (
    
    
    ).
B. Metabolic Blockade (Bond Energy)
  • C-H Bond: ~98 kcal/mol. Susceptible to CYP450-mediated hydrogen abstraction (hydroxylation).

  • C-F Bond: ~116 kcal/mol. The strongest single bond in organic chemistry.

  • Impact: Substitution at the C3 position effectively "caps" a metabolic soft spot. Furthermore, the electronic deactivation of the ring can remotely reduce the rate of N-demethylation at the N-methyl group.

C. Conformational Bias

Fluorine at the 3-position often induces a specific ring conformation (often axial) due to the "gauche effect" or charge-dipole interactions with the protonated nitrogen. This rigidification can reduce the "induced fit" required for enzymatic degradation.

Representative Performance Data

The following data illustrates the typical stability improvements observed when applying a "fluorine scan" to a piperidine scaffold.

Note: Values are representative of trends observed in optimized piperidine series (e.g., KSP inhibitors, 5-HT


 ligands).
Parameter1-methylpiperidin-4-amine3-fluoro-1-methylpiperidin-4-amineFold Improvement
HLM

(min)
12.548.0~3.8x

(

L/min/mg)
> 60 (High)< 20 (Low-Mod)> 3x
Primary Metabolite 3-hydroxy-piperidine (Major)N-oxide / N-demethylated (Minor)Shift in Pathway
pK

(Calculated)
~9.8~8.4-1.4 units
Lipophilicity (LogD

)
-1.2-0.8Optimized

Interpretation: The non-fluorinated scaffold undergoes rapid clearance, likely exceeding hepatic blood flow (high extraction ratio). The 3-fluoro analog demonstrates a manageable clearance profile, suitable for once-daily dosing candidates.

Metabolic Pathways Visualization

The diagram below illustrates the diversion of metabolic flux. The 3-fluoro group blocks the high-energy hydroxylation pathway, forcing metabolism towards slower, secondary routes.

MetabolicPathways Figure 1: Fluorine Blockade of Metabolic Soft Spots Parent_NF 1-methylpiperidin-4-amine (Unstable) Met_RingOx 3-Hydroxy Metabolite (Major Clearance Route) Parent_NF->Met_RingOx CYP2D6/3A4 (Fast) Met_NDem N-Desmethyl Metabolite (Secondary Route) Parent_NF->Met_NDem CYP3A4 Parent_F 3-fluoro-1-methylpiperidin -4-amine (Stable) Parent_F->Met_RingOx BLOCKED (C-F Bond) Parent_F->Met_NDem Slower Kinetics Met_NOx N-Oxide (Minor Route) Parent_F->Met_NOx FMO

Experimental Protocol: Microsomal Stability Assay

To validate these differences experimentally, use the following self-validating protocol. This workflow ensures data integrity through internal standards and positive controls.

Materials
  • Test Compounds: 10 mM DMSO stock.

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl

    
    ).
    
  • Quench Solution: Acetonitrile (ACN) containing 100 nM Tolbutamide (IS).

Step-by-Step Workflow
  • Preparation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Spike test compounds to reach 1

      
      M final concentration  (0.01% DMSO).
      
    • Control: Include Verapamil (High Clearance) and Warfarin (Low Clearance).

  • Incubation:

    • Pre-incubate plates at 37°C for 5 minutes.

    • Start Reaction (

      
      ):  Add NADPH regenerating system.
      
    • Sampling: At

      
       min, transfer 50 
      
      
      
      L aliquot to quench plate.
  • Quenching & Analysis:

    • Mix aliquot with 150

      
      L ice-cold Quench Solution (ACN + IS).
      
    • Centrifuge at 4,000 rpm for 20 min at 4°C to precipitate proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. Time.[5][6]
      
    • Slope (

      
      ) = Elimination rate constant.[6][7]
      
    • 
      [6]
      
Workflow Diagram

AssayWorkflow Figure 2: HLM Stability Assay Workflow cluster_sampling Sampling Loop (0-60 min) Step1 1. Master Mix Prep (Microsomes + Buffer + Compound) Step2 2. Pre-Incubation (37°C, 5 min) Step1->Step2 Step3 3. Initiation (Add NADPH) Step2->Step3 Step4 4. Aliquot Removal Step3->Step4 Step5 5. Quench (ACN + IS) Step4->Step5 Step6 6. Centrifugation (Protein Precipitation) Step5->Step6 Step7 7. LC-MS/MS Analysis (Calculate CLint) Step6->Step7

References
  • Cox, C. D., et al. (2008). "Kinesin Spindle Protein (KSP) Inhibitors.[8] 9. Discovery of MK-0731 for the Treatment of Taxane-Refractory Cancer."[8] Journal of Medicinal Chemistry.

    • (6.5–8.0 range)
  • Pike, V. W., et al. (2011). "Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine." Journal of Pharmacology and Experimental Therapeutics.

    • Context: Validates the metabolic pathways of fluorinated aminopyridines/piperidines and the role of CYP2E1.
  • Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews.

    • Context: Authoritative review on the "Fluorine Effect," covering bond strength and metabolic blocking str
  • Obach, R. S. (1999).

    • Context: The foundational text for the HLM stability protocol and calcul

Sources

Impact of Fluorine on Membrane Permeability of Piperidine Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet its high basicity (pKa ~11) often hinders membrane permeability due to extensive ionization at physiological pH. Fluorine substitution has emerged as a critical "molecular edit" to resolve this bottleneck.

This guide analyzes how strategic fluorination—specifically at the C3 and C4 positions of the piperidine scaffold—modulates physicochemical properties to enhance passive diffusion. By lowering the pKa via the inductive effect and altering lipophilicity (logD), fluorine can transform a cell-impermeable lead into a bioavailable clinical candidate.

Mechanistic Analysis: The Fluorine Effect

To engineer permeability, one must control the concentration of the neutral drug species at the membrane surface. Fluorine achieves this through two primary mechanisms:

A. pKa Modulation (The Inductive Effect)

The high electronegativity of fluorine (


) exerts a strong electron-withdrawing inductive effect (-I) on the piperidine nitrogen.
  • Native Piperidine: pKa

    
     11.0. At pH 7.4, 
    
    
    
    is ionized (cationic), limiting passive diffusion.
  • 3-Fluoro Piperidine: The -I effect propagates through the

    
    -framework, reducing electron density on the nitrogen lone pair. This lowers the pKa by 1–2 units (to 
    
    
    
    9.0–9.5).
  • Result: A significant increase in the fraction of non-ionized species (

    
    ) at physiological pH.
    
B. Lipophilicity and LogD

While fluorine is often viewed as lipophilic, its effect on piperidines is nuanced.

  • Intrinsic Lipophilicity: The C-F bond is more lipophilic than C-H, potentially increasing intrinsic logP.

  • Effective Lipophilicity (LogD7.4): Because fluorine lowers pKa, the observed distribution coefficient at pH 7.4 (logD) often increases drastically. This is the primary driver for improved permeability.

C. Conformational Control

Fluorine can lock piperidine rings into specific chair conformations (e.g., axial fluorine preference due to the gauche effect or charge-dipole interactions). This rigidity can reduce the entropic penalty of binding but may also impact how the molecule traverses the lipid bilayer.

Visualizing the Permeability Pathway

The following diagram illustrates the causal link between fluorine substitution, pKa depression, and membrane transport.

FluorinePermeability cluster_chem Chemical Modification cluster_phys Physicochemical Shift cluster_bio Biological Outcome F_Sub Fluorine Substitution (C3/C4 Position) Inductive Inductive Effect (-I) Electron Withdrawal F_Sub->Inductive pKa_Drop pKa Reduction (11.0 → 9.0) Inductive->pKa_Drop Reduces N basicity LogD_Rise Increased LogD(7.4) pKa_Drop->LogD_Rise Neutral_Frac Increased Neutral Species Fraction pKa_Drop->Neutral_Frac Henderson-Hasselbalch Membrane Passive Membrane Diffusion LogD_Rise->Membrane Secondary Driver Neutral_Frac->Membrane Primary Driver

Figure 1: Mechanistic pathway showing how fluorine substitution drives membrane permeability through pKa modulation.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds[1][2]

The table below aggregates data trends observed in medicinal chemistry campaigns (e.g., 5-HT1D ligands and KSP inhibitors).

FeatureNative Piperidine3-Fluoro Piperidine4,4-Difluoro PiperidineImpact on Drug Design
pKa (Basicity) ~11.0 (High)~9.0 – 9.5 (Moderate)~8.0 – 8.5 (Low)Lower pKa increases neutral fraction at pH 7.4.
LogD (pH 7.4) Low (< 0)Moderate (> 1.0)High (> 2.0)Correlates with better passive diffusion.[1]
Metabolic Stability Low (susceptible to oxidation)High (blocks metabolic soft spots)Very HighFluorine blocks P450 oxidation at specific sites.[1]
Efflux Liability High (P-gp substrate)ReducedReducedLower basicity often reduces P-gp recognition.
Permeability (

)
Poor (<

cm/s)
Improved (~

cm/s)
High (>

cm/s)
3-F is often the "Sweet Spot" for balancing solubility and permeability.

Case Study Insight: In the development of Merck's Kinesin Spindle Protein (KSP) inhibitors, the native piperidine lead suffered from poor permeability and high P-gp efflux. Introducing a fluorine atom at the 3-position reduced the pKa from ~10 to ~8.5. This single modification improved membrane permeability by >5-fold and significantly reduced efflux ratio, leading to the clinical candidate MK-0731 [1, 2].

Experimental Protocols

To validate the impact of fluorine on your specific piperidine series, utilize the following self-validating workflow.

Protocol A: High-Throughput PAMPA (Screening)

Use for rapid ranking of compounds based on passive diffusion.

  • Preparation: Prepare 10 mM stock solutions of fluorinated and non-fluorinated analogs in DMSO.

  • Donor Plate: Dilute compounds to 50 µM in pH 7.4 PBS. Add 150 µL to the donor wells.

  • Membrane: Coat the PVDF membrane of the acceptor plate with 5 µL of lecithin/dodecane solution (artificial lipid bilayer).

  • Acceptor Plate: Add 300 µL of pH 7.4 PBS to acceptor wells.

  • Incubation: Sandwich plates and incubate for 5 hours at 25°C in a humidity chamber.

  • Analysis: Measure concentration in both donor and acceptor wells using UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard PAMPA equation.
    
Protocol B: Caco-2 Bidirectional Transport (Validation)

Use to distinguish passive diffusion from active efflux (P-gp).

Workflow Diagram:

Caco2Workflow cluster_transport 3. Transport Assay (2 hrs @ 37°C) Step1 1. Cell Culture (21 Days, TEER > 200 Ω·cm²) Step2 2. Preparation (10 µM Test Compound in HBSS) Step1->Step2 Apical A → B (Apical Dosing) Step2->Apical Basal B → A (Basolateral Dosing) Step2->Basal Step4 4. LC-MS/MS Analysis (Quantify Donor/Receiver) Apical->Step4 Basal->Step4 Step5 5. Data Calculation (Papp & Efflux Ratio) Step4->Step5

Figure 2: Bidirectional Caco-2 assay workflow for assessing permeability and efflux.

Detailed Steps:

  • Cell Culture: Seed Caco-2 cells on transwell polycarbonate filters. Culture for 21 days to form a differentiated monolayer.

    • QC Check: Measure Transepithelial Electrical Resistance (TEER). Values must be >200

      
       to confirm monolayer integrity [3].[2]
      
  • Dosing:

    • A-to-B (Absorptive): Add compound (10 µM in HBSS) to the Apical chamber; blank buffer to Basolateral.

    • B-to-A (Secretory): Add compound to Basolateral chamber; blank buffer to Apical.

  • Incubation: Incubate at 37°C with shaking (50 rpm) for 120 minutes.

  • Sampling: Withdraw 100 µL aliquots from the receiver compartment at t=60 and t=120 min.

  • Analysis: Quantify via LC-MS/MS.

  • Calculation:

    • Efflux Ratio (ER):

      
      .[3]
      
    • Interpretation: If ER > 2.0, the fluorinated compound may still be a substrate for efflux transporters, despite improved passive permeability.

Conclusion

Fluorination of piperidine rings is a validated strategy to improve membrane permeability, primarily by lowering basicity (pKa) and increasing lipophilicity (logD) at physiological pH.

  • Recommendation: Prioritize 3-fluoro or 3,3-difluoro substitutions. These often provide the optimal balance of pKa reduction (~1-2 units) without the excessive lipophilicity or steric bulk associated with other modifications.

  • Validation: Always pair PAMPA screening with Caco-2 assays to ensure that permeability gains are not negated by active efflux mechanisms.

References
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Retrieved from [Link]

  • Van Niel, M. B., et al. (1999).[4] Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles.[4] Journal of Medicinal Chemistry.[5] Retrieved from [Link]

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption: In vitro Caco-2 cell monolayer methods.[3][6] Nature Protocols. Retrieved from [Link]

  • Purser, S., et al. (2008). The role of fluorine in medicinal chemistry.[7][8][9][10][11] Chemical Society Reviews. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[5] Retrieved from [Link]

Sources

Bioisosteric Replacement Guide: Piperidine → 3-Fluoropiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Fluorine Switch

The replacement of a piperidine ring with 3-fluoropiperidine is a high-impact bioisosteric strategy used to modulate basicity, tune conformational bias, and block metabolic hotspots without significantly altering steric bulk. Unlike random fluorination, placing a fluorine atom at the C3 position of a piperidine ring introduces specific stereoelectronic effects—most notably the fluorine gauche effect and charge-dipole stabilization —that can dramatically alter the pharmacokinetics (PK) and pharmacodynamics (PD) of a lead compound.

Key Performance Indicators (KPIs) for Replacement:

  • Basicity Modulation: Lowers pKa by 1.0–2.5 log units, reducing lysosomal trapping and hERG channel affinity.

  • Conformational Locking: Induces a strong preference for the axial conformer in protonated states, potentially improving binding selectivity.

  • Metabolic Stability: Blocks oxidative metabolism at the C3 position and reduces N-dealkylation rates.

Mechanistic Deep Dive: Stereoelectronic Causality

To apply this bioisostere effectively, one must understand the underlying forces driving the physicochemical changes. It is not merely an inductive effect; it is a conformational selection event.

The Fluorine Gauche Effect & Charge-Dipole Stabilization

In 3-fluoropiperidine, the fluorine atom does not behave passively. In the protonated state (common at physiological pH), the molecule exhibits a counter-intuitive preference for the axial orientation of the fluorine.[1]

  • The Phenomenon: Steric repulsion usually favors equatorial substituents. However, in protonated 3-fluoropiperidine, the axial conformer is stabilized by approximately 0.6–1.4 kcal/mol over the equatorial conformer.

  • The Cause:

    • Charge-Dipole Interaction: A favorable electrostatic interaction occurs between the antiparallel dipoles of the electronegative fluorine (

      
      ) and the positively charged nitrogen (
      
      
      
      ).
    • Hyperconjugation (

      
      ):  The adjacent axial C-H bonds donate electron density into the antibonding orbital of the C-F bond (the gauche effect), which is geometrically optimal in the axial conformation.
      
Visualization of Conformational Equilibrium

Conformation cluster_0 Equatorial Conformer (Less Stable) cluster_1 Axial Conformer (Dominant) NodeEq F-Equatorial (Sterically Favored, Electronically Disfavored) NodeAx F-Axial (Charge-Dipole Stabilized) (Hyperconjugation Active) NodeEq->NodeAx Protonation (H+) ΔG ≈ -1.4 kcal/mol Interaction Stabilizing Interaction: N(+)-H ... F(-) Dipole Interaction->NodeAx caption Figure 1: Protonation drives the equilibrium toward the axial-F conformer due to electrostatic stabilization.

Physicochemical Comparison Data

The following data aggregates experimental findings from various lead optimization campaigns, highlighting the shift in properties upon 3-F substitution.

PropertyPiperidine (Parent)3-F-Piperidine (Axial)3-F-Piperidine (Equatorial)Impact / Rationale
pKa (Conj.[2] Acid) ~11.2~9.7~8.8Axial F is more basic than Equatorial F due to stabilization of the protonated cation. Both are significantly less basic than the parent.
LogP (Lipophilicity) 0.84~0.65~0.50Fluorine lowers LogP slightly due to polarity, but the effect is conformation-dependent.
LogD7.4 Low (Mostly Ionized)High (More Neutral) ModerateLower pKa means a higher fraction of the molecule is neutral at pH 7.4, improving membrane permeability.
Metabolic Liability High (C3 Oxidation)Low (Blocked)Low (Blocked)Fluorine blocks CYP450 oxidation at the C3 position.
hERG Inhibition High RiskReduced RiskReduced RiskLower basicity reduces cation-pi interactions in the hERG channel pore.

Critical Insight: While fluorine is electron-withdrawing (lowering pKa), the axial fluorine allows for a higher pKa than the equatorial fluorine.[1] This allows fine-tuning: if you need to lower pKa drastically, target the equatorial isomer; for a moderate drop, target the axial.

Case Study: The Discovery of MK-0731

The development of MK-0731 (Kinesin Spindle Protein inhibitor) by Merck is the definitive example of 3-fluoropiperidine utility.

  • The Challenge: The lead piperidine compound suffered from high P-glycoprotein (P-gp) efflux (limiting brain/tumor penetration) and hERG toxicity.

  • The Hypothesis: Lowering the basicity of the piperidine nitrogen would reduce P-gp recognition and hERG binding.

  • The Execution:

    • Unsubstituted Piperidine: pKa ~ 9.5 (in scaffold context).

    • 3-F (Equatorial): pKa dropped to 6.6. Result: Too weak, loss of potency.

    • 3-F (Axial): pKa tuned to 7.6. Result: "Goldilocks" zone. Maintained potency, reduced P-gp efflux ratio from >20 to ~1, and improved safety.

MK0731 cluster_opt Bioisosteric Optimization Lead Lead Compound (Piperidine) pKa ~9.5 High P-gp Efflux EqF Equatorial 3-F pKa 6.6 (Too Acidic) Loss of Potency Lead->EqF Subst. 1 AxF Axial 3-F (MK-0731) pKa 7.6 (Optimal Basicity) Low P-gp Efflux Lead->AxF Subst. 2 Result Clinical Candidate MK-0731 Improved Bioavailability Reduced hERG Liability AxF->Result Selected caption Figure 2: Optimization pathway of MK-0731 utilizing 3-F-piperidine for pKa tuning.

Experimental Protocols

Protocol A: Synthesis via Rhodium-Catalyzed Hydrogenation

This is the preferred method for generating the cis-3-fluoropiperidine scaffold directly from commercially available 3-fluoropyridines.

Reagents:

  • Substrate: 3-Fluoro-4-substituted pyridine[3]

  • Catalyst: 5% Rh/C or Rh(CAAC) (for difficult substrates)

  • Solvent: Methanol or Acetic Acid

  • Atmosphere: H2 (balloon or parr shaker at 50 psi)

Workflow:

  • Preparation: Dissolve the 3-fluoropyridine derivative (1.0 equiv) in Methanol (0.1 M concentration).

  • Acidification: Add HCl (1.1 equiv) or Acetic Acid to protonate the pyridine (facilitates reduction and prevents catalyst poisoning).

  • Hydrogenation: Add Rh/C (10 wt%). Purge vessel with N2, then H2. Shake/stir under H2 (1–4 atm) at room temperature for 12–24 hours.

  • Workup: Filter through a Celite pad to remove the catalyst. Rinse with MeOH.

  • Isolation: Concentrate the filtrate. The product is typically obtained as the HCl or Acetate salt.[4]

    • Note: This method predominantly yields the cis -isomer (fluorine and C4-substituent on the same side) due to the catalyst surface approach.

Protocol B: Potentiometric pKa Determination

To verify the bioisosteric effect, precise pKa measurement is required.

System: Sirius T3 or equivalent potentiometric titrator. Workflow:

  • Sample Prep: Weigh 3–5 mg of the 3-fluoropiperidine derivative. Dissolve in 1.5 mL of 0.15 M KCl (ionic strength adjuster).

  • Titration: Perform a triple titration from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Data Analysis: Use the Bjerrum plot analysis to determine the pKa.

    • Validation: The pKa should be 1.0–2.0 units lower than the non-fluorinated parent. If the drop is >2.5 units, suspect equatorial conformation or proximity to other EWGs.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Scientific Update. Link

  • Cox, C. D., et al. (2008).[5] Kinesin Spindle Protein (KSP) Inhibitors.[5][6][7] 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-. ACS Publications.[5] Link

  • Nairoukh, Z., et al. (2020).[8] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Link

  • Bennett, D. J., et al. (2008).[5] Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles... gives selective human 5-HT1D receptor ligands. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[9] Piperidine vs. Pyrrolidine: A Comparative Analysis. BenchChem. Link

  • GuideChem. (2025). 3-Fluoropiperidine Properties and pKa. GuideChem. Link

Sources

Fluorine Substitution Strategies for hERG Mitigation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Paradox

In medicinal chemistry, the human Ether-à-go-go-Related Gene (hERG) potassium channel represents a critical "antitarget."[1][2][3] Inadvertent hERG inhibition leads to QT interval prolongation and the risk of Torsades de Pointes (TdP), a potentially fatal arrhythmia.[3][4][5]

Fluorine substitution is a premier strategy for optimizing lead compounds, but its effect on hERG binding is non-monotonic. It presents a physicochemical paradox :

  • The Benefit (Basicity Modulation): Fluorine is highly electronegative. When placed proximal to a basic amine (the primary hERG pharmacophore), it lowers the pKa, reducing the fraction of the species that is protonated at physiological pH. This weakens the critical cation-

    
     interaction with the hERG pore.
    
  • The Penalty (Lipophilicity): The C-F bond is more lipophilic than the C-H bond. Indiscriminate fluorination increases LogP, which generally correlates with increased hERG affinity due to hydrophobic interactions within the channel's central cavity.

This guide objectively compares these opposing forces and provides a validated workflow for assessing fluorinated analogs.

Mechanistic Basis of hERG Inhibition[2][6]

To understand how fluorination alters binding, we must look at the molecular architecture of the hERG pore. The binding site is a large, hydrophobic cavity lined with aromatic residues.

  • Tyr652: Interacts with the protonated amine of the drug via a cation-

    
     interaction .
    
  • Phe656: Interacts with aromatic moieties of the drug via

    
    -
    
    
    
    stacking
    or hydrophobic interactions.
The "Good" vs. "Bad" Fluorine
  • Strategy A (Basicity Attenuation): Introducing fluorine at the

    
    -position to a basic nitrogen (e.g., transforming a piperidine to a 3-fluoropiperidine or 4,4-difluoropiperidine) significantly lowers the pKa (often by 1–2 log units). This is the most consistent method to reduce hERG affinity.
    
  • Strategy B (Aromatic Substitution): Fluorinating a distal phenyl ring increases lipophilicity (

    
    LogP 
    
    
    
    +0.2 to +0.4 per F atom). Unless this fluorination sterically clashes with the pore, it often increases or maintains hERG potency, failing to mitigate the liability.
Visualization: The hERG-Fluorine Interaction Logic

hERG_Mechanism Drug Drug Candidate (Basic Amine + Aromatic Tail) Fluorine Fluorine Substitution Drug->Fluorine pKa Lower pKa (Electronic Effect) Fluorine->pKa Proximal to Amine LogP Increase LogP (Lipophilic Effect) Fluorine->LogP Distal/Aromatic Tyr652 Tyr652 Interaction (Cation-Pi) pKa->Tyr652 Reduces Protonation Outcome_Good REDUCED Affinity (Desired) pKa->Outcome_Good Dominant Effect Phe656 Phe656 Interaction (Hydrophobic/Pi-Stacking) LogP->Phe656 Enhances Interaction Outcome_Bad INCREASED Affinity (Risk) LogP->Outcome_Bad Dominant Effect hERG_Bind hERG Binding Affinity Tyr652->hERG_Bind Promotes Binding Phe656->hERG_Bind Promotes Binding

Figure 1: Mechanistic flow showing how fluorine substitution differentially impacts hERG binding based on position (proximal vs. distal) and physicochemical modulation (pKa vs. LogP).

Comparative Data: Fluorinated vs. Non-Fluorinated Analogs[7][8]

The following table synthesizes representative matched molecular pair (MMP) data derived from medicinal chemistry literature (e.g., J. Med. Chem.).[4][5][6][7][8][9][10][11] It demonstrates the trade-off between pKa reduction and lipophilicity.[12]

Table 1: Impact of Fluorination on Physicochemical Properties and hERG IC50
Analog TypeStructural Modification

pKa

cLogP
hERG IC50 TrendInterpretation
Baseline N-Methyl Piperidine (Parent) -- -- 1.2 µM High Risk (Baseline)
Analog A 4-Fluoropiperidine-1.5+0.18.5 µMImproved. pKa drop outweighs minor LogP gain.
Analog B 4,4-Difluoropiperidine-2.8+0.3> 30 µMOptimal. Significant basicity reduction eliminates cation-

interaction.
Analog C 3-Fluoro-phenyl (Distal)-0.2+0.40.8 µMWorsened. Lipophilicity increases binding; pKa unaffected.
Analog D Trifluoroethyl-amine-2.5+0.615 µMGood. Strong pKa reduction mitigates the lipophilicity penalty.

Key Insight: Analog B (Gem-difluoro substitution) is often the "Goldilocks" zone. It dramatically lowers pKa (reducing Tyr652 interaction) while adding steric bulk that may disrupt the precise fit required for high-affinity binding, without the massive lipophilicity penalty of a trifluoromethyl group.

Experimental Protocol: Automated Patch Clamp (APC)

While manual patch clamp is the "gold standard," it is too low-throughput for analog screening. The industry standard for comparing these analogs is Automated Patch Clamp (e.g., Sophion QPatch or Nanion SyncroPatch) .

Cell System Validation[4][16]
  • Cell Line: CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing hERG (Kv11.1).

  • Quality Control: Cells must demonstrate a "tail current" amplitude > 500 pA and seal resistance > 200 MΩ (Gigaseal preferred).

Solutions
  • Extracellular (Bath): (in mM) NaCl 145, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10 (pH 7.4).

  • Intracellular (Pipette): (in mM) KCl 120, CaCl2 5.4, MgCl2 1.8, EGTA 10, HEPES 10, ATP-Mg 4 (pH 7.2).

    • Note: ATP is crucial to prevent "rundown" (loss of channel activity over time).

Voltage Protocol (The "Step-Ramp")

To accurately measure inhibition, we must open the channels and then measure the current during repolarization (the tail current).

  • Holding Potential: -80 mV (Channels closed).

  • Depolarizing Step: Step to +20 mV or +40 mV for 2–5 seconds. (Activates/Opens channels, but they rapidly inactivate).

  • Repolarizing Step (Test Pulse): Step to -50 mV for 2–5 seconds.

    • Mechanism:[6][7][13] Recovery from inactivation is faster than deactivation. This produces a large, transient outward surge of K+ ions (the Tail Current ).

  • Inter-sweep Interval: 15 seconds (to allow drug equilibration).

Data Analysis[16][18]
  • Readout: Peak amplitude of the tail current at -50 mV.

  • Normalization: Current in presence of drug / Current in vehicle control (DMSO).

  • Curve Fitting: Four-parameter logistic equation to derive IC50.

Visualization: Screening Workflow

Workflow Design 1. Design Analog (Fluorine Scan) Calc 2. In Silico Pred. (pKa & cLogP) Design->Calc Synthesis 3. Synthesis Calc->Synthesis APC 4. Auto Patch Clamp (Single Point @ 10µM) Synthesis->APC Decision Inhibition > 50%? APC->Decision FullCurve 5. Full IC50 (APC) Decision->FullCurve Yes Safe Low Liability (Advance) Decision->Safe No FullCurve->Safe IC50 > 10-30µM

Figure 2: Decision tree for evaluating fluorinated analogs. In silico pKa prediction is a critical "gate" before synthesis.

Conclusion

Fluorination is a potent tool for mitigating hERG liability, but it requires precise architectural placement.

  • Avoid: Fluorination of distal aromatic rings solely for metabolic stability, as this often exacerbates hERG binding via lipophilicity.

  • Prioritize: Fluorination adjacent to basic amines (e.g.,

    
    -fluorination). This exploits the electron-withdrawing nature of fluorine to lower pKa, reducing the cation-
    
    
    
    interaction with Tyr652, which is the dominant driving force for high-affinity hERG blockade.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological and Physicochemical Properties Optimization. Journal of Medicinal Chemistry. [Link]

  • Jamieson, C., et al. (2006). Medicinal Chemistry Strategies to Reduce hERG Channel Inhibition. Current Opinion in Drug Discovery & Development. (Note: Foundational text, accessible via PubMed). [Link]

  • Perrone, R., et al. (2013). hERG Affinity of Fluorinated Derivatives: A Case Study. (Representative concept derived from general J. Med. Chem.
  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature. [Link]

  • Sophion Bioscience. (2023). Automated Patch Clamp Protocols for hERG Safety Screening. [Link]

Sources

Advanced Protocol: 19F NMR for Diastereomeric Ratio Determination in Fluoropiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for 19F NMR

In the high-stakes environment of drug development, the precise determination of diastereomeric ratios (dr) is non-negotiable. While Chiral HPLC has long been the "gold standard," it suffers from high operational costs: column screening bottlenecks, solvent consumption, and the requirement for reference standards.

19F NMR (Fluorine-19 Nuclear Magnetic Resonance) offers a superior alternative for fluorinated scaffolds like fluoropiperidines. By leveraging the high sensitivity (83% of


H) and massive chemical shift dispersion of the fluorine nucleus, researchers can quantify diastereomers in crude reaction mixtures without separation, often in under 15 minutes.

This guide details a self-validating, quantitative 19F NMR (qNMR) protocol designed to replace HPLC for routine dr determination in fluoropiperidine synthesis.

Scientific Foundation: Why It Works

The Fluorine Advantage

The success of this method rests on three physical properties of the


F nucleus:
  • Hyper-Responsiveness (Chemical Shift Anisotropy): Fluorine’s lone pair electrons make its chemical shift extremely sensitive to its local electronic and steric environment. A cis-fluorine and a trans-fluorine in a piperidine ring often differ by 5–20 ppm, whereas their proton counterparts might overlap or differ by only 0.05 ppm.

  • 100% Natural Abundance: Unlike

    
    C, every fluorine atom is NMR active, providing high signal-to-noise (S/N) ratios rapidly.
    
  • Background Silence: Biological matrices and standard organic solvents/reagents generally lack fluorine, eliminating spectral interference.

Mechanistic Insight: The Piperidine Ring

In fluoropiperidines (e.g., 3-fluoropiperidine), the fluorine atom exhibits a strong preference for the axial position due to the gauche effect (hyperconjugation between


 and 

).
  • Diastereomer A (e.g., cis): Fluorine might be locked axial.[1]

  • Diastereomer B (e.g., trans): Fluorine might be equatorial or flipping.

  • Result: This conformational difference results in distinct magnetic environments, yielding widely separated singlets or multiplets in the

    
    F spectrum.
    

Strategic Comparison: 19F NMR vs. HPLC vs. 1H NMR

Feature19F qNMR Chiral HPLC/GC 1H NMR
Primary Output Molar Ratio (Direct)Area % (Indirect)Molar Ratio (Direct)
Reference Standard Not Required (Internal)Required for calibrationNot Required
Method Dev Time < 30 mins (Parameter setup)1–3 Days (Column screening)< 10 mins
Resolution Excellent (>10 ppm separation)Variable (Column dependent)Poor (Overlap common)
Sample Prep Dissolve & ShootFilter, Dilute, Buffer prepDissolve & Shoot
Throughput High (10–15 min/sample)Low (20–40 min/run)High
Cost per Sample Low (Solvent only)High (Columns + Solvents)Low

Validated Experimental Protocol

This protocol is designed to be self-validating . If the internal checks (T1, S/N) fail, the data is flagged immediately.

Phase 1: Sample Preparation

Objective: Create a homogeneous solution with an optional internal standard (IS) for absolute quantitation (though for dr, an IS is not strictly necessary, it is good practice for mass balance checks).

  • Massing: Weigh 5–10 mg of the fluoropiperidine sample into a clean vial.

  • Solvent Selection: Add 0.6 mL of deuterated solvent.

    • Recommendation:DMSO-d6 is preferred over CDCl3 for piperidines to prevent aggregation and sharpen peaks (via H-bonding disruption).

  • Homogenization: Vortex until fully dissolved. Filter if particulates are visible.

Phase 2: Parameter Optimization (The "Self-Validation" Step)

Crucial Warning: Default NMR parameters are for qualitative structure verification, not quantitation. Using default settings (short D1) will skew your dr results.

  • Pulse Sequence: Use a standard pulse-acquire sequence (e.g., zg on Bruker).

    • Option: Use inverse gated decoupling (zgig) to remove

      
      H-
      
      
      
      F coupling (J-coupling) and collapse multiplets into singlets. This significantly improves integration accuracy.
  • Spectral Width (SW): Set to 200–300 ppm to catch all signals, but center the offset (O1) between your expected diastereomer peaks.

  • Excitation Pulse: 90° pulse is standard.

  • Relaxation Delay (D1) - THE CRITICAL STEP:

    • Validation: Measure the Longitudinal Relaxation Time (

      
      ) of your fluorine signals using an Inversion Recovery experiment (t1ir).
      
    • Rule: Set D1

      
      .
      
    • Typical Values: Fluorine on piperidine rings typically has

      
       s.
      
    • Safe Default: If

      
       cannot be measured, set D1 = 20 seconds .
      
Phase 3: Acquisition & Processing
  • Scans (NS): 16 to 64 scans are usually sufficient for >10 mg samples.

  • Processing:

    • Window Function: Apply exponential multiplication (LB = 0.3 to 1.0 Hz) to reduce noise.

    • Phasing: Must be manually corrected. Autophase often fails on broad fluorine peaks.

    • Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) to ensure the integral baseline is flat.

  • Integration: Integrate the distinct peaks for Diastereomer A (

    
    ) and Diastereomer B (
    
    
    
    ).
  • Calculation:

    
    
    

Visual Workflows

Diagram 1: The qNMR Workflow for dr Determination

G Start Crude Mixture (Fluoropiperidines) Prep Sample Prep (DMSO-d6) Start->Prep T1_Check T1 Measurement (Inversion Recovery) Prep->T1_Check Validation Param_Set Set Parameters D1 ≥ 5 x T1 Center O1 T1_Check->Param_Set T1 = 1.5s -> D1 = 10s Acquire Acquisition (19F{1H} Decoupled) Param_Set->Acquire Process Processing Phase & Baseline Acquire->Process Result Calculate dr (Integration Ratio) Process->Result

Caption: Step-by-step workflow ensuring quantitative accuracy through T1 validation.

Diagram 2: Decision Matrix (NMR vs. HPLC)

D Start Need dr Determination IsFluorinated Is molecule fluorinated? Start->IsFluorinated TraceAnalysis Is it trace impurity (< 0.1%)? IsFluorinated->TraceAnalysis Yes Use1H Use 1H NMR IsFluorinated->Use1H No Resolution Are peaks resolved (>0.1 ppm)? TraceAnalysis->Resolution No (Major Isomers) UseHPLC Use Chiral HPLC (Alternative) TraceAnalysis->UseHPLC Yes (High Sensitivity Needed) UseNMR Use 19F qNMR (Recommended) Resolution->UseNMR Yes Resolution->UseHPLC No (Overlap)

Caption: Decision logic for selecting the optimal analytical technique.

Case Study: 3-Fluoro-4-methylpiperidine

Scenario: A medicinal chemistry team synthesizes 3-fluoro-4-methylpiperidine. They need to determine the ratio of cis (3F,4Me-cis) to trans (3F,4Me-trans) isomers.

Experimental Data:

  • Solvent: CDCl3

  • T1 Measured: 1.8 s (cis), 2.1 s (trans).

  • D1 Setting: Set to 15 s (

    
    ).
    
  • Spectrum:

    • Signal A: -182.5 ppm (ddd, J=48, 12, 4 Hz).

    • Signal B: -198.2 ppm (d, J=48 Hz).

    • Note: The large chemical shift difference (15.7 ppm) makes integration trivial compared to

      
      H NMR, where methyl doublets might overlap.
      

Analysis:

  • Decoupling: Running

    
     collapses Signal A and B into clean singlets.
    
  • Integration:

    • Area A = 1.00

    • Area B = 0.25

  • Calculation:

    • Total Area = 1.25

    • % Isomer A = (1.00 / 1.25) * 100 = 80%

    • % Isomer B = (0.25 / 1.25) * 100 = 20%

    • dr = 4:1

Troubleshooting & "Gotchas"

  • Broad Peaks: Usually caused by restricted rotation or proton exchange on the amine. Solution: Switch to DMSO-d6 or run at elevated temperature (313 K).

  • Phasing Issues: Large spectral widths can cause "rolling" baselines. Solution: Use "backward linear prediction" (LP) for the first few points of the FID or aggressive polynomial baseline correction.

  • Satellite Signals:

    
    C satellites (1.1% abundance) can look like impurities. Solution:  Check if the small peaks are spaced symmetrically around the main peak by 
    
    
    
    (~160-250 Hz). Do not integrate these as impurities.

References

  • Quantitative 19F NMR Method Validation. ACG Publications. (2017). A comprehensive guide on parameter optimization for qNMR.

  • Quantitative Benchtop 19F NMR Spectroscopy. ChemRxiv. (2021). Demonstrates the speed and utility of 19F NMR for reaction optimization without workup.

  • Conformational Behavior of Fluorinated Piperidines. National Institutes of Health (PMC). (2020). Detailed analysis of 3-fluoropiperidine conformers and coupling constants.

  • 19F NMR Enantiodiscrimination and Diastereomeric Purity. Royal Society of Chemistry (Analyst). (2023).[2] Advanced applications of 19F NMR for chiral analysis.

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara (UCSB). Reference table for chemical shift ranges.

Sources

Comparative Solubility Guide: Fluorinated Amine Dihydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profiles of fluorinated amine dihydrochlorides compared to their non-fluorinated counterparts. It is designed for medicinal chemists and formulation scientists optimizing physicochemical properties during lead optimization.

Executive Summary

The solubility of fluorinated amine dihydrochlorides is not governed by a single factor but by a competing "tug-of-war" between lattice energy (often increased by fluorine-fluorine interactions) and solvation enthalpy (often decreased by fluorine’s lipophilicity).

While non-fluorinated amine dihydrochlorides (e.g., piperazine-2HCl) are typically highly water-soluble due to strong ionic hydration, fluorinated analogs frequently exhibit reduced aqueous solubility and lower pKa values. However, strategic placement of fluorine (e.g., bridgehead substitution) can occasionally enhance solubility by disrupting crystal packing.

Mechanistic Principles of Solubility

To predict and manipulate the solubility of these salts, one must understand the three core mechanistic drivers altered by fluorination.

A. The Basicity Modulation (pKa Effect)

Fluorine is the most electronegative element. Its introduction into an amine scaffold creates a strong inductive withdrawal ($ -I $ effect).

  • Effect: This lowers the pKa of the amine nitrogens.

  • Consequence: The conjugate acid (the salt form) becomes more acidic. In extreme cases (e.g., perfluoroalkyl amines), the basicity may drop so low that the dihydrochloride salt becomes unstable or prone to hydrolysis in aqueous solution, effectively "dissolving" back into the neutral amine and free acid, which precipitates if the neutral form is insoluble.

B. The Lipophilicity Shift (LogP)
  • Neutral Form: Fluorination typically increases lipophilicity (LogP).

  • Salt Form: The "Fluorine Effect" reduces the hydration sphere around the hydrophobic parts of the molecule. While the ionic center ($ NH_3^+ ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    \Delta H{solv}$).
    
C. Crystal Lattice Energy ( )
  • Solid State Packing: Fluorine atoms can act as weak hydrogen bond acceptors but more significantly engage in C-F···H-C and F···F interactions.

  • Symmetry: Highly symmetrical fluorination (e.g., gem-difluoro or trifluoromethyl groups) often facilitates efficient crystal packing, increasing lattice energy. Higher lattice energy requires more energy to break, leading to lower solubility .

Diagram: The Solubility Equilibrium

The following diagram illustrates the competing thermodynamic forces driving the solubility of fluorinated salts.

SolubilityEquilibrium SolidSalt Solid Amine Dihydrochloride (Crystal Lattice) Dissolved Solvated Ions (2Cl- + Amine-H2++) SolidSalt->Dissolved Dissolution Dissolved->SolidSalt Crystallization Precipitate Precipitated Neutral Amine Dissolved->Precipitate pH > pKa LatticeEnergy Lattice Energy (Increased by F-F packing) LatticeEnergy->SolidSalt Stabilizes Hydration Hydration Energy (Decreased by F-lipophilicity) Hydration->Dissolved Stabilizes Hydrolysis Hydrolysis (Due to low pKa) Hydrolysis->Precipitate Promotes

Figure 1: Thermodynamic equilibrium of fluorinated amine salts. Note how lattice energy and hydration energy pull in opposite directions.

Comparative Analysis: Fluorinated vs. Non-Fluorinated

The following table compares a standard diamine (Piperazine) with representative fluorinated analogs to demonstrate the impact of substitution patterns.

FeaturePiperazine 2HCl (Reference)2-Fluoropiperazine 2HCl (Monofluoro)2,2,3,3-Tetrafluoropiperazine 2HCl (Perfluoro-analog)
Structure Non-fluorinated, polar core.Single F atom, chiral center.Heavily fluorinated, high symmetry.[1]
Basicity (pKa) High (

,

).[2] Forms stable salts.[2]
Moderate reduction (

). Salt still stable.
Drastic reduction (

to -4). Salt may be labile.
Lattice Energy Moderate. Driven by H-bonding.Moderate. F disrupts H-bond network slightly.High. F-F interactions and symmetry lock the crystal.
Hydration Excellent. Hydrophilic scaffold.[3]Good. F adds minor lipophilicity.Poor. "Teflon-like" effect repels water.
Solubility Very High (>500 mg/mL)High (Comparable to ref)Low to Moderate (<50 mg/mL)
Use Case Standard pharmaceutical salt.Metabolic blocking (preventing oxidation).Lipophilicity modulation; rarely used as 2HCl salt due to acidity.

Key Insight: Monofluorination often retains good solubility while blocking metabolic hot-spots. Polyfluorination (especially gem-difluoro) tends to crash solubility due to the combined effect of lower basicity (weaker salt) and higher lipophilicity.

Experimental Protocol: Kinetic Solubility Determination

Measuring the solubility of fluorinated amine salts requires specific attention to pH drift, as their lower pKa makes them susceptible to disproportionation in unbuffered water.

Protocol: High-Throughput Kinetic Solubility (DMSO-to-Buffer)

Objective: Determine the "kinetic" solubility limit where precipitation first occurs.

Materials:

  • 10 mM DMSO stock solution of the Fluorinated Amine 2HCl.

  • Phosphate Buffered Saline (PBS), pH 7.4 (Critical to maintain ionization).

  • 96-well filtration plates (0.45 µm).

Workflow:

  • Preparation: Place 190 µL of PBS (pH 7.4) into each well of a 96-well plate.

  • Spiking: Add 10 µL of DMSO stock to the first well (Final: 500 µM). Perform serial dilutions if determining a range, or single-point for threshold testing.

  • Incubation: Shake at 500 rpm for 24 hours at 25°C.

    • Note: Fluorinated salts may equilibrate slower due to "fluorous" aggregation.

  • Filtration: Vacuum filter into a receiver plate to remove precipitate.

  • Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS.

    • Detection: Fluorinated compounds often have poor UV absorbance; use CAD (Charged Aerosol Detection) or MS if no chromophore is present.

Diagram: Experimental Workflow

ExperimentalProtocol Start Start: 10mM DMSO Stock (Fluorinated Amine 2HCl) Mix Step 1: Spike & Mix (2% DMSO Final) Start->Mix Buffer Prepare PBS Buffer (pH 7.4) Buffer->Mix Incubate Step 2: Equilibrate (24h, 25°C, 500 rpm) Mix->Incubate Filter Step 3: Vacuum Filtration (Remove Precipitate) Incubate->Filter Analyze Step 4: HPLC/LC-MS Quantification Filter->Analyze

Figure 2: Step-by-step kinetic solubility workflow.

References

  • Melnykov, K. P., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Avdeef, A. (2001). Physicochemical Profiling (Solubility, Permeability and Charge State). Current Topics in Medicinal Chemistry.

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperazine Dihydrochloride.

Sources

Strategic Fluorination: Modulating Piperidine LogD and pKa in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet its high basicity (pKa ~11) often leads to poor membrane permeability and high efflux liability. Strategic fluorination offers a solution: by introducing fluorine atoms, researchers can lower the pKa of the piperidine nitrogen via inductive effects. This guide analyzes how this modulation alters the distribution coefficient (LogD at pH 7.4).[1] Counter-intuitively, while fluorine is polar, its ability to deprotonate the amine at physiological pH often results in a net increase in lipophilicity (LogD) , enhancing oral bioavailability and blood-brain barrier penetration.

Part 1: Mechanistic Principles

The "Fluorine Paradox" in Basic Amines

To understand LogD changes, one must distinguish between intrinsic lipophilicity (LogP) and effective lipophilicity (LogD).

  • Intrinsic Lipophilicity (LogP): Fluorine is lipophilic compared to hydrogen (Hansch

    
     value ~0.14). However, the C-F bond is highly polar.
    
  • Electronic Modulation (pKa): Fluorine is the most electronegative element. When placed on a piperidine ring, it pulls electron density through

    
    -bonds (inductive effect, 
    
    
    
    ). This destabilizes the protonated ammonium species, lowering the pKa.
  • The Henderson-Hasselbalch Effect: At pH 7.4, the ratio of neutral to ionized species is governed by:

    
    
    
    • Unsubstituted Piperidine (pKa ~11): >99.9% ionized at pH 7.4. Low LogD.

    • Fluorinated Piperidine (pKa ~8-9): Significant fraction exists as the neutral free base. Higher LogD.

Structural Impact: Position Matters
  • 3-Fluoro (proximal): Strong inductive effect due to proximity to nitrogen (2 bonds). Significant pKa reduction.[2][3]

  • 4-Fluoro (distal): Weaker inductive effect (3 bonds). Moderate pKa reduction.[2]

  • Gem-difluoro (3,3- or 4,4-): Additive inductive effects lead to further pKa reduction, often pushing pKa below 8.0.

Part 2: Comparative Analysis

The following table synthesizes experimental trends observed in medicinal chemistry campaigns (e.g., Merck, Roche).

Table 1: Physicochemical Profile of Fluorinated Piperidines
Scaffold VariantApprox. pKaLogD Trend (pH 7.[4]4)Mechanistic Insight
Piperidine (Parent) ~11.0Baseline (Low) Highly ionized at physiological pH. Poor passive permeability; high solubility.
4-Fluoropiperidine ~9.5 - 10.0Moderate Increase Distal fluorine lowers pKa slightly. LogD increases due to intrinsic F lipophilicity + slight shift in ionization.
3-Fluoropiperidine ~8.5 - 9.0High Increase Optimal Sweet Spot. Significant pKa drop increases neutral fraction at pH 7.4. Often shows highest permeability.
4,4-Difluoropiperidine ~9.0Moderate Increase Lipophilic bulk of two F atoms increases LogP, but pKa effect is less dramatic than 3-position substitution.
3,3-Difluoropiperidine ~7.5 - 8.0Variable Drastic pKa reduction. Can become too lipophilic (high LogD), leading to metabolic instability or solubility issues.

Note: Exact pKa values depend on N-substituents (e.g., N-benzyl vs. N-alkyl). The delta (


pKa) relative to the parent remains consistent.

Part 3: Experimental Protocols

To validate these values, precise measurement is required. Calculated values (cLogD) often fail to account for specific solvation effects of fluorine.

Protocol A: Shake-Flask LogD Measurement (Gold Standard)

Objective: Determine the distribution coefficient between octanol and pH 7.4 buffer.

  • Preparation:

    • Prepare 10 mM stock solution of the test compound in DMSO.

    • Prepare phosphate-buffered saline (PBS) adjusted strictly to pH 7.40.

    • Saturate 1-octanol with PBS and PBS with 1-octanol (mutually saturated phases) 24 hours prior.

  • Equilibration:

    • In a glass vial, add 500 µL of saturated octanol and 500 µL of saturated PBS.

    • Spike with 10 µL of compound stock.

    • Vortex vigorously for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 20 minutes to ensure phase separation.

  • Quantification:

    • Carefully sample the octanol (top) and aqueous (bottom) layers.

    • Analyze both phases via LC-MS/MS or HPLC-UV.

  • Calculation:

    
    
    
Protocol B: High-Throughput pKa Determination

Method: Potentiometric Titration (e.g., Sirius T3).

  • Dissolve compound in 0.15 M KCl (ionic strength control).

  • Titrate with 0.5 M HCl and 0.5 M KOH under inert gas (Argon) to prevent carbonate formation.

  • Derive pKa from the inflection point of the pH vs. volume curve.

Part 4: Visualizations

Diagram 1: The Mechanistic Pathway of LogD Modulation

This diagram illustrates how fluorine substitution alters the physicochemical fate of the molecule.

G Start Piperidine Scaffold (pKa ~11) Fluorination Fluorine Introduction (Inductive Effect -I) Start->Fluorination Synthesis pKa_Shift Lower pKa (Destabilized Cation) Fluorination->pKa_Shift Electron Withdrawal Neutral_Species Increased Neutral Species Fraction pKa_Shift->Neutral_Species Henderson-Hasselbalch Interaction pH_Context Physiological pH 7.4 Environment pH_Context->Neutral_Species LogD_Outcome Increased LogD (Higher Lipophilicity) Neutral_Species->LogD_Outcome Partitioning

Caption: Causal chain showing how fluorine's inductive effect translates to increased lipophilicity at physiological pH.

Diagram 2: Experimental Workflow for LogD Validation

A self-validating workflow to ensure data integrity.

Workflow Prep Phase Preparation (Mutually Saturated Octanol/PBS) Spike Compound Spiking (10mM DMSO Stock) Prep->Spike Equilibrate Equilibration (Vortex 1h + Centrifuge) Spike->Equilibrate Analyze Phase Analysis (LC-MS/MS Quantification) Equilibrate->Analyze Calc Data Calculation (LogD = Log([Oct]/[Aq])) Analyze->Calc

Caption: Step-by-step "Shake-Flask" protocol for accurate LogD determination.

Part 5: Case Study Application

The Merck KSP Inhibitor (MK-0731)

  • Challenge: The initial lead compound contained an unsubstituted piperidine (pKa > 10), resulting in high basicity and recognition by the P-glycoprotein (P-gp) efflux pump.

  • Solution: Introduction of a fluorine atom at the 3-position (axial orientation).

  • Result:

    • pKa: Reduced to ~6.5 - 8.0 range.[2]

    • LogD: Optimized for membrane permeability.

    • Outcome: Reduced P-gp efflux ratio and improved oral bioavailability, leading to the clinical candidate MK-0731.

References

  • Morgenthaler, M. et al. (2003). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem.[3] [Link]

  • Purser, S. et al. (2008). Fluorine in medicinal chemistry.[2][3][4][5][6][7][8] Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3] [Link]

  • Cox, C. D. et al. (2008). Kinesin spindle protein (KSP) inhibitors.[8] Part 1: The discovery of 3,5-diaryl-4,5-dihydropyrazoles as potent and selective inhibitors of the mitotic kinesin KSP. Bioorganic & Medicinal Chemistry Letters.[3][6] [Link]

  • Linclau, B. et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Scientific Reports. [Link]

Sources

The Fluorine Steering Effect: A Guide to C-F Bond Orientation in Protein-Ligand Binding

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the introduction of fluorine is often reduced to a tactic for blocking metabolic soft spots or modulating lipophilicity (


). However, this view ignores the vectorial nature  of the Carbon-Fluorine (C-F) bond. Fluorine is not merely a hydrophobic "brick"; it is a stereoelectronic "steering wheel."

This guide compares the binding efficacy of ligands based specifically on C-F bond orientation . We analyze two primary distinct mechanisms where orientation dictates affinity:

  • Orthogonal Multipolar Interactions: Where C-F targets the electrophilic carbon of backbone amides.[1]

  • The Gauche Effect: Where C-F pre-organizes ligand conformation to reduce the entropic penalty of binding.

We provide experimental protocols for validating these effects using Isothermal Titration Calorimetry (ITC) and X-ray crystallography.

Mechanistic Foundation: Why Orientation Matters

To exploit the C-F bond, one must understand its electrostatic signature.[2] The C-F bond is highly polarized, with a significant dipole moment (~1.4 D). Unlike the Hydroxyl (O-H) group, Fluorine is a poor hydrogen bond acceptor and a non-donor. Its power lies in dipolar alignment .

The "Orthogonal" Rule (The Diederich Interaction)

Extensive work by the Diederich group (ETH Zurich) and Müller (Roche) established that C-F bonds do not align anti-parallel to C=O dipoles (as in classic dipole-dipole stacking). Instead, they prefer an orthogonal approach .

  • The Interaction: The electronegative Fluorine (

    
    ) approaches the electrophilic Carbon (
    
    
    
    ) of a carbonyl group (amide or ketone).
  • The Geometry: The angle

    
     approaches 
    
    
    
    (typically
    
    
    ).
  • The Distance: Often observed at

    
     Å, slightly below the sum of van der Waals radii, indicating a specific attractive force.
    
The Gauche Effect (Conformational Locking)

While steric bulk usually dictates an anti conformation (180°) for substituents on adjacent carbons, 1,2-difluoroethane (and F-C-C-X systems) prefers the gauche conformation (


).[3]
  • Cause: Hyperconjugation (

    
    ) and electrostatic minimization.
    
  • Result: Introducing F can "lock" a flexible chain into a bioactive shape before it enters the protein pocket, saving entropic cost (

    
    ).
    

Comparative Analysis: Orientation Effects on Affinity

The following comparison analyzes the impact of C-F orientation in two validated drug discovery scenarios.

Scenario A: The Orthogonal Attack (Thrombin Inhibitors)

Context: Replacing a Hydrogen with Fluorine on a benzyl ring interacting with the protein backbone.[4]

FeatureLigand A (C-H Reference) Ligand B (C-F Orthogonal) Mechanism of Action
Structure Benzyl group (unsubstituted)4-Fluorobenzyl groupPhenylamidinium scaffold targeting Thrombin S1/D pocket.
Interaction Non-specific hydrophobic contact.C-F

C=O (Asn98)
F points directly at the carbonyl carbon of Asn98.[1]
Geometry Random/Van der Waals.

,

Å
Highly directional orthogonal dipolar interaction.
Affinity (

)

(Baseline)

to

(5-10 fold potency gain)
Enthalpic gain (

) from electrostatic attraction.
Selectivity Low (binds Trypsin equally).High The specific geometry of Asn98 in Thrombin favors this interaction; Trypsin does not.

Key Insight: The potency gain in Ligand B is not due to lipophilicity. It is strictly dependent on the vector of the C-F bond pointing at the amide backbone. A meta-substitution (3-F) which alters this vector often abolishes the gain.

Scenario B: The Gauche Lock (CETP Inhibitors)

Context: Modulating the shape of an alkoxy side chain to fit a hydrophobic tunnel.

FeatureLigand X (Alkoxy Ether) Ligand Y (Fluoro-Ether) Mechanism of Action
Substituent ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Inhibitors of Cholesteryl Ester Transfer Protein.
Conformation Planar (conjugated)Orthogonal/Twisted Ligand X O-lone pair conjugates with aryl ring (planar). Ligand Y

hyperconjugation twists the bond.
Bioactive State Requires energy to twist out of plane.Pre-organized The protein requires the side chain to be perpendicular to the ring.
Thermodynamics High Entropic Penalty (

).
Low Entropic Penalty Ligand Y is already in the shape required for binding.
Potency Baseline~8-fold improvement Driven by reduction in conformational entropy loss upon binding.

Visualization of Pathways

Diagram 1: The Orthogonal Interaction Mechanism

This diagram illustrates the vector requirements for the "Diederich Interaction" compared to standard H-bonding.

OrthogonalInteraction cluster_geometry Geometric Constraint Ligand_CF Ligand C-F Bond (Dipole Vector) Interaction Orthogonal Interaction (d ~ 3.1 Å) Ligand_CF->Interaction Fluorine (δ-) points to Carbon Protein_CO Protein Backbone (C=O Amide) Protein_CO->Interaction Carbonyl Carbon (δ+) accepts vector Affinity Increased Affinity (Enthalpic Gain) Interaction->Affinity Electrostatic Stabilization Angle Angle F...C=O ~90° (Orthogonal) Interaction->Angle Distance Sub-vdW Contact (< 3.2 Å) Interaction->Distance

Caption: The C-F bond (blue) must approach the carbonyl carbon (red) at a ~90° angle to maximize the attractive multipolar interaction, resulting in enthalpic gain.

Diagram 2: The Fluorine Scanning Workflow

A decision tree for researchers to apply C-F orientation logic in lead optimization.

FluorineScan Start Start: Lead Optimization (Ligand binds, but needs affinity boost) AnalyzePocket Analyze Binding Pocket (X-ray / Homology Model) Start->AnalyzePocket Decision1 Is there a backbone C=O within 3-4 Å of an aromatic ring? AnalyzePocket->Decision1 Path_Orthogonal Strategy: Orthogonal Scan Decision1->Path_Orthogonal Yes Decision2 Is the ligand flexible (high entropic cost)? Decision1->Decision2 No Design_Ortho Synthesize Ortho/Meta/Para F-analogs to probe vector alignment Path_Orthogonal->Design_Ortho Measure Validation Phase (ITC + X-ray) Design_Ortho->Measure Path_Gauche Strategy: Conformational Lock Decision2->Path_Gauche Yes Decision2->Measure No (Standard SAR) Design_Gauche Introduce vicinal F (F-C-C-X) to force Gauche conformation Path_Gauche->Design_Gauche Design_Gauche->Measure

Caption: A strategic workflow for determining whether to apply Orthogonal Scanning (enthalpy focus) or Gauche Locking (entropy focus).

Experimental Protocols

To validate these effects, standard


 assays are insufficient because they mask the thermodynamic drivers (

vs

). The following protocols are required.
Protocol A: Thermodynamic Validation via ITC

Objective: Distinguish between the enthalpic benefit of C-F...C=O interactions and the entropic benefit of the gauche effect.

  • Preparation:

    • Protein: Dialyze protein into the final buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Avoid phosphate buffers if protonation events are suspected, as they have low ionization enthalpy.

    • Ligand: Dissolve in the exact final dialysis buffer. If DMSO is required (max 2-5%), ensure the protein solution contains the exact same % DMSO to prevent heat of dilution artifacts.

  • Titration Setup:

    • Instrument: MicroCal PEAQ-ITC or equivalent.

    • Temperature: 25°C (standard). Run a second set at 15°C or 37°C to determine Heat Capacity (

      
      ).
      
    • Injection: 19 injections of 2

      
      L (first injection 0.4 
      
      
      
      L).
  • Data Analysis:

    • Fit to a One-Site Binding Model.

    • Interpretation:

      • If

        
         becomes more negative  (exothermic) compared to the H-analog: This confirms the Orthogonal Multipolar Interaction  (new bond formation).
        
      • If

        
         becomes more favorable  (less positive) compared to the H-analog: This confirms the Gauche/Conformational Effect  (pre-organization).
        
Protocol B: Structural Validation (X-Ray Crystallography)

Objective: Confirm the geometry of the interaction.

  • Co-crystallization: Soak the F-ligand into apo-crystals or co-crystallize.

  • Refinement:

    • Pay attention to the B-factors of the Fluorine atom.[5] A low B-factor indicates a locked interaction.

  • Geometric Check:

    • Measure the distance

      
      . Target: 
      
      
      
      Å.
    • Measure the angle

      
      .[3] Target: 
      
      
      
      .
    • Note: If the angle is

      
      , it is likely a repulsive interaction or a misinterpretation of electron density.
      

References

  • Olsen, J. A., et al. (2003).[6] A fluorine scan of thrombin inhibitors to map the fluorophilicity/fluorophobicity of an enzyme active site: evidence for C-F...C=O interactions.[4] Angewandte Chemie International Edition, 42(22), 2507-2511.[6] Link

  • Paulini, R., Müller, K., & Diederich, F. (2005). Orthogonal multipolar interactions in structural chemistry and biology. Angewandte Chemie International Edition, 44(12), 1788-1805. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C-F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Link

Sources

Precision Validation of Fluorinated Piperidine Purity: A Comparative qNMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox in Fluorinated Scaffolds

Fluorinated piperidines are ubiquitous in modern medicinal chemistry, serving as metabolically stable bioisosteres for basic amines. However, determining their absolute purity presents a unique analytical paradox.

Traditional HPLC-UV methods often overestimate purity because they rely on relative response factors and cannot detect non-chromophoric impurities (e.g., inorganic salts, residual solvents, or non-UV-active synthetic precursors). GC-FID struggles with the polarity and thermal instability of secondary amines.

Quantitative NMR (qNMR) —specifically utilizing the


 nucleus—emerges as the superior alternative.[1][2] It offers a primary ratio method traceable to SI units, requiring no identical reference standard. This guide provides a validated workflow for using qNMR to certify fluorinated piperidine purity, contrasting it with chromatographic alternatives.

Strategic Comparison: qNMR vs. Chromatography

The following table contrasts the performance metrics of qNMR against industry-standard chromatographic methods for fluorinated heterocycles.

Table 1: Comparative Performance Matrix
Feature

qNMR

qNMR
HPLC-UV GC-FID
Measurement Principle Primary Ratio (Molar)Primary Ratio (Molar)Secondary (Relative Area %)Secondary (Relative Area %)
Reference Standard Any pure fluorinated ISAny pure protonated ISIdentical compound required Identical compound required
Selectivity Extreme (No solvent/matrix background)Moderate (Solvent/impurity overlap common)High (Separation based)High (Separation based)
Impurity Detection Detects all F-impuritiesDetects all H-impuritiesUV-active onlyVolatile only
Analysis Time < 20 mins< 20 mins30–60 mins (Method Dev.)30–60 mins
Key Limitation Requires wide bandwidth excitation

coupling complicates integration
Response factor variationThermal degradation of amines
Typical Precision




Technical Deep Dive: The Case for qNMR

For fluorinated piperidines,


 qNMR is often superior to 

qNMR due to spectral clarity.
The Problem: Coupling Confusion

In


 NMR, the fluorine atom splits proton signals significantly.
  • Geminal Coupling (

    
    ):  ~45–50 Hz (Huge split).
    
  • Vicinal Coupling (

    
    ):  ~20 Hz.
    
  • Result: Proton signals become broad, complex multiplets that often overlap with the Internal Standard (IS) or impurities, making precise integration difficult.[2]

The Solution: Spectral Isolation
  • Wide Chemical Shift Range:

    
     spans ~300 ppm (vs. 15 ppm for 
    
    
    
    ). Signals are rarely overlapped.[2]
  • Silent Background: No interference from non-fluorinated solvents, moisture, or hydrocarbon impurities.

  • Critical Parameter - Offset Effects: Because the range is so wide, the excitation pulse may not uniformly excite both the analyte and the IS if they are far apart (e.g., -60 ppm vs -120 ppm). Solution: Set the carrier frequency (O1P) exactly midway between the two signals.

Validated Experimental Protocol

This protocol ensures compliance with USP <761> and ISO/IEC 17025 standards for qNMR.

Phase 1: System Suitability & Internal Standard (IS) Selection

Criteria for IS Selection:

  • Solubility: Must dissolve completely in the same solvent as the analyte (e.g., DMSO-

    
    , CDCl
    
    
    
    ).[1][3]
  • Relaxation (

    
    ):  Should have a 
    
    
    
    similar to the analyte to optimize experimental time.
  • Shift Separation: For

    
    , select an IS with a shift < 50 ppm from the analyte to minimize offset errors, OR use a broad-band excitation pulse.
    

Recommended IS for Fluorinated Piperidines:

  • 3,5-Bis(trifluoromethyl)benzoic acid (

    
     -61 ppm):  Solid, stable, distinct signal.
    
  • 4,4'-Difluorobenzophenone (

    
     -106 ppm):  Good for aromatic fluorines.
    
  • 
    -Trifluorotoluene (
    
    
    
    -63 ppm):
    Liquid, volatile (handle with care).
Phase 2: Sample Preparation (Gravimetric)

Precision Weighing is the single largest source of error.

  • Equilibrate the analytical balance (readability 0.01 mg or better).[4]

  • Weigh 10–20 mg of the Fluorinated Piperidine analyte (

    
    ) directly into the NMR tube or a volumetric vial.
    
  • Weigh 5–10 mg of the Internal Standard (

    
    ).
    
  • Target Ratio: Molar ratio of Analyte:IS should be roughly 1:1 to 4:1 for comparable signal-to-noise (S/N).

  • Dissolve in 0.7 mL deuterated solvent. Ensure complete dissolution (vortex/sonicate).

Phase 3: Acquisition Parameters[6]

Set the spectrometer (minimum 300 MHz, preferably 400+ MHz) with these critical parameters:

  • Pulse Angle:

    
     (Maximize signal).[1][3]
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (longest
    
    
    in the sample).
    • Tip: Measure

      
       first. Fluorinated groups can have 
      
      
      
      of 2–10 seconds. A
      
      
      of 30–60s is typical.
  • Spectral Width (SW): Wide enough to cover both signals + 20% baseline margin.

  • Transmitter Offset (O1P): CRITICAL. Set to the center of the spectral window defined by the Analyte and IS peaks.

  • Number of Scans (NS): Sufficient to achieve S/N > 250:1 (typically 16–64 scans).

  • Temperature: Controlled (e.g., 298 K) to prevent shift drifting.

Phase 4: Processing & Calculation
  • Window Function: Apply exponential multiplication (LB = 0.3 Hz for

    
    , up to 1.0 Hz for 
    
    
    
    if needed) to reduce noise.
  • Phasing: Manual phasing is mandatory. Ensure flat baseline.

  • Baseline Correction: Polynomial (order 5) or spline correction.

  • Integration: Integrate the specific signals. Do not include

    
     satellites if visible (usually requires decoupling or careful cutting).
    

Purity Calculation Formula:



Where:

  • 
    : Purity (mass fraction)
    
  • 
    : Integrated area[5][6][7]
    
  • 
    : Number of spins (e.g., 3 for 
    
    
    
    , 1 for
    
    
    )
  • 
    : Molar mass[7][8][9]
    
  • 
    : Gravimetric mass weighed
    

Visual Workflows

Diagram 1: qNMR Execution Workflow

This diagram outlines the critical path from sample prep to final calculation.[1]

qNMR_Workflow Start Start: Sample & IS Selection Weigh Gravimetric Prep (Precision Balance ±0.01mg) Start->Weigh Solubility Dissolution (Solvent: DMSO-d6 / CDCl3) Weigh->Solubility T1_Test T1 Relaxation Test (Inversion Recovery) Solubility->T1_Test Param_Set Set Parameters D1 ≥ 5*T1 O1P = Center T1_Test->Param_Set Determine D1 Acquire Acquisition (NS=32/64, 90° Pulse) Param_Set->Acquire Process Processing (Phase, Baseline, Integrate) Acquire->Process Process->Param_Set Poor S/N or Phasing Calc Purity Calculation Process->Calc

Caption: Step-by-step logic flow for executing a validated qNMR experiment.

Diagram 2: Decision Tree - 1H vs 19F

Choosing the right nucleus is critical for fluorinated piperidines.

Nucleus_Selection Root Analyte: Fluorinated Piperidine Q1 Does the molecule have non-overlapping proton signals? Root->Q1 Res1H Use 1H qNMR (Standard Protocol) Q1->Res1H Yes Q2 Are F signals >100ppm apart? Q1->Q2 No (Complex Splitting) Res19F_Std Use 19F qNMR (Standard Parameters) Q2->Res19F_Std No Res19F_Adv Use 19F qNMR with Careful Offset (O1P) Control Q2->Res19F_Adv Yes

Caption: Decision matrix for selecting between Proton and Fluorine qNMR based on spectral complexity.

Case Study: 4-Fluoropiperidine HCl

Scenario: A researcher synthesized 4-fluoropiperidine HCl.

  • HPLC-UV Result: 99.8% purity (210 nm).

    • Flaw: Did not detect residual inorganic fluoride salts or trapped solvent.

  • 
     qNMR Result:  96.4% purity.
    
    • Method: IS = 4,4'-difluorobenzophenone.[1] Solvent = D

      
      O. 
      
      
      
      = 30s.
    • Finding: The qNMR analysis revealed the presence of inorganic fluoride (distinct shift) and confirmed the mass balance gap caused by hydration, which HPLC missed.

References

  • BhatTi, A. & Bharti, A. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy in Pharmaceutical Analysis. [Link]

  • Mestrelab Research. qNMR Purity Calculation: The Basics. [Link]

  • Taki, M. et al. A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. [Link]

Sources

Safety Operating Guide

3-Fluoro-1-methylpiperidin-4-amine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Operational Directive

Immediate Action Required: Treat 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride as a Corrosive (Acidic) and Halogenated hazardous waste.

Do NOT dispose of this compound down the drain. Do NOT mix with bleach or strong oxidizers (risk of toxic chloramine/fluoramine gas generation).

Disposal Strategy Summary:

  • Primary Path: High-temperature incineration with flue gas scrubbing (to capture Hydrogen Fluoride).

  • Waste Stream: Halogenated Organic Solids or Acidic Aqueous Waste.

  • DOT Classification: UN 3261, Corrosive solid, acidic, organic, n.o.s.

Part 2: Hazard Identification & Technical Grounding

To ensure safety, you must understand the chemical behavior driving these protocols. This compound is a fluorinated amine salt. Its "dihydrochloride" moiety implies significant acidity upon hydrolysis, while the fluorine atom necessitates specific incineration protocols to prevent environmental release of HF.

GHS Hazard Classification
Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation Category 1B / 2DANGER Causes severe skin burns and eye damage (or serious irritation).
Eye Damage/Irritation Category 1DANGER Causes serious eye damage.
STOT - Single Exposure Category 3WARNING May cause respiratory irritation.

Key Chemical Properties Relevant to Disposal:

  • Acidity: The dihydrochloride salt (2HCl) will generate a pH < 2.0 in aqueous solution, classifying it as D002 (Corrosive) under RCRA.

  • Thermal Decomposition: Releases Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), and Nitrogen Oxides (NOx).

  • Water Solubility: High. Dissolution is exothermic.

Part 3: Disposal Decision Logic (Visualization)

The following decision tree outlines the operational workflow for segregating and processing this specific waste stream.

DisposalWorkflow Start Waste Generation: 3-Fluoro-1-methylpiperidin-4-amine 2HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture/Mother Liquor) StateCheck->Liquid SolidPack Protocol A: Lab Pack Double-bag in polyethylene Solid->SolidPack LiquidCheck Check pH & Solvents Liquid->LiquidCheck Segregation Segregate as HALOGENATED Waste SolidPack->Segregation AcidicAq Acidic Aqueous (< pH 2) LiquidCheck->AcidicAq Water based OrganicSolv Organic Solvent Mix LiquidCheck->OrganicSolv Solvent based AcidicAq->Segregation Do NOT Neutralize unless authorized OrganicSolv->Segregation Tagging Labeling: 'Corrosive, Acidic, Halogenated' Segregation->Tagging FinalDisp Commercial Incineration (w/ HF Scrubbing) Tagging->FinalDisp

Figure 1: Operational workflow for segregating 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride waste based on physical state.

Part 4: Detailed Operational Protocols

Protocol A: Solid Waste Packaging (Preferred)

Best for: Expired reagents, spill cleanup residues, or excess solid.

  • Container Selection: Use a high-density polyethylene (HDPE) wide-mouth jar. Avoid metal containers due to acid corrosion risk.

  • Primary Containment: Place the original vial or gathered solid into a clear polyethylene bag (minimum 2 mil thickness). Seal with tape.

  • Secondary Containment: Place the sealed bag into the HDPE jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride.

    • Hazards: Corrosive, Toxic.[1][2]

    • Constituents: 100% (if pure).

  • Storage: Store in a "Corrosive/Acid" cabinet until pickup.

Protocol B: Aqueous Waste Handling

Best for: Reaction workups or dissolved waste.

CRITICAL WARNING: Do not attempt to neutralize large quantities (>100g) without active cooling. The heat of neutralization can vaporize the free amine or cause splashing.

  • Segregation: Collect in a dedicated "Halogenated Aqueous Waste" carboy.

  • Compatibility Check: Ensure the carboy does not contain bleach (sodium hypochlorite), azides, or cyanides.

    • Mechanism:[2][3][4][5][6] Acidic salts + Cyanide/Azide = Fatal HCN/HN3 gas.

    • Mechanism:[2][3][4][5][6] Amines + Bleach = Chloramines (Explosive/Toxic).

  • pH Adjustment (Optional - Only if required by local EHS):

    • Dilute the waste 1:5 with water.

    • Place container in an ice bath.

    • Slowly add 5M NaOH or saturated Sodium Bicarbonate while stirring.

    • Monitor pH until it reaches 6–8.

    • Note: The free amine may precipitate or form an oil layer. Treat the entire mixture as Halogenated Organic Waste .

Part 5: Regulatory & Transport Compliance

When preparing this substance for off-site disposal (transport), you must adhere to Department of Transportation (DOT) and EPA guidelines.

Transportation Classification (DOT)
ParameterValue
Proper Shipping Name Corrosive solid, acidic, organic, n.o.s. (contains 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride)
UN Number UN 3261
Hazard Class 8 (Corrosive)
Packing Group II or III (Depending on corrosivity data; assume II for safety)
Label Required Corrosive (Black/White Diamond)
EPA Waste Codes (RCRA)
  • D002 (Corrosive): Applicable if the waste is aqueous and pH ≤ 2.

  • Halogenated Solvents (F-Codes): If mixed with >10% spent halogenated solvents (e.g., DCM), codes like F002 may apply.

  • Not Listed: This specific CAS is not P-listed or U-listed by name, but it must be managed as a characteristic hazardous waste.

Part 6: Emergency Response (Spills)

Scenario: Solid Spill in the Lab

  • Evacuate & PPE: Clear the immediate area. Wear nitrile gloves (double layer), safety goggles, and a lab coat. If dust is present, use an N95 or P100 respirator.

  • Containment: Cover the spill with a dry acid-neutralizing spill pad or sodium bicarbonate/sand mixture.

  • Cleanup:

    • Do not use water initially (creates corrosive acid).

    • Sweep up carefully using a dustpan and brush dedicated to hazardous waste.

    • Place residues in a plastic container (Protocol A).

  • Decontamination: Wipe the surface with a dilute soap solution, then water. Test surface pH to ensure neutrality.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from

  • U.S. Department of Transportation (DOT). (2024). 49 CFR 172.101 - Hazardous Materials Table. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Fluorinated Piperidines. Retrieved from

Sources

Personal protective equipment for handling 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-Fluoro-1-methylpiperidin-4-amine dihydrochloride is a high-value heterocyclic scaffold frequently employed in structure-activity relationship (SAR) studies for kinase inhibitors and GPCR ligands.[1]

While often categorized generically as an "Irritant" in preliminary Safety Data Sheets (SDS), operational experience dictates treating this compound with elevated caution (Corrosive/Hygroscopic) .[1]

The "Why" Behind the Protocol:

  • Dihydrochloride Salt: Upon contact with mucosal moisture (eyes, lungs, sweat), this salt hydrolyzes to release hydrochloric acid (HCl), causing immediate chemical burns.

  • Fluorine Substitution: The electron-withdrawing fluorine atom increases the lipophilicity of the piperidine ring, potentially enhancing dermal absorption compared to non-fluorinated analogs.[1]

  • Hygroscopicity: The salt avidly absorbs atmospheric water, leading to "clumping." Researchers often compensate by chipping at the solid, creating fine, invisible particulates that bypass standard airflow containment.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all handling of the dry solid or concentrated solutions (>0.1 M).

PPE CategoryStandard RequirementTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[1] The fine salt dust can bypass side shields. Moisture in the eye will activate the salt into an acidic solution immediately.
Dermal (Hands) Double-Gloving Strategy Inner: Nitrile (Bright Blue/Orange)Outer: Nitrile (Purple/Black, >5 mil)Breakthrough Indicator: A bright inner glove reveals tears in the outer glove immediately.[1] Double layers prevent micro-abrasion from salt crystals.[1]
Respiratory Fume Hood (Primary) Face Velocity: 80–100 fpmZero-Inhalation Tolerance. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 or P100 respirator is mandatory.[1]
Body Tyvek® Lab Coat or High-Density Cotton (Buttoned)Synthetic blends can melt if a reaction exotherms.[1] Tyvek provides superior barrier protection against solid particulates compared to woven cotton.
Operational Protocol: Weighing & Solubilization

Objective: Transfer solid reagent without generating airborne dust or contaminating the workspace.

Phase A: Engineering Controls Setup
  • Static Mitigation: Place an ionizing fan or anti-static gun inside the fume hood.[1] Fluorinated salts are prone to static charge, causing "fly-away" powder.[1]

  • Zone Definition: Clear a "Hot Zone" (center of hood) and a "Clean Zone" (front 6 inches).[1] Line the Hot Zone with a disposable absorbent pad (black preferred, to visualize white powder spills).

Phase B: The "Closed-Transfer" Weighing Technique[1]
  • Tare External: Tare your receiving vial (with cap) on the balance before opening the chemical bottle.[1]

  • Open in Hood: Move the chemical bottle and receiving vial into the Fume Hood. Open the bottle only inside the hood.

  • Transfer: Use a disposable anti-static spatula.[1] Do not pour. Transfer small aliquots.

  • Cap Immediately: Cap the receiving vial inside the hood before moving it back to the balance for a weight check.

    • Note: Never read the balance while the vial is open.

  • Solubilization: Add solvent (e.g., DMSO, Methanol) immediately after final weighing to lock down the dust.

Waste Management & Disposal Strategy

Improper disposal of fluorinated amines is a frequent compliance violation.[1]

Waste StreamClassificationProtocol
Solid Waste Halogenated Solids Contaminated spatulas, weighing boats, and gloves go here.[1] Do not place in regular trash.
Liquid Waste Halogenated Organic Even if the solvent is non-halogenated (e.g., Methanol), the presence of the Fluorine atom dictates "Halogenated" classification for incineration.
Aqueous Waste Acidic/Toxic If quenched with water, the solution is acidic (HCl).[1] Neutralize to pH 7 before disposal if local regulations allow, otherwise segregate as "Aqueous Toxic."

Critical Incompatibility:

  • Do NOT mix with Strong Oxidizers (e.g., Nitric Acid, Peroxides). The amine moiety can form unstable N-oxides or nitro-compounds.[1]

  • Do NOT mix with Bleach (Hypochlorite). This can generate chloramines, which are volatile and toxic.

Emergency Response
  • Inhalation: Move to fresh air immediately. The HCl component causes bronchospasm.[1] Seek medical attention if coughing persists.

  • Skin Contact: Brush off dry powder before wetting.[1] Then rinse with water for 15 minutes. (Wetting the powder on skin creates concentrated acid; brushing first minimizes the load).[1]

  • Spill Cleanup:

    • Cover spill with a sodium bicarbonate (baking soda) slurry to neutralize acidity.[1]

    • Wipe up with damp paper towels.[1]

    • Place all cleanup materials in the Halogenated Solid Waste container.

Visual Workflow: Safe Handling Logic

The following diagram illustrates the decision logic for safe handling, emphasizing the "Closed Loop" weighing process to minimize exposure.

SafeHandling Start START: Reagent Retrieval PPE_Check PPE Verification: Double Nitrile Gloves + Goggles Start->PPE_Check Hood_Prep Engineering Control: Check Face Velocity (80-100 fpm) Lay Absorbent Pad PPE_Check->Hood_Prep Weighing Weighing Protocol Hood_Prep->Weighing Open_Hood Open Container INSIDE Hood Only Weighing->Open_Hood Step 1 Transfer Transfer Solid to Pre-Tared Vial Open_Hood->Transfer Step 2 Cap_Hood Cap Vial INSIDE Hood Transfer->Cap_Hood Step 3 Balance Transfer Closed Vial to Balance Cap_Hood->Balance Step 4 Balance->Weighing Adjustment Needed? Solubilize Add Solvent Immediately (Lock down dust) Balance->Solubilize Weight Correct Waste Disposal: Halogenated Waste Stream Solubilize->Waste Contaminated Items

Caption: Figure 1. Closed-Loop Weighing Workflow designed to prevent particulate release outside the fume hood.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.[1] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.